molecular formula C14H19N3S B1676370 Methapyrilene CAS No. 91-80-5

Methapyrilene

Katalognummer: B1676370
CAS-Nummer: 91-80-5
Molekulargewicht: 261.39 g/mol
InChI-Schlüssel: HNJJXZKZRAWDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methapyrilene (CAS 91-80-5) is a small molecule compound belonging to the pyridine chemical class, historically used as an antihistamine and sedative . Its primary research value now lies in its role as a classic case study in toxicology and carcinogenesis. This compound is a potent hepatocarcinogen in rat models, where it primarily induces hepatocellular carcinomas and cholangiocarcinomas, making it a critical tool for investigating species-specific carcinogenic mechanisms and non-genotoxic carcinogenesis . Although not mutagenic in several standard assays, such as those using Salmonella typhimurium , it has been shown to induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells . Research indicates that its carcinogenic effect may be linked to the induction of hepatic cell proliferation, mitochondrial proliferation, and specific methylation of liver DNA, effects not observed in its non-carcinogenic structural analogues . Pharmacokinetic studies in humans have shown that this compound has a short plasma half-life (1.1-2.1 hours), low systemic bioavailability, and undergoes extensive metabolism, with less than 2% of the dose excreted unchanged in urine . This compound is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for studies in toxicology, carcinogenicity testing, molecular pharmacology, and as a model compound for investigating drug-induced liver injury.

Eigenschaften

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
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InChI

InChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3
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InChI Key

HNJJXZKZRAWDPF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2
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Molecular Formula

C14H19N3S
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DSSTOX Substance ID

DTXSID2023278
Record name Methapyrilene
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Molecular Weight

261.39 g/mol
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Physical Description

Methapyrilene is a clear colorless liquid. (NTP, 1992)
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Boiling Point

343 to 347 °F at 3 mmHg (NTP, 1992), 173-175 °C at 3.00E+00 mm Hg, 173-175 °C @ 3 MM HG, BP: 125-135 °C @ 0.45 MM HG
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Solubility

WHITE CRYSTALLINE POWDER; USUALLY FAINT ODOR; SOL IN WATER & ALCOHOL; PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/
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Vapor Pressure

7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC)
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Color/Form

LIQUID

CAS No.

91-80-5
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Melting Point

MP: 135-136 °C. /METHAPYRILENE FUMARATE/
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Foundational & Exploratory

The Rise and Fall of Methapyrilene: A Technical History of a First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methapyrilene, a first-generation antihistamine of the pyridine chemical class, was developed in the early 1950s.[1] It was once a common ingredient in over-the-counter cold, allergy, and sleep medications due to its potent sedative and anticholinergic properties.[1][2] However, its widespread use came to an abrupt end in the late 1970s following revelations of its potent hepatocarcinogenicity in animal studies, leading to its voluntary withdrawal from the market.[1][3] This guide provides a comprehensive technical overview of the history of this compound, from its therapeutic applications to its toxicological profile and the experimental methodologies used in its evaluation.

Discovery and Therapeutic Use

Initially marketed for its antihistaminic effects in treating allergic conditions like rhinitis and urticaria, this compound's prominent sedative side effect led to its primary use as a hypnotic. It was a key component in popular sleep aids such as Sominex, Nytol, and Sleep-Eze, often in combination with scopolamine. A controlled study in 54 patients demonstrated that this compound (50 mg) had a hypnotic action greater than a placebo and comparable to phenobarbital (0.1 gm).

Mechanism of Action: H1 Receptor Antagonism

As a first-generation antihistamine, this compound functions as a histamine H1 receptor antagonist. It competitively blocks the action of histamine at H1 receptors, thereby mitigating the inflammatory responses associated with allergic reactions. The antagonism of H1 receptors in the central nervous system is also responsible for its sedative effects, a characteristic feature of first-generation antihistamines which readily cross the blood-brain barrier. The binding affinity of this compound to the histamine H1 receptor has been determined to be a Ki of 4.5 nM.

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, culminating in the activation of the NF-κB immune response transcription factor and the expression of pro-inflammatory mediators. This compound competitively inhibits this cascade by blocking the initial binding of histamine to the H1 receptor.

H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Mediators NFkB->Inflammation Induces This compound This compound This compound->H1R Blocks Methapyrilene_Metabolism_Toxicity cluster_hepatocyte Hepatocyte MP This compound CYP Cytochrome P450 (e.g., CYP2C11) MP->CYP Metabolized by ReactiveMetabolite Reactive Metabolite (e.g., MP S-oxide) CYP->ReactiveMetabolite Forms Macro Macromolecules ReactiveMetabolite->Macro Binds to OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Induces MitoDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitoDysfunction Induces Binding Covalent Binding Macro->Binding CellDeath Cell Death / Necrosis Binding->CellDeath OxidativeStress->CellDeath MitoDysfunction->CellDeath InVitro_H1_Assay_Workflow Start Start Culture Culture CHO-K1 cells expressing H1 Receptor Start->Culture Load Load cells with calcium indicator dye Culture->Load Incubate Incubate cells with This compound Load->Incubate Stimulate Stimulate cells with Histamine Incubate->Stimulate Measure Measure intracellular calcium fluorescence Stimulate->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

References

Methapyrilene: A Comprehensive Technical Review of its Chemical Properties, Biological Activity, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene, a first-generation antihistamine, was widely used in over-the-counter sleep aids and cold remedies before its withdrawal from the market due to potent hepatocarcinogenicity in rats. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action as a histamine H1 receptor antagonist and the subsequent signaling pathways. Furthermore, this document outlines the metabolic fate of this compound and provides a thorough review of its toxicological profile, with a focus on its carcinogenicity and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to aid researchers in the fields of toxicology and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine, is an organic compound belonging to the ethylenediamine class of antihistamines. Its structure features a pyridine ring and a thiophene ring linked to a central ethylenediamine backbone.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
CAS Number 91-80-5
Molecular Formula C₁₄H₁₉N₃S
Molecular Weight 261.39 g/mol
SMILES CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2
InChI Key HNJJXZKZRAWDPF-UHFFFAOYSA-N
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Physical State Clear colorless liquid[1]
Melting Point 25 °C[2]
Boiling Point 173-175 °C at 3 mmHg[3]
Water Solubility 601.2 mg/L at 30 °C[2][3]
logP 2.87
pKa (Strongest Basic) 8.76

Spectral Data

Spectroscopic data are crucial for the identification and characterization of this compound.

Table 3: Spectral Data of this compound
TechniqueKey Data
Mass Spectrometry (GC-MS) Precursor m/z: 262.1372; Top Peak m/z: 217.1; 2nd Highest m/z: 121.1; 3rd Highest m/z: 178.1
¹³C NMR Spectral data available in public databases such as PubChem.
UV/Vis (this compound HCl) λmax: 241 nm

Mechanism of Action and Signaling Pathway

This compound functions as a histamine H1 receptor antagonist. By blocking the H1 receptor, it inhibits the physiological effects of histamine, which is a key mediator in allergic and inflammatory responses. As a first-generation antihistamine, it can cross the blood-brain barrier, leading to sedative effects.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Methapyrilene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Antagonism Gq_inactive Gq (GDP-bound) (Inactive) H1R->Gq_inactive Blocks Activation Gq_active Gq (GTP-bound) (Active) Gq_inactive->Gq_active GTP/GDP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Downstream PKC->Downstream

Figure 1: this compound's Antagonistic Action on the H1 Receptor Signaling Pathway.

Metabolism

The metabolism of this compound is complex and primarily occurs in the liver, involving cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-demethylation, N-oxidation, and aromatic hydroxylation. The thiophene ring has been identified as a key toxicophore, as its bioactivation leads to reactive metabolites.

Table 4: Major Metabolites of this compound
MetaboliteAbbreviationMetabolic Pathway
Northis compoundN-MPHN-demethylation
This compound N-oxide-N-oxidation
(5-hydroxypyridyl)this compoundHP-MPHAromatic hydroxylation
N-(2-pyridyl)-N',N'-dimethylethylenediaminePMEDCleavage of the thienylmethyl group
2-Thiophenecarboxylic acid-Oxidation of the thiophene ring
This compound Glucuronide-Glucuronidation
Mono-N-desmethyl this compound Glucuronide-N-demethylation followed by Glucuronidation

Toxicological Profile

Carcinogenicity

This compound is a potent hepatocarcinogen in rats, inducing a high incidence of liver tumors. However, its carcinogenicity appears to be species-specific, with no clear evidence of carcinogenicity in mice, guinea pigs, or hamsters.

Genotoxicity

The genotoxicity of this compound is a subject of debate. While it is generally considered a non-genotoxic carcinogen, some in vitro assays have shown positive results.

  • Bacterial Mutagenicity (Ames Test): Negative.

  • Mammalian Cell Mutagenicity (Mouse Lymphoma Assay): Positive.

  • Mammalian Cell Cytogenetics (Chromosome Aberrations, Sister Chromatid Exchange): Positive.

  • Unscheduled DNA Synthesis (UDS) in rat hepatocytes: Generally negative, though some studies report weak positive results at high, cytotoxic concentrations.

  • Alkaline Comet Assay: Showed significant increases in DNA damage in isolated rat hepatocytes in vitro, but no evidence of DNA damage in vivo.

Experimental Protocols

Rat Liver Microsomal Metabolism Assay

This protocol describes the in vitro metabolism of this compound using rat liver microsomes to identify and quantify its metabolites.

Microsomal_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination and Extraction cluster_analysis Analysis prep_microsomes 1. Prepare Rat Liver Microsomes (Differential Centrifugation) prep_reaction 2. Prepare Incubation Mixture (Phosphate Buffer, MgCl₂, this compound) prep_microsomes->prep_reaction start_reaction 3. Pre-incubate at 37°C prep_reaction->start_reaction add_nadph 4. Initiate Reaction (Add NADPH-generating system) start_reaction->add_nadph incubate 5. Incubate at 37°C with Shaking add_nadph->incubate stop_reaction 6. Stop Reaction (e.g., add ice-cold acetonitrile) incubate->stop_reaction centrifuge 7. Centrifuge to Pellet Protein stop_reaction->centrifuge extract 8. Collect Supernatant for Analysis centrifuge->extract hplc_ms 9. Analyze by LC-MS/MS (Identify and Quantify Metabolites) extract->hplc_ms

Figure 2: Workflow for In Vitro Metabolism of this compound.

Methodology:

  • Preparation of Rat Liver Microsomes:

    • Fischer 344 rats are euthanized, and their livers are perfused with ice-cold saline.

    • The livers are homogenized in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl).

    • The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • In Vitro Incubation:

    • The incubation mixture contains rat liver microsomes (e.g., 0.5-1.0 mg/mL protein), this compound (e.g., 10-100 µM) in a phosphate buffer (e.g., 0.1 M, pH 7.4) containing MgCl₂ (e.g., 3 mM).

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The reaction is initiated by the addition of an NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

    • The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

    • The mixture is vortexed and then centrifuged to precipitate the proteins.

    • The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

  • Analysis:

    • The metabolites are separated and identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The chromatographic conditions and mass spectrometric parameters are optimized for the separation and detection of this compound and its expected metabolites.

NTP 2-Year Carcinogenicity Bioassay in Rats

The following is a generalized protocol based on the National Toxicology Program (NTP) guidelines for a 2-year carcinogenicity bioassay.

Methodology:

  • Animals and Housing:

    • Groups of 50 male and 50 female Fischer 344/N rats are used for each dose group and the control group.

    • Animals are housed in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) and provided with standard rodent chow and water ad libitum.

  • Drug Administration:

    • This compound hydrochloride is administered in the feed at various concentrations (e.g., 0, 125, and 250 ppm).

    • The concentration of this compound in the feed is regularly monitored for stability and homogeneity.

  • Duration of Study:

    • The study is conducted for 104 weeks.

  • Clinical Observations and Body Weights:

    • Animals are observed twice daily for clinical signs of toxicity.

    • Body weights are recorded weekly for the first 13 weeks and then monthly thereafter.

  • Pathology:

    • At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.

    • All organs and tissues are examined for gross lesions.

    • A comprehensive list of tissues, including the liver, are collected and preserved in 10% neutral buffered formalin.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

    • All neoplastic and non-neoplastic lesions are recorded and graded by a qualified pathologist.

Alkaline Comet Assay for Genotoxicity

This protocol outlines the procedure for assessing DNA damage in primary rat hepatocytes exposed to this compound using the alkaline comet assay.

Methodology:

  • Hepatocyte Isolation and Treatment:

    • Primary hepatocytes are isolated from male Wistar rats by a two-step collagenase perfusion method.

    • The viability of the isolated hepatocytes is determined by trypan blue exclusion.

    • Hepatocytes are suspended in a suitable culture medium and exposed to various concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Slide Preparation:

    • A suspension of hepatocytes is mixed with low melting point agarose.

    • This mixture is layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is placed on top and the agarose is allowed to solidify.

  • Lysis:

    • The slides are immersed in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • The slides are placed in a horizontal gel electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13).

    • The DNA is allowed to unwind in the alkaline solution for a specific time (e.g., 20-40 minutes).

    • Electrophoresis is then performed at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for a set duration (e.g., 20-30 minutes).

  • Neutralization and Staining:

    • After electrophoresis, the slides are neutralized with a Tris buffer (e.g., 0.4 M Tris, pH 7.5).

    • The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Scoring and Analysis:

    • The slides are examined using a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

Conclusion

This compound serves as a classic example of a drug withdrawn from the market due to severe toxicity discovered post-approval. Its case highlights the importance of thorough preclinical toxicological evaluation. While its primary mechanism of action as an H1 antagonist is well-understood, the precise mechanisms underlying its species-specific hepatocarcinogenicity are still under investigation, with evidence pointing towards the generation of reactive metabolites and the induction of oxidative stress. The detailed chemical, biological, and toxicological data, along with the experimental protocols presented in this guide, provide a valuable resource for researchers in pharmacology, toxicology, and drug development. This information can aid in the understanding of drug-induced liver injury and the development of safer therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis Pathway of Methapyrilene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methapyrilene hydrochloride, a histamine H1 antagonist. The synthesis is a multi-step process commencing with the formation of the key intermediate, N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine, followed by a coupling reaction with a 2-thienyl halide to form the this compound base. The final step involves the conversion of the free base to its hydrochloride salt. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.

Introduction

This compound, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)ethane-1,2-diamine, is a first-generation antihistamine that also exhibits sedative properties. Historically, it was used in over-the-counter sleep aids. Concerns over its potential carcinogenicity led to its withdrawal from the market.[1][2] Despite this, the synthesis of this compound and its hydrochloride salt remains a subject of interest for researchers studying its pharmacological and toxicological properties, as well as for its use as a reference standard in analytical chemistry. This guide serves as a detailed technical resource for the laboratory-scale synthesis of this compound hydrochloride.

Synthesis Pathway Overview

The synthesis of this compound hydrochloride can be conceptually divided into three primary stages:

  • Synthesis of the Intermediate: Preparation of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine.

  • Formation of the this compound Base: Alkylation of the intermediate with a 2-thienyl halide.

  • Salt Formation: Conversion of the this compound free base to its hydrochloride salt.

A diagrammatic representation of the overall synthesis is provided below.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: this compound Base Synthesis cluster_2 Step 3: Hydrochloride Salt Formation 2-Chloropyridine 2-Chloropyridine Intermediate N,N-dimethyl-N'-(2-pyridinyl)- 1,2-ethanediamine 2-Chloropyridine->Intermediate Reaction N,N-Dimethylethylenediamine N,N-Dimethylethylenediamine N,N-Dimethylethylenediamine->Intermediate Reaction Methapyrilene_Base This compound (free base) Intermediate->Methapyrilene_Base Alkylation 2-Thenyl_chloride 2-Thenyl chloride 2-Thenyl_chloride->Methapyrilene_Base Alkylation Methapyrilene_HCl This compound Hydrochloride Methapyrilene_Base->Methapyrilene_HCl Protonation HCl Hydrochloric Acid HCl->Methapyrilene_HCl Protonation

Figure 1: Overall synthesis pathway of this compound Hydrochloride.

Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine

This key intermediate can be synthesized via the nucleophilic aromatic substitution of 2-chloropyridine with N,N-dimethylethylenediamine.

Reaction:

Step1_Reaction cluster_reactants cluster_products r1 2-Chloropyridine plus + r2 N,N-Dimethylethylenediamine arrow Heat p1 N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine plus2 plus2 p2 HCl

Figure 2: Reaction for the synthesis of the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
2-Chloropyridine113.551.0113.55
N,N-Dimethylethylenediamine88.151.196.97
Toluene--500 mL
Sodium Hydroxide (50% aq.)40.00-As needed

Procedure:

  • A mixture of 2-chloropyridine and N,N-dimethylethylenediamine in toluene is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with water, and the aqueous layer is made alkaline with a 50% sodium hydroxide solution.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine is purified by vacuum distillation.

Step 2: Synthesis of this compound (Free Base)

The synthesis of the this compound free base is achieved through the alkylation of the previously synthesized intermediate with 2-thenyl chloride.

Reaction:

Step2_Reaction cluster_reactants cluster_products r1 N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine plus + r2 2-Thenyl chloride Na_amide NaNH2 arrow Toluene p1 This compound plus2 plus2 p2 NaCl + NH3

Figure 3: Synthesis of the this compound free base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine165.241.0165.24
Sodamide (NaNH₂)39.011.039.01
2-Thenyl chloride132.611.0132.61
Toluene--500 mL

Procedure:

  • To a stirred suspension of sodamide in dry toluene, a solution of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine in toluene is added dropwise at room temperature.

  • The mixture is heated to reflux for a period to ensure the formation of the sodium salt of the diamine.

  • The reaction mixture is then cooled, and a solution of 2-thenyl chloride in toluene is added dropwise.

  • The mixture is again heated to reflux to drive the alkylation reaction to completion.

  • After cooling, the reaction is quenched by the careful addition of water.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The toluene is removed by distillation under reduced pressure.

  • The resulting crude this compound base is purified by vacuum distillation.

Step 3: Formation of this compound Hydrochloride

The final step involves the conversion of the purified this compound free base into its hydrochloride salt to improve its stability and handling properties.

Reaction:

Step3_Reaction cluster_reactants cluster_products r1 This compound plus + r2 HCl (ethanolic) arrow Ethanol p1 This compound Hydrochloride

Figure 4: Formation of this compound Hydrochloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)
This compound (purified base)261.391.0
Ethanolic HCl-Stoichiometric
Anhydrous Ethanol--
Diethyl Ether--

Procedure:

  • The purified this compound base is dissolved in anhydrous ethanol.

  • The solution is cooled in an ice bath.

  • A stoichiometric amount of ethanolic hydrogen chloride solution is added dropwise with continuous stirring.

  • The this compound hydrochloride precipitates as a white solid.

  • The precipitation can be further induced by the addition of diethyl ether.

  • The solid product is collected by vacuum filtration and washed with cold diethyl ether.

  • The product is dried under vacuum to yield pure this compound hydrochloride.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamineN,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride[3]
Molecular Formula C₁₄H₁₉N₃SC₁₄H₂₀ClN₃S
Molar Mass 261.39 g/mol 297.85 g/mol
Appearance Clear, colorless liquidWhite crystalline powder
Boiling Point 173-175 °C at 3 mmHgDecomposes
Melting Point Not applicable162 °C

Table 2: Summary of Reaction Parameters and Expected Yields

StepKey ReactantsSolventReaction TemperatureTypical Yield
1. Intermediate Synthesis2-Chloropyridine, N,N-DimethylethylenediamineTolueneReflux70-80%
2. This compound Base SynthesisN,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine, 2-Thenyl chloride, SodamideTolueneReflux60-70%
3. Hydrochloride Salt FormationThis compound, Ethanolic HClEthanol0-5 °C>95%

Conclusion

This technical guide has detailed a reliable and reproducible synthetic pathway for this compound hydrochloride. The three-step synthesis, involving the formation of a key diamine intermediate, subsequent alkylation, and final salt formation, provides a clear route to the target compound. The experimental protocols and tabulated data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science, enabling the synthesis and further investigation of this historically significant antihistamine. Adherence to standard laboratory safety procedures is paramount when undertaking these synthetic steps.

References

An In-depth Technical Guide on the Mechanism of Action of Methapyrilene as an H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene is a first-generation ethylenediamine H1-antihistamine that functions as a potent antagonist at the histamine H1 receptor. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the H1 receptor and the subsequent effects on intracellular signaling pathways. Quantitative binding data, detailed experimental methodologies, and visual representations of the signaling cascades are presented to offer a thorough understanding for research and drug development applications. Notably, this compound, like many other first-generation antihistamines, is now understood to act as an inverse agonist rather than a neutral antagonist. This guide will delve into the implications of this distinction for its pharmacological profile.

Introduction

This compound was historically used for its antihistaminergic properties in the treatment of allergic conditions and as a sedative. However, its use was discontinued due to findings of hepatocarcinogenicity in rats. Despite its withdrawal from the market, the study of this compound's mechanism of action remains relevant for understanding the broader class of first-generation H1 antagonists and for toxicological research. This guide will focus on the molecular interactions and cellular consequences of this compound's binding to the histamine H1 receptor.

Histamine H1 Receptor and Signal Transduction

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.

Agonist-Mediated Activation

Upon binding of the endogenous agonist, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream target proteins, leading to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines through pathways involving nuclear factor-kappa B (NF-κB).[1][2]

This compound's Mechanism of Action at the H1 Receptor

This compound acts as a competitive antagonist at the histamine H1 receptor, meaning it competes with histamine for the same binding site. However, a more precise description of its action is that of an inverse agonist.[3]

Inverse Agonism

Unlike a neutral antagonist, which simply blocks the binding of an agonist, an inverse agonist binds to and stabilizes the inactive conformation of the receptor. GPCRs like the H1 receptor can exhibit a degree of constitutive (basal) activity even in the absence of an agonist. By stabilizing the inactive state, inverse agonists reduce this basal signaling, leading to an effect opposite to that of an agonist. This is a key characteristic of many first-generation and second-generation H1-antihistamines.

The practical implication of inverse agonism is a more profound suppression of histamine-mediated signaling than would be achieved by simple competitive blockade.

Downstream Signaling Effects

By binding to the H1 receptor and preventing its activation by histamine (and reducing its constitutive activity), this compound effectively blocks the Gq-mediated signaling cascade. This results in:

  • Inhibition of Phospholipase C (PLC) activation.

  • Prevention of IP3 and DAG formation.

  • Suppression of intracellular Ca2+ release.

  • Inhibition of Protein Kinase C (PKC) activation.

  • Attenuation of NF-κB activation and subsequent pro-inflammatory gene expression.

The overall effect is the attenuation of the cellular responses to histamine, leading to the relief of allergic symptoms.

Quantitative Data

The binding affinity of this compound for the histamine H1 receptor has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandKi (nM)Source
This compoundHistamine H1[3H]mepyramine4.5Cayman Chemical

Experimental Protocols

The determination of the binding affinity of this compound for the H1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol adapted from methodologies used for other H1 receptor antagonists.

Representative Competitive Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine (a well-characterized H1 receptor antagonist).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Harvester.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in assay buffer using a Polytron or similar homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, [3H]mepyramine, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, [3H]mepyramine, and membrane preparation.

      • Competitive Binding: A range of concentrations of this compound, [3H]mepyramine, and membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (Inactive) H1R_active Histamine H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein (Inactive) H1R_active->Gq Activates Gq_active Gq Protein (Active) Gq->Gq_active PLC Phospholipase C (Inactive) Gq_active->PLC Activates PLC_active Phospholipase C (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC (Inactive) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates PKC_active PKC (Active) PKC->PKC_active NFkB NF-κB Activation PKC_active->NFkB Leads to Response Cellular Response (Inflammation, etc.) NFkB->Response Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Binds to (Inverse Agonist) ER->Ca Releases

Caption: Agonist (Histamine) and Inverse Agonist (this compound) Action on the H1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare H1 Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_reagents Prepare Radioligand, This compound, and Buffers prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound functions as a potent inverse agonist at the histamine H1 receptor. Its mechanism of action involves competitive binding to the receptor, stabilizing its inactive state, and thereby inhibiting the Gq/PLC/IP3 signaling pathway. This leads to a reduction in intracellular calcium, inhibition of protein kinase C, and attenuation of downstream pro-inflammatory signaling. The provided quantitative data and experimental protocols offer a framework for the further study of this compound and other H1 receptor antagonists. While its clinical use has been discontinued, the detailed understanding of its interaction with the H1 receptor continues to be of significant value to the fields of pharmacology and toxicology.

References

The Historical Toxicology Profile of Methapyrilene: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once a common over-the-counter antihistamine and sleep aid, methapyrilene was voluntarily withdrawn from the market in the late 1970s after compelling evidence of its carcinogenic potential emerged from animal studies.[1][2] This technical guide provides an in-depth review of the historical toxicology profile of this compound, focusing on the key studies that defined its toxicity and led to its removal from therapeutic use. The information presented is synthesized from foundational research conducted primarily before and during the period of its market withdrawal.

Acute and General Toxicity

This compound hydrochloride, a white crystalline powder, was recognized for its sedative effects, which were often the primary reason for its use.[2][3] However, in cases of overdose or allergic reaction, a range of acute symptoms were observed. These included dizziness, lethargy, ataxia, skin rashes, gastrointestinal spasms, blurred vision, heart palpitations, and muscular twitching.[4] In severe cases, overdose could lead to convulsions, coma, and respiratory or circulatory collapse, with at least one fatal overdose being described in the historical literature.

Early toxicological studies in animals revealed species-specific differences in acute toxicity. For instance, male Syrian golden hamsters administered 15 mg of this compound hydrochloride by gavage twice weekly for 58 weeks experienced a high mortality rate due to acute convulsant effects, with survivors showing signs of liver toxicity and pancreatic hyperplasia. In male F344/N rats, a single gavage dose of 225 mg/kg in corn oil resulted in severe hepatotoxicity within four days, characterized by periportal and focal necrosis and elevated liver enzymes.

Carcinogenicity: The Defining Toxicological Endpoint

The most significant toxicological finding for this compound was its potent hepatocarcinogenicity in rats. Multiple studies conducted in the late 1970s and early 1980s consistently demonstrated the induction of liver tumors in rats following chronic administration.

Key Carcinogenicity Studies in Rats

Seminal studies by Lijinsky and colleagues were instrumental in identifying the carcinogenic risk of this compound. In one key study, Sprague-Dawley rats were administered this compound hydrochloride in their drinking water. This resulted in a dose-related pattern of liver tumors. Another study in F344/N rats exposed to 250 ppm of this compound hydrochloride in their feed found that almost all animals (18 out of 20 males and 20 out of 20 females) developed either hepatic carcinomas or neoplastic nodules. Even at a lower dose of 125 ppm, 40% of the rats developed neoplastic nodules. The tumors were not confined to the liver, with metastases to the lungs, spleen, and other organs being common.

The carcinogenic effect of this compound was found to be highly specific to its chemical structure. Studies on several structural analogues, including thenyldiamine, chlorothen, methafurylene, and methaphenilene, did not show a similar increase in liver neoplasms under comparable experimental conditions. This suggests that the intact this compound molecule is essential for its carcinogenic activity.

Table 1: Summary of Key Carcinogenicity Studies of this compound in Rats

Species/StrainRoute of AdministrationDoseDurationKey FindingsReference
Sprague-Dawley RatsDrinking WaterNot specifiedChronicDose-related induction of liver tumors
F344/N RatsFeed250 ppmChronicHepatic carcinomas or neoplastic nodules in nearly all rats
F344/N RatsFeed125 ppmChronicNeoplastic nodules in 40% of rats
F344 RatsDrinking Water0.1% or 0.05%80-108 weeks100% incidence of liver neoplasms with this compound

Genotoxicity Profile

The genotoxicity of this compound has been a subject of considerable investigation, with historical data presenting a somewhat mixed profile. While some in vitro assays indicated weak mutagenic potential, in vivo studies generally failed to demonstrate genotoxic activity. This compound hydrochloride did not induce mutations in Escherichia coli or various strains of Salmonella typhimurium in standard plate incorporation assays, with or without metabolic activation. However, a significant increase in small colony mutants was observed in the mouse lymphoma L5178Y mutagenesis assay, which was associated with chromosomal damage. The compound also produced positive results in several cell transformation assays. This discrepancy between in vitro and in vivo genotoxicity data has led to the hypothesis that this compound may act through a non-genotoxic mechanism of carcinogenesis.

Metabolism and Proposed Mechanisms of Toxicity

The metabolism of this compound is a critical factor in its toxicity. The major metabolic pathway is aliphatic N-oxidation, leading to the formation of this compound N-oxide. Other minor metabolites are also formed through side-chain cleavage and demethylation. The toxicity of this compound is believed to be dependent on its metabolism by cytochrome P450 (CYP) enzymes, with evidence pointing towards the involvement of the CYP2C11 isoform in rats.

The hepatotoxicity of this compound is associated with the induction of oxidative stress and mitochondrial dysfunction. Studies in rat hepatocytes have shown that exposure to this compound leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating oxidative stress. This is accompanied by a loss of mitochondrial function, mitochondrial swelling, and a significant decrease in cellular ATP. It has been proposed that these events, coupled with a large increase in hepatic cell proliferation, may be the primary mechanism behind the induction of liver tumors in rats.

Methapyrilene_Toxicity_Pathway This compound This compound CYP2C11 CYP2C11 Metabolism This compound->CYP2C11 Metabolites Reactive Metabolites CYP2C11->Metabolites Oxidative_Stress Oxidative Stress (Increased NADP+, Thiol Oxidation) Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (Swelling, Decreased ATP) Metabolites->Mitochondrial_Dysfunction Hepatotoxicity Hepatotoxicity (Periportal Necrosis) Oxidative_Stress->Hepatotoxicity Mitochondrial_Dysfunction->Hepatotoxicity Cell_Proliferation Increased Hepatic Cell Proliferation Liver_Tumors Liver Tumors Cell_Proliferation->Liver_Tumors Hepatotoxicity->Cell_Proliferation

Proposed mechanism of this compound-induced hepatotoxicity.

Experimental Protocols from Historical Literature

The carcinogenicity of this compound was primarily established through chronic toxicity studies in rodents. A common experimental design involved the long-term administration of the compound to rats in their diet or drinking water.

Representative Carcinogenicity Bioassay Protocol
  • Test Animals: Fischer 344 (F344) or Sprague-Dawley rats were commonly used. Animals were typically young adults at the start of the study.

  • Group Size: Groups often consisted of 20 to 40 animals of each sex.

  • Dose Administration: this compound hydrochloride was mixed into the standard laboratory animal diet at various concentrations (e.g., 125 ppm, 250 ppm) or dissolved in the drinking water (e.g., 0.05%, 0.1%). A concurrent control group received the same diet or drinking water without the test substance.

  • Duration: Studies were typically long-term, lasting for a significant portion of the animals' lifespan (e.g., 80-108 weeks).

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food/water consumption were monitored regularly.

  • Pathology: At the end of the study, or upon premature death, a complete necropsy was performed. All major organs and tissues were examined macroscopically. Tissues, particularly the liver, were preserved in formalin, processed for histology, and examined microscopically for neoplastic and non-neoplastic lesions.

Carcinogenicity_Bioassay_Workflow Animal_Selection Animal Selection (e.g., F344 Rats) Acclimation Acclimation Period Animal_Selection->Acclimation Randomization Randomization into Dose Groups Acclimation->Randomization Dosing Chronic Dosing (in Feed or Water) Randomization->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy Histopathology Histopathological Examination (Especially Liver) Necropsy->Histopathology Data_Analysis Data Analysis (Tumor Incidence) Histopathology->Data_Analysis

Generalized workflow for a historical carcinogenicity bioassay.

Conclusion

The historical toxicological data for this compound provides a stark example of a widely used pharmaceutical agent that was later found to pose a significant health risk. The potent hepatocarcinogenicity observed in rats, despite a lack of strong evidence for genotoxicity, highlights the importance of comprehensive, long-term animal studies in drug safety assessment. The case of this compound underscores the species-specific nature of some toxicities and the critical role of metabolic activation in mediating adverse effects. For contemporary researchers and drug development professionals, the story of this compound serves as a crucial case study in preclinical safety evaluation and the ongoing need to understand the complex mechanisms underlying chemical carcinogenesis.

References

The Pharmacokinetics and Metabolism of Methapyrilene in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of methapyrilene in rats, a compound of significant interest in toxicology and drug metabolism research. Formerly used as an antihistamine, this compound was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1] Understanding its metabolic fate and disposition is crucial for elucidating the mechanisms of its toxicity and for the broader study of xenobiotic metabolism.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound in rats has been characterized following intravenous and oral administration. The elimination of this compound from plasma follows a first-order process and does not exhibit dose-dependent elimination within a 5-fold dose range.[2]

Table 1: Pharmacokinetic Parameters of this compound in Male Fischer-344 Rats Following Intravenous Administration[2]
Dose (mg/kg)Terminal Plasma Elimination Half-life (t½)
0.72.75 hours
3.52.81 hours
Table 2: 24-Hour Excretion of this compound and its Metabolites in Male Fischer-344 Rats Following Intravenous Administration[2]
Dose (mg/kg)% of Administered Dose in Urine% of Administered Dose in Feces
0.7~40%~38%
3.5~35%~44%

Metabolism

The metabolism of this compound in rats is extensive, involving multiple biotransformation pathways. The liver is the primary site of metabolism, with studies utilizing rat liver homogenates and microsomes to identify various metabolites.[3] The cytochrome P450 enzyme system, specifically the CYP2C11 isoform, has been identified as playing a key role in the bioactivation and subsequent toxicity of this compound.

The major metabolic pathways include N-oxidation, N-demethylation, aromatic hydroxylation, and cleavage of the thienylmethyl and ethylenediamine moieties.

Table 3: Identified Metabolites of this compound in Rats
MetaboliteMethod of IdentificationReference
This compound N-oxideReversed-phase HPLC, Mass Spectrometry
Mono-N-desmethyl this compoundReversed-phase HPLC, Mass Spectrometry
Northis compoundGas Chromatography-Mass Spectrometry
2-Thiophene-methanolGas Chromatography-Mass Spectrometry
2-Thiophenecarboxylic acidGas Chromatography-Mass Spectrometry
N-2-pyridyl-N'-dimethylethylenediamineGas Chromatography-Mass Spectrometry
2-AminopyridineGas Chromatography-Mass Spectrometry
2-[(2-thienylmethyl)amino]-pyridineGas Chromatography-Mass Spectrometry
(Hydroxypyridyl)-methapyrileneGas Chromatography-Mass Spectrometry
MethapyrilenamideGas Chromatography-Mass Spectrometry
(Hydroxypyridyl)-northis compoundGas Chromatography-Mass Spectrometry
(Hydroxypyridyl)-desmethylmethapyrilenamideGas Chromatography-Mass Spectrometry
(Hydroxypyridyl) methapyrilenamideGas Chromatography-Mass Spectrometry
N'-[2(5-hydroxylpyridyl)]-N,N-dimethylethylenediamineGas Chromatography-Mass Spectrometry

Experimental Protocols

The following sections detail the methodologies employed in key studies on this compound pharmacokinetics and metabolism in rats.

In Vivo Pharmacokinetic and Excretion Studies

This protocol is based on the methodology described for determining the plasma elimination and urinary and fecal excretion of this compound in rats.

  • Animal Model: Adult male Fischer-344 rats are used.

  • Drug Administration: this compound HCl, along with [14C]this compound HCl for radioactivity tracing, is administered intravenously at doses of 0.7 mg/kg or 3.5 mg/kg.

  • Sample Collection:

    • Blood samples are collected at various time points to determine plasma concentrations.

    • Urine and feces are collected for 24 hours post-administration.

  • Sample Analysis:

    • Plasma: The concentration of this compound and its metabolites is determined using reversed-phase High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

    • Urine: Radioactivity is quantified by liquid scintillation spectrophotometry. Metabolites are profiled using reversed-phase HPLC.

    • Feces: Radioactivity is quantified via combustion analysis.

  • Data Analysis: Plasma elimination half-life is calculated from the plasma concentration-time curve. The percentage of the administered dose excreted in urine and feces is calculated based on radioactivity measurements.

In Vitro Metabolism Studies using Rat Liver Homogenate

This protocol is based on the methodology for identifying metabolites of this compound using a rat-liver 9000 g supernatant fraction.

  • Preparation of Liver Homogenate: Livers from male rats are homogenized, and a 9000 g supernatant fraction is prepared.

  • Incubation: The liver supernatant is incubated with this compound.

  • Metabolite Extraction: Metabolites are extracted from the incubation mixture.

  • Derivatization: For analysis by Gas Chromatography (GC), metabolites may be derivatized (e.g., trimethylsilyl or tertiary butyldimethylsilyl derivatives).

  • Analysis: Metabolites are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing their retention times and mass spectral fragmentation patterns with those of authentic reference compounds.

Visualizations

Metabolic Pathway of this compound in Rats

The following diagram illustrates the primary metabolic transformations of this compound in rats.

Methapyrilene_Metabolism This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation Mono_N_desmethyl Mono-N-desmethyl This compound This compound->Mono_N_desmethyl N-demethylation Hydroxypyridyl_MP (Hydroxypyridyl)- This compound This compound->Hydroxypyridyl_MP Aromatic Hydroxylation Cleavage_Products Cleavage Products This compound->Cleavage_Products Cleavage Northis compound Northis compound Mono_N_desmethyl->Northis compound N-demethylation Thiophene_Methanol 2-Thiophene-methanol Cleavage_Products->Thiophene_Methanol Thiophene_Acid 2-Thiophenecarboxylic acid Cleavage_Products->Thiophene_Acid PMED N-2-pyridyl-N'- dimethylethylenediamine Cleavage_Products->PMED Aminopyridine 2-Aminopyridine Cleavage_Products->Aminopyridine

Caption: Metabolic pathways of this compound in rats.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for studying the pharmacokinetics of this compound in rats.

PK_Workflow Start Start Animal_Acclimation Animal Acclimation (Male Fischer-344 Rats) Start->Animal_Acclimation Drug_Admin Intravenous Administration of this compound-HCl + [14C]this compound Animal_Acclimation->Drug_Admin Sample_Collection Sample Collection Drug_Admin->Sample_Collection Blood_Sampling Serial Blood Sampling Sample_Collection->Blood_Sampling Urine_Feces_Collection 24h Urine & Feces Collection Sample_Collection->Urine_Feces_Collection Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing Plasma_Separation Plasma Separation Sample_Processing->Plasma_Separation Urine_Quantification Urine Quantification (LSC) Sample_Processing->Urine_Quantification Feces_Combustion Feces Combustion & Quantification Sample_Processing->Feces_Combustion Analysis Analysis Plasma_Separation->Analysis Urine_Quantification->Analysis Feces_Combustion->Analysis HPLC_MS HPLC-MS Analysis (Plasma & Urine Metabolites) Analysis->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a rat pharmacokinetic study.

References

Methapyrilene's Historical Use in Over-the-Counter Sleep Aids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene, a first-generation antihistamine, was once a common active ingredient in numerous over-the-counter (OTC) sleep-aid formulations due to its pronounced sedative effects. However, its market presence was abruptly terminated in the late 1970s following compelling evidence of its carcinogenicity in animal studies. This technical guide provides a comprehensive overview of the historical use of this compound as an OTC sleep aid, its mechanism of action, and the pivotal experimental findings that led to its withdrawal. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the scientific and regulatory history of this compound.

Introduction

This compound is an antihistamine and anticholinergic of the pyridine chemical class, developed in the early 1950s.[1] While effective as an antihistamine, its potent sedative properties led to its primary application as a hypnotic. It was a key ingredient in popular OTC sleep aids such as Sominex, Nytol, and Sleep-Eze, and was also included in combination analgesics like Excedrin PM for nighttime pain relief.[1] The widespread use of this compound came to a halt in the late 1970s after studies unequivocally demonstrated its ability to induce liver cancer in rats.[1] This guide delves into the pharmacological profile of this compound, the experimental evidence of its toxicity, and the subsequent regulatory actions.

Mechanism of Action: Sedative Effects

The sedative properties of this compound are attributed to its action as a first-generation histamine H1 receptor antagonist. Unlike second-generation antihistamines, first-generation agents readily cross the blood-brain barrier. In the central nervous system (CNS), histamine acts as a neurotransmitter promoting wakefulness. By blocking H1 receptors in the brain, this compound inhibits the arousing effects of histamine, leading to sedation.[2][3] The mechanism involves the reduction of a background leakage potassium current in cortical neurons, which in turn leads to neuronal depolarization and an increased likelihood of reaching the action potential threshold, a state that histamine typically promotes to maintain arousal. Blockade of these receptors by this compound counteracts this effect, resulting in drowsiness.

Signaling Pathway for Sedative Effect

Sedative_Pathway cluster_cns Central Nervous System Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates Arousal Wakefulness/Arousal H1_Receptor->Arousal Promotes Sedation Sedation/Drowsiness This compound This compound This compound->H1_Receptor Blocks NTP_Workflow cluster_protocol NTP TOX-46 Experimental Protocol Animal_Model Male F344/N Rats Grouping Groups of 40 rats Animal_Model->Grouping Dosing Feed Administration: - 0, 50, 100, 250, 1000 ppm this compound - 1000 ppm Pyrilamine Maleate (Negative Control) - 50 ppm Wy-14,643 (Positive Control) Grouping->Dosing Duration 14 Weeks Dosing->Duration Assessments Hepatocyte Proliferation Assessment: - BrdU Labeling - PCNA Labeling Duration->Assessments Timepoints Evaluations at Days 15, 29, 43, and Week 14 Assessments->Timepoints Outcome Analysis of Cell Proliferation Evidence Timepoints->Outcome Carcinogenic_Pathway cluster_carcino Proposed Mechanism of this compound-Induced Hepatocarcinogenesis This compound This compound Mitochondria Mitochondrial Dysfunction (Swelling, Decreased ATP, DNA/Protein Synthesis) This compound->Mitochondria Oxidative_Stress Oxidative Stress (Increased NADP+, Decreased Glutathione) This compound->Oxidative_Stress Epigenetic Epigenetic Changes (Altered Histone Acetylation/Methylation) This compound->Epigenetic Cell_Proliferation Increased Hepatocyte Proliferation Mitochondria->Cell_Proliferation Oxidative_Stress->Cell_Proliferation Epigenetic->Cell_Proliferation Tumor Hepatocellular Carcinoma Cell_Proliferation->Tumor

References

An In-depth Technical Guide to Methapyrilene: Molecular Formula, IUPAC Nomenclature, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methapyrilene, a first-generation antihistamine that has been the subject of extensive research due to its therapeutic effects and subsequent withdrawal from the market over safety concerns. This document will detail its molecular formula, IUPAC name, and key physicochemical data.

Chemical Identity

This compound is a synthetic organic compound belonging to the ethylenediamine class of antihistamines.

  • Molecular Formula: C₁₄H₁₉N₃S[1][2][3][4][5]

  • IUPAC Name: N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine

The structure of this compound is characterized by a central ethylenediamine backbone. One nitrogen atom is substituted with two methyl groups, while the other is substituted with a pyridin-2-yl group and a thiophen-2-ylmethyl group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueReference
Molecular Weight 261.39 g/mol
CAS Number 91-80-5
Appearance Clear colorless liquid
Salts Hydrochloride (CAS: 135-23-9), Fumarate (CAS: 33032-12-1)

Historical Context and Use

Developed in the early 1950s, this compound was primarily used as a sedative in over-the-counter sleep aids due to its potent central nervous system depressant effects. It was a common ingredient in formulations such as Sominex, Nytol, and Sleep-Eze. However, in the late 1970s, research demonstrated that chronic administration of this compound caused liver cancer in rats, leading to its voluntary withdrawal from the market in 1979.

Experimental Protocols

Due to its historical significance and toxicological profile, various experimental protocols for the analysis and synthesis of this compound have been developed. While specific, detailed protocols are extensive and beyond the scope of this guide, a general workflow for its analysis in biological matrices is outlined below.

A generalized workflow for the analysis of this compound in biological samples.

Mechanism of Action and Signaling

This compound functions as a histamine H1 receptor antagonist. Its sedative effects are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. The diagram below illustrates the basic mechanism of H1 receptor antagonism.

signaling_pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response This compound This compound This compound->H1R Blocks

References

"solubility and stability of methapyrilene in laboratory solvents"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Methapyrilene in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a histamine H1 receptor antagonist, in common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the accurate design and execution of in vitro and in vivo studies, as well as for the development of analytical methods and formulations. This document summarizes available quantitative data, outlines detailed experimental protocols, and provides visual representations of key processes and pathways.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for preparing stock solutions, conducting biological assays, and developing formulations. This compound's solubility has been characterized in various organic and aqueous solvents, primarily in its hydrochloride salt form, which is more commonly used in laboratory settings.

Quantitative Solubility Data

The solubility of this compound hydrochloride in several common laboratory solvents is summarized in the table below. It is important to note that preparing stock solutions in organic solvents requires purging with an inert gas to prevent oxidation.

SolventFormApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)Hydrochloride~10 mg/mL[1]
Dimethylformamide (DMF)Hydrochloride~15 mg/mL[1]
EthanolHydrochloride~1 mg/mL[1]
WaterHydrochloride~2 g/mL (1 g in 0.5 mL)[2]
Phosphate-Buffered Saline (PBS, pH 7.2)Hydrochloride~1 mg/mL[1]
ChloroformHydrochloride~0.33 g/mL (1 g in 3 mL)
AlcoholHydrochloride~0.2 g/mL (1 g in 5 mL)
EtherHydrochloridePractically Insoluble
BenzeneHydrochloridePractically Insoluble
Experimental Protocol: Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by quantitative analysis.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a defined temperature.

Materials:

  • This compound (or its hydrochloride salt)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at this compound's maximum absorbance wavelength (λmax ≈ 241 nm).

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Profile of this compound

Stability studies are essential for understanding a drug's shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. This compound exhibits varying stability depending on its physical state and environmental conditions.

General Stability Characteristics
  • Solid-State Stability: As a crystalline solid, this compound hydrochloride is stable for at least four years when stored at -20°C.

  • Solution Stability: Aqueous solutions are not recommended for storage longer than one day. Solutions of this compound hydrochloride in water, DMSO, 95% ethanol, or acetone are reported to be stable for up to 24 hours under normal laboratory conditions.

  • Photosensitivity: this compound hydrochloride is sensitive to light. The compound absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis. Therefore, solutions should be protected from light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways. These studies are crucial for developing stability-indicating analytical methods.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound Drug Substance in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, Heat) This compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, Heat) This compound->Base Oxidation Oxidative (e.g., 3% H2O2) This compound->Oxidation Thermal Thermal (Heat) This compound->Thermal Photo Photolytic (UV/Vis Light) This compound->Photo Analysis Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DP Identify Degradation Products Analysis->DP Pathway Elucidate Degradation Pathways Analysis->Pathway Profile Establish Intrinsic Stability Profile Analysis->Profile

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens or water baths

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a this compound solution in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Store at an elevated temperature (e.g., 60-80°C) for a specified time. Periodically withdraw samples, neutralize with base, dilute, and analyze.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Store under the same temperature and time conditions as the acid hydrolysis. Periodically withdraw samples, neutralize with acid, dilute, and analyze.

  • Oxidative Degradation: Add a specified volume of H₂O₂ (e.g., 3%) to an aliquot. Store at room temperature, protected from light, for a set period. Periodically withdraw samples, dilute, and analyze.

  • Thermal Degradation: Store an aliquot of the drug solution at an elevated temperature (e.g., 60-80°C) in the dark. Analyze samples at various time points.

  • Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all formed degradation products. Techniques like LC-MS can be used to elucidate the structure of significant degradation products.

Metabolic Pathways and Toxicity

This compound is a non-genotoxic hepatocarcinogen that was withdrawn from the market due to its toxic potential. Its toxicity is linked to its effects on cellular metabolism, particularly in the liver.

Studies in rat hepatocytes have shown that this compound-induced toxicity involves:

  • Metabolic Activation: The toxicity is dependent on metabolism by cytochrome P450 enzymes, specifically the CYP2C11 isoform in rats.

  • Oxidative Stress: Treatment with this compound leads to an increase in NADP+ levels and a reduction in glutathione, indicating oxidative stress.

  • Mitochondrial Dysfunction: The compound causes an early loss in mitochondrial function, characterized by mitochondrial swelling and significant losses in cellular ATP. This is a key event in this compound-mediated cell death.

G This compound This compound CYP450 CYP450 Metabolism (e.g., CYP2C11) This compound->CYP450 Metabolites Reactive Metabolites CYP450->Metabolites OxidativeStress Oxidative Stress (GSH Depletion, NADP+ Increase) Metabolites->OxidativeStress Mitochondria Mitochondrial Dysfunction (ATP Depletion, Swelling) Metabolites->Mitochondria CellDeath Hepatocyte Cell Death (Periportal Necrosis) OxidativeStress->CellDeath Mitochondria->CellDeath

Caption: Simplified pathway of this compound-induced hepatotoxicity.

Conclusion

This guide provides essential data and protocols regarding the solubility and stability of this compound for laboratory professionals. This compound hydrochloride exhibits good solubility in polar organic solvents like DMSO and DMF and moderate solubility in water and ethanol. It is susceptible to degradation by light and hydrolysis, and its aqueous solutions have limited stability. A thorough understanding of these properties, combined with the application of systematic forced degradation studies, is paramount for ensuring the integrity and reliability of research involving this compound. The provided protocols offer a framework for researchers to conduct their own assessments tailored to specific experimental conditions.

References

Methodological & Application

Animal Models for Studying Methapyrilene Hepatotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market due to its potent hepatotoxicity and carcinogenicity in rodent models. It serves as a classic example of a compound that undergoes metabolic activation to a toxic intermediate, leading to significant liver injury. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for preclinical safety assessment of new chemical entities. This document provides detailed application notes and protocols for utilizing animal models to study the hepatotoxic effects of this compound. The primary model organisms discussed are rats, which have been shown to be particularly susceptible to this compound-induced liver damage.

Animal Models and Experimental Design

The most commonly used animal models for studying this compound hepatotoxicity are rat strains, including Fischer 344 (F344/N), Sprague-Dawley, and Han Wistar rats.[1][2][3][4][5] Mice (e.g., B6C3F1) have also been used, but they exhibit lower sensitivity to this compound's toxic effects. Hamsters have been noted to experience acute convulsant effects and liver toxicity at high doses. The choice of model depends on the specific research question, with rats being the preferred model for both acute hepatotoxicity and long-term carcinogenicity studies.

Acute Hepatotoxicity Model (Rat)

This model is designed to investigate the initial events of liver injury, including metabolic activation, oxidative stress, and necrosis.

  • Species/Strain: Male F344/N or Han Wistar rats are commonly used.

  • Dosing Regimen: A typical regimen involves oral gavage of this compound hydrochloride at a dose of 150 mg/kg body weight daily for 3 consecutive days. Another established acute model uses a single gavage dose of 225 mg/kg in corn oil.

  • Endpoint Analysis: Animals are typically euthanized 24 hours after the final dose. Blood and liver tissue are collected for analysis.

Chronic Hepatotoxicity and Carcinogenicity Model (Rat)

This long-term model is used to study the progression from chronic liver injury to the development of hepatic neoplasms.

  • Species/Strain: Male F344/N rats are the most extensively characterized model for this compound-induced carcinogenicity.

  • Dosing Regimen: this compound hydrochloride is administered in the feed at a concentration of 1,000 ppm for periods ranging from several weeks to the lifespan of the animal (up to 89 weeks).

  • Endpoint Analysis: Interim evaluations can be conducted at various time points (e.g., 5, 10, 15, 29, 40, 73 weeks) to assess the progression of liver lesions. End-of-study analysis includes comprehensive histopathological evaluation of the liver and other organs for neoplastic changes.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from studies on this compound hepatotoxicity in rats.

Table 1: Biochemical Markers of Acute this compound Hepatotoxicity in Male F344/N Rats

ParameterControlThis compound (225 mg/kg, single dose)Time PointReference
Serum Sorbitol Dehydrogenase (SDH)NormalElevated4 days
Serum Glutamic Oxaloacetate Transaminase (AST)NormalElevated4 days
Serum Glutamic Pyruvate Transaminase (ALT)NormalElevated4 days
Serum BilirubinNormalElevated4 days

Table 2: Histopathological Findings in a Sequential Study of this compound-Induced Carcinogenesis in Male F344/NCr Rats (1,000 ppm in feed)

FindingTime of First AppearanceIncidence (Life-span group)Reference
Hepatocellular Eosinophilic Foci10 weeksNot reported
Hepatocellular Adenomas15 weeksNot reported
Mucous Cholangiofibrosis15 weeksAll rats
Basophilic Foci29 weeksNot reported
Basophilic Adenomas40 weeksNot reported
Hepatocellular Carcinomas40 weeks19/19 (100%)
CholangiocarcinomasLife-span group7/19 (37%)

Table 3: Effects of Chronic this compound Treatment on Hepatic Cytochrome P450 Activities in Fischer 344 Rats (10 weeks)

P450 Isoform/Marker ActivityEffect of this compoundMagnitude of ChangeReference
Total P450Decrease17-28%
CYP3A (Erythromycin N-demethylase)Decrease17-28%
CYP2E1 (N-nitrosodimethylamine demethylase)Decrease17-28%
CYP2B1 (Pentoxyresorufin O-dealkylase)Decrease17-28%
CYP2C11 (Benzphetamine N-demethylase)Decrease~80%
CYP1A (Ethoxyresorufin O-dealkylase)Induction~40%

Experimental Protocols

Protocol 1: Induction of Acute this compound Hepatotoxicity in Rats
  • Animal Acclimatization: Male F344/N rats (6-8 weeks old) are acclimatized for at least 5 days with ad libitum access to standard chow and water.

  • This compound Preparation: Prepare a suspension of this compound hydrochloride in corn oil at a concentration that allows for a dosing volume of 5-10 ml/kg.

  • Dosing: Administer a single dose of 225 mg/kg this compound hydrochloride by oral gavage. Control animals receive an equivalent volume of the vehicle (corn oil).

  • Monitoring: Observe animals for clinical signs of toxicity.

  • Sample Collection: At 24-96 hours post-dosing, euthanize animals via CO2 asphyxiation followed by exsanguination.

    • Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C for biochemical analysis.

    • Liver Tissue Collection: Immediately excise the liver, weigh it, and section it.

      • For histopathology, fix a portion of the major lobes in 10% neutral buffered formalin.

      • For biochemical and molecular analyses, snap-freeze other portions in liquid nitrogen and store at -80°C.

  • Biochemical Analysis: Analyze serum for levels of ALT, AST, SDH, and total bilirubin using standard clinical chemistry analyzers.

  • Histopathological Analysis: Process formalin-fixed liver tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E). Examine sections for evidence of periportal necrosis, inflammation, and other pathological changes.

Protocol 2: Assessment of Mitochondrial Dysfunction in Isolated Hepatocytes
  • Hepatocyte Isolation: Isolate hepatocytes from untreated male rats using a two-step collagenase perfusion method.

  • Cell Culture: Plate isolated hepatocytes on collagen-coated plates in appropriate culture medium.

  • This compound Treatment: Treat hepatocytes with varying concentrations of this compound for different durations (e.g., 2-8 hours).

  • Assessment of Mitochondrial Function:

    • ATP Levels: Measure cellular ATP content using a commercial luminescence-based assay kit. A significant loss in cellular ATP is indicative of mitochondrial dysfunction.

    • Mitochondrial Swelling: Assess mitochondrial swelling spectrophotometrically by measuring the decrease in absorbance at 540 nm in a suspension of isolated mitochondria.

    • Mitochondrial Permeability Transition (MPT): Evaluate the opening of the MPT pore by measuring mitochondrial calcium release or using fluorescent probes like calcein-AM in combination with a quencher. Co-incubation with MPT inhibitors like cyclosporin A can be used to confirm the role of the MPT pore.

Signaling Pathways and Mechanisms of Toxicity

The hepatotoxicity of this compound is a multi-step process initiated by its metabolic activation.

  • Metabolic Activation: this compound is bioactivated by cytochrome P450 (CYP) enzymes in the liver. Studies have strongly implicated CYP2C11 as the primary isoform responsible for the toxic activation in rats. This process generates a reactive metabolite.

  • Oxidative Stress: The reactive metabolite can lead to oxidative stress within the hepatocytes, characterized by an increase in NADP+ levels and a reduction in glutathione (GSH) levels.

  • Mitochondrial Dysfunction: this compound-induced toxicity is associated with an early loss of mitochondrial function. This includes mitochondrial swelling and a significant decrease in cellular ATP production. The opening of the mitochondrial permeability transition pore appears to be a critical event, leading to a loss of mitochondrial calcium homeostasis and ultimately cell death.

  • Cell Death: The culmination of these events is hepatocellular necrosis, which is characteristically observed in the periportal region of the liver lobule in rats.

  • Carcinogenesis: In chronic exposure scenarios, the sustained liver injury, cell death, and subsequent regenerative proliferation are thought to contribute to the development of hepatocellular adenomas and carcinomas. This compound is considered a non-genotoxic carcinogen, with its carcinogenic effects likely stemming from its ability to induce chronic hepatotoxicity and cell proliferation.

Visualizations

Methapyrilene_Hepatotoxicity_Workflow cluster_animal_model Animal Model cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_endpoints Endpoints Animal Male F344 Rat Dosing This compound Administration (Oral Gavage or in Feed) Animal->Dosing Blood Blood Sampling Dosing->Blood Liver Liver Tissue Harvesting Dosing->Liver Biochemistry Serum Biochemistry (ALT, AST, Bilirubin) Blood->Biochemistry Histopathology Histopathology (H&E Staining) Liver->Histopathology Molecular Molecular Analysis (e.g., Gene Expression) Liver->Molecular Acute Acute Periportal Necrosis Biochemistry->Acute Histopathology->Acute Chronic Hepatocellular Carcinoma Histopathology->Chronic Molecular->Chronic

Experimental workflow for studying this compound hepatotoxicity.

Methapyrilene_Toxicity_Pathway cluster_liver Hepatocyte MP This compound CYP2C11 CYP2C11 MP->CYP2C11 ReactiveMetabolite Reactive Metabolite CYP2C11->ReactiveMetabolite Bioactivation OxidativeStress Oxidative Stress (GSH depletion, NADP+ increase) ReactiveMetabolite->OxidativeStress MitoDysfunction Mitochondrial Dysfunction (ATP loss, MPT pore opening) ReactiveMetabolite->MitoDysfunction OxidativeStress->MitoDysfunction Necrosis Periportal Necrosis MitoDysfunction->Necrosis Acute Proliferation Chronic Proliferation Necrosis->Proliferation Chronic Carcinogenesis Hepatocellular Carcinoma Proliferation->Carcinogenesis Chronic

Signaling pathway of this compound-induced hepatotoxicity.

References

Application Notes and Protocols: Methapyrilene as a Positive Control for Hepatocarcinogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methapyrilene as a positive control in non-clinical studies evaluating the hepatocarcinogenic potential of test compounds. The protocols and data presented are synthesized from established scientific literature to guide the design and execution of robust in vivo assays.

Introduction

This compound, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2] Its consistent and robust induction of liver tumors in rodent models has led to its frequent use as a positive control in carcinogenicity studies.[3][4] Understanding the characteristics of this compound-induced hepatocarcinogenesis is crucial for interpreting study outcomes and placing the findings for a test article in the appropriate context.

This compound is considered a non-genotoxic carcinogen, meaning it does not directly damage DNA.[5] Its carcinogenic effects are thought to be mediated through other mechanisms, such as sustained cell proliferation, mitochondrial proliferation, and oxidative stress. This makes it a particularly relevant positive control when evaluating test compounds with suspected non-genotoxic modes of action.

Data Presentation: Quantitative Outcomes of this compound-Induced Hepatocarcinogenicity

The following tables summarize the key quantitative data from studies utilizing this compound as a hepatocarcinogen in rats. These data are essential for establishing historical control ranges and for comparison with the effects of test compounds.

Table 1: Incidence of Hepatocellular Neoplasms in Male F344 Rats Administered this compound Hydrochloride in Feed

Treatment DurationThis compound HCl (1000 ppm)Control
Hepatocellular Adenomas
15 weeksPresentNot Reported
40 weeksPresentNot Reported
Hepatocellular Carcinomas
40 weeks50% (5/10)0%
73 weeks60% (3/5)0%
Life-span (~89 weeks)100% (19/19)0%
Cholangiocarcinomas
Life-span (~89 weeks)36.8% (7/19)0%

Table 2: Dose-Response Relationship of this compound on Hepatic Parameters in Male F344 Rats (12-week administration)

This compound (ppm in feed)Covalent Modification of Mitochondrial ProteinsChange in Protein Expression
62.5Linearly related to doseDose-dependent change
125Linearly related to doseDose-dependent change
250Linearly related to doseDose-dependent change
1000Linearly related to doseChange observed only at this toxic dose

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for inducing hepatocarcinogenicity in rats using this compound.

Long-Term Carcinogenicity Study

This protocol is designed to assess the full carcinogenic potential of a test compound with this compound as a positive control.

Objective: To evaluate the incidence and latency of liver tumor formation.

Materials:

  • Male Fischer 344 (F344) or Sprague-Dawley rats (justification for strain selection should be documented).

  • This compound hydrochloride (CAS: 135-23-9).

  • Standard rodent diet.

  • Vehicle for test article administration.

  • Cages and environmental enrichment.

  • Standard necropsy and histology equipment.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to study initiation.

  • Group Allocation: Randomly assign animals to the following groups (n=10-20 per group, depending on statistical power requirements):

    • Group 1: Vehicle Control (receiving the vehicle used for the test article).

    • Group 2: Test Article (low dose).

    • Group 3: Test Article (mid dose).

    • Group 4: Test Article (high dose).

    • Group 5: Positive Control (this compound hydrochloride at 1000 ppm in the diet).

  • Dosing: Administer the test article and this compound for up to 89 weeks. This compound is typically administered in the feed. Ensure homogeneity and stability of the test article and this compound in the diet.

  • Clinical Observations: Conduct and record clinical observations daily.

  • Body Weight and Food Consumption: Measure and record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Interim Sacrifices: Include interim sacrifice time points (e.g., 15, 29, 40, and 73 weeks) to study the progression of lesions.

  • Terminal Sacrifice: At the end of the study, euthanize all surviving animals.

  • Necropsy and Histopathology:

    • Conduct a full gross necropsy on all animals.

    • Collect liver and other organs as per standard protocols.

    • Weigh the liver.

    • Preserve tissues in 10% neutral buffered formalin.

    • Process liver sections for histopathological examination. Stain with hematoxylin and eosin (H&E).

    • Special stains for markers like gamma-glutamyl transpeptidase (γ-GT) can be employed to identify preneoplastic foci.

Medium-Term Liver Bioassay (Initiation-Promotion Model)

This is a shorter-term assay to rapidly screen for carcinogenic potential, particularly for promoting agents.

Objective: To assess the ability of a test compound to promote the development of preneoplastic liver foci.

Materials:

  • Male F344 rats.

  • Diethylnitrosamine (DEN) as an initiator.

  • This compound hydrochloride as a positive control promoter.

  • Test article.

  • Standard rodent diet.

  • Surgical equipment for partial hepatectomy.

Procedure:

  • Initiation: Administer a single intraperitoneal injection of DEN (200 mg/kg) to all rats except for a negative control group.

  • Promotion: Two weeks after DEN initiation, begin administration of the test article or this compound in the diet for 6 weeks.

  • Partial Hepatectomy: At week 3 of the promotion phase, perform a two-thirds partial hepatectomy on all rats to stimulate cell proliferation.

  • Termination: At the end of the 8-week study, euthanize all animals.

  • Histopathology: Process liver tissues for the quantification of preneoplastic foci, particularly glutathione S-transferase placental form (GST-P)-positive foci.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Hepatocarcinogenesis

Methapyrilene_Hepatocarcinogenesis This compound This compound Administration Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism Mitochondrial_Stress Mitochondrial Proliferation & Dysfunction Metabolism->Mitochondrial_Stress Cell_Proliferation Sustained Cell Proliferation Metabolism->Cell_Proliferation Oxidative_Stress Oxidative Stress Mitochondrial_Stress->Oxidative_Stress Oxidative_Stress->Cell_Proliferation Preneoplastic_Foci Preneoplastic Foci (γ-GT+, ATPase-) Cell_Proliferation->Preneoplastic_Foci Adenoma Hepatocellular Adenoma Preneoplastic_Foci->Adenoma Carcinoma Hepatocellular Carcinoma Adenoma->Carcinoma

Caption: Proposed non-genotoxic mechanism of this compound hepatocarcinogenesis.

Experimental Workflow for a Long-Term Carcinogenicity Study

Carcinogenicity_Workflow Start Study Start: Animal Acclimation Grouping Randomization and Group Allocation Start->Grouping Dosing Chronic Dosing (up to 89 weeks) Grouping->Dosing Monitoring Clinical Observations, Body Weight, Food Intake Dosing->Monitoring Interim Interim Sacrifices Dosing->Interim Terminal Terminal Sacrifice Dosing->Terminal Necropsy Gross Necropsy & Tissue Collection Interim->Necropsy Terminal->Necropsy Histology Histopathological Evaluation Necropsy->Histology Analysis Data Analysis & Interpretation Histology->Analysis

Caption: Workflow for a long-term rodent hepatocarcinogenicity study.

Conclusion

This compound serves as a robust and well-characterized positive control for inducing hepatocarcinogenicity in rats through a non-genotoxic mechanism. The use of the protocols and data presented herein will aid in the design of scientifically sound studies and the proper interpretation of their results. The predictable timeline and high incidence of tumor formation with this compound provide a reliable benchmark against which the potential hepatocarcinogenicity of novel compounds can be assessed.

References

Application Notes: In Vitro Hepatocyte DNA Repair Assay for Methapyrilene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methapyrilene (MP) is an antihistamine that was removed from the market after being identified as a potent hepatocarcinogen in rats. The mechanism of its carcinogenicity has been a subject of extensive research, with a particular focus on its potential to induce DNA damage and subsequent repair in hepatocytes. The in vitro hepatocyte DNA repair assay, commonly known as the Unscheduled DNA Synthesis (UDS) assay, is a critical tool for evaluating the genotoxic potential of such compounds. This assay measures the induction of DNA repair synthesis in non-replicating (non-S-phase) cells following exposure to a test agent, providing a direct measure of DNA damage that elicits repair mechanisms.

Mechanism of Action and Rationale for DNA Repair Assay

The hepatotoxicity of this compound is understood to be dependent on its metabolic activation by cytochrome P450 (CYP) enzymes within the liver cells, specifically the CYP2C11 isoform in rats[1][2]. This metabolic process, particularly involving the thiophene ring of the MP molecule, generates reactive metabolites that are capable of binding to cellular macromolecules, including DNA, to form adducts[3][4]. The formation of these DNA lesions, such as alkaline-labile sites, triggers cellular DNA repair pathways, primarily Nucleotide Excision Repair (NER), to restore genomic integrity.

The UDS assay quantifies this repair activity by measuring the incorporation of a radiolabeled nucleoside, typically tritiated thymidine ([³H]-TdR), into the DNA of hepatocytes that are not undergoing scheduled DNA synthesis for cell division. An increase in [³H]-TdR incorporation in treated cells compared to control cells indicates that the compound has caused DNA damage that is being actively repaired.

Conflicting Genotoxicity Data

The genotoxicity of this compound has yielded conflicting results in the literature, underscoring the sensitivity of the assay to specific experimental conditions and endpoints.

  • Some studies have demonstrated that this compound hydrochloride stimulates DNA repair synthesis in primary rat hepatocyte cultures, with reports of up to a 7-fold increase, and causes the formation of alkaline-labile lesions in the DNA[5].

  • Conversely, other research using autoradiographic UDS assays in primary cultures of Fischer-344 rat hepatocytes reported that this compound failed to induce UDS at any tested concentration. In these studies, cytotoxicity was observed at concentrations of 100 µM and higher.

  • A modified UDS protocol, which utilizes a biochemical quantification method on isolated nuclei rather than autoradiography, reported a positive result for this compound. This "nuclei procedure" is designed to reduce background noise and increase sensitivity for agents that induce a weak response.

These discrepancies highlight the importance of protocol selection and the potential for different methodologies to yield varying results. They also suggest that while this compound may be a DNA-damaging agent, the extent of repair it elicits might be near the detection limit of standard autoradiographic UDS assays. Furthermore, this compound is known to induce cellular stress responses, including endoplasmic reticulum (ER) stress and the unfolded protein response, which are linked to its hepatotoxicity and may indirectly influence DNA damage and repair processes.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from in vitro hepatocyte DNA repair assays with this compound.

Table 1: this compound Unscheduled DNA Synthesis (UDS) Assay Results

Study TypeCell TypeThis compound ConcentrationAssay MethodKey FindingReference
DNA Repair SynthesisPrimary Rat HepatocytesNot specifiedBiochemical QuantificationStimulated DNA repair synthesis up to 7-fold.
UDS AssayPrimary Fischer-344 Rat HepatocytesUp to 1000 µMAutoradiographyFailed to induce UDS at all doses tested.
UDS AssayPrimary Rat HepatocytesNot specifiedBiochemical Quantification (Nuclei Procedure)Scored clearly positive for DNA repair synthesis.

Table 2: Cytotoxicity Data for this compound in Hepatocytes

Cell TypeThis compound ConcentrationEffectReference
Primary Fischer-344 Rat Hepatocytes100 µMCytotoxic; 55% inhibition of RNA synthesis; 60% inhibition of protein synthesis.
Primary Fischer-344 Rat Hepatocytes1000 µMClearly cytotoxic; 90% inhibition of RNA synthesis; 80% inhibition of protein synthesis.

Experimental Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow for the UDS assay and the proposed signaling pathway for this compound-induced hepatocyte DNA damage.

G cluster_prep Cell Preparation cluster_treatment Treatment & Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Hepatocyte_Isolation Hepatocyte Isolation (e.g., Collagenase Perfusion) Cell_Culture Primary Hepatocyte Culture (e.g., on Coverslips) Hepatocyte_Isolation->Cell_Culture Treatment Treat with this compound (Various Concentrations) Cell_Culture->Treatment Labeling Co-incubate with [³H]-Thymidine Treatment->Labeling Fixation Cell Fixation Labeling->Fixation Autoradiography Apply Photographic Emulsion & Expose Fixation->Autoradiography Development Develop & Stain Slides Autoradiography->Development Microscopy Microscopic Analysis Development->Microscopy Grain_Counting Count Silver Grains (Nuclear vs. Cytoplasmic) Microscopy->Grain_Counting UDS_Calculation Calculate Net Nuclear Grains (UDS Endpoint) Grain_Counting->UDS_Calculation

Experimental workflow for the autoradiographic UDS assay.

G MP This compound Metabolism Metabolic Activation (CYP450, e.g., CYP2C11) MP->Metabolism Reactive_Metabolite Reactive Metabolite (Thiophene-derived) Metabolism->Reactive_Metabolite DNA_Damage DNA Damage (e.g., Adducts, Alkaline-Labile Lesions) Reactive_Metabolite->DNA_Damage ER_Stress ER Stress & Unfolded Protein Response Reactive_Metabolite->ER_Stress Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress DNA_Repair DNA Repair Activation (e.g., NER Pathway) DNA_Damage->DNA_Repair Hepatotoxicity Hepatotoxicity DNA_Damage->Hepatotoxicity ER_Stress->Hepatotoxicity Oxidative_Stress->Hepatotoxicity UDS Unscheduled DNA Synthesis ([³H]-Thymidine Incorporation) DNA_Repair->UDS

Proposed mechanism of this compound-induced DNA damage.

Detailed Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay

This protocol is a synthesized methodology based on standard practices for the in vitro rat hepatocyte UDS assay, adapted for the evaluation of this compound.

1. Materials and Reagents

  • Hepatocyte Isolation: Collagenase (Type I or IV), Perfusion Buffer, Williams' Medium E (WME).

  • Cell Culture: Collagen-coated culture dishes or coverslips, WME supplemented with fetal bovine serum (FBS), antibiotics, and dexamethasone.

  • Test Compound: this compound hydrochloride, dissolved in a suitable vehicle (e.g., culture medium or DMSO).

  • Radiolabel: [methyl-³H]Thymidine ([³H]-TdR), specific activity ~20 Ci/mmol.

  • Fixatives: 1% sodium citrate, ethanol/acetic acid (3:1, v/v).

  • Autoradiography: Photographic emulsion (e.g., Kodak NTB-2), developer, fixer.

  • Staining: Giemsa stain.

  • Microscopy: Light microscope with 400-1000x magnification.

2. Hepatocyte Isolation and Primary Culture

  • Isolation: Isolate hepatocytes from an adult male rat (e.g., Fischer-344) using a two-step collagenase perfusion method. This well-established technique yields a high number of viable cells.

  • Viability Check: Assess cell viability using the trypan blue exclusion method. Cultures should only be initiated if viability is >85%.

  • Seeding: Seed the isolated hepatocytes onto collagen-coated coverslips in culture dishes at a density of approximately 2.5 x 10⁵ cells/mL.

  • Attachment: Allow the cells to attach for 2-3 hours in a humidified incubator (37°C, 5% CO₂) in WME supplemented with 10% FBS.

  • Wash: After attachment, gently wash the cell monolayer with serum-free WME to remove unattached and non-viable cells.

3. This compound Treatment and Radiolabeling

  • Prepare Treatment Medium: Prepare fresh serum-free WME containing various concentrations of this compound. A suggested range, based on literature, is 1 µM to 1000 µM. Also, prepare a vehicle control (medium with DMSO, if used).

  • Prepare Labeling Medium: To the treatment and control media, add [³H]-Thymidine to a final concentration of 10 µCi/mL.

  • Exposure: Remove the wash medium from the cultured hepatocytes and replace it with the prepared labeling/treatment medium.

  • Incubation: Incubate the cultures for 18-24 hours at 37°C in a 5% CO₂ incubator. This extended incubation allows for DNA damage, repair, and incorporation of the radiolabel.

4. Cell Fixation and Slide Preparation

  • Rinse: After incubation, carefully remove the radioactive medium and rinse the coverslips twice with WME.

  • Hypotonic Treatment: Swell the cells by incubating the coverslips in 1% sodium citrate for 10 minutes.

  • Fixation: Fix the cells by immersing the coverslips in a freshly prepared solution of ethanol:acetic acid (3:1) for at least 30 minutes. This step can be repeated.

  • Drying: Air-dry the coverslips thoroughly.

  • Mounting: Mount the coverslips, cell-side up, onto glass microscope slides.

5. Autoradiography

  • Emulsion Coating: In a darkroom with a safelight, dip the slides in melted photographic emulsion (e.g., Kodak NTB-2, diluted 1:1 with distilled water at 42°C).

  • Drying: Dry the emulsion-coated slides in a vertical position for 1-2 hours in the dark.

  • Exposure: Place the dried slides in light-tight slide boxes with a desiccant and store them at 4°C for 7-10 days to allow for radioactive decay to expose the emulsion.

  • Development: Develop the slides in a suitable developer (e.g., Kodak D-19) for 2-5 minutes, followed by a brief rinse in a stop bath (water), and then fix for 5 minutes in a photographic fixer.

  • Rinse and Stain: Thoroughly rinse the slides in running deionized water. Stain the cells with Giemsa to visualize the nuclei and cytoplasm.

6. Data Analysis

  • Microscopy: Analyze the slides under a light microscope at high magnification (e.g., 1000x oil immersion).

  • Grain Counting:

    • Select 50-100 morphologically normal, non-S-phase nuclei per coverslip (S-phase nuclei will be completely black with silver grains).

    • Count the number of silver grains directly over the nucleus (nuclear count).

    • For each nucleus, count the grains in an adjacent area of the cytoplasm of the same size as the nucleus (cytoplasmic count) to determine the background.

  • Calculation of Net Nuclear Grains (NNG):

    • For each cell, calculate the NNG by subtracting the cytoplasmic count from the nuclear count (NNG = Nuclear Grains - Cytoplasmic Grains).

    • Calculate the average NNG for each treatment group and the vehicle control.

  • Interpretation: A compound is considered positive in the UDS assay if it causes a statistically significant, dose-dependent increase in the mean NNG compared to the vehicle control. A common threshold for a positive response is an increase of at least 5-6 NNG above the control value. All cytotoxicity data should be considered when interpreting the results.

References

Application Notes and Protocols: Comet Assay for Detecting Methapyrilene-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene (MP), a formerly used antihistamine, has been identified as a potent hepatocarcinogen in rats. Understanding its genotoxic potential is crucial for assessing the risk of similar compounds. The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks in individual cells, making it a valuable tool for evaluating the DNA-damaging effects of substances like this compound.[1][2][3] This document provides detailed application notes and protocols for utilizing the alkaline comet assay to detect DNA damage induced by this compound in primary rat hepatocytes.

Principle of the Comet Assay

The comet assay is based on the principle that damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA.[3][4] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids). The slides are then subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows the broken strands to unwind and migrate from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). The intensity and length of the comet tail are proportional to the amount of DNA damage.

Application in this compound Genotoxicity Testing

The alkaline comet assay is particularly well-suited for investigating this compound-induced DNA damage for several reasons:

  • Sensitivity: It can detect low levels of DNA damage, which is important as this compound's genotoxicity may be indirect.

  • Versatility: The assay can be performed on primary cells, such as hepatocytes, which are the primary target of this compound toxicity and are metabolically competent.

  • Mechanistic Insights: The assay can be combined with metabolic inhibitors to investigate the role of bioactivation in this compound's genotoxicity. Studies have shown that this compound-induced DNA damage is dependent on its metabolism by cytochrome P450 (CYP450) enzymes.

Quantitative Data Summary

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SD)Tail Length (µm) (Mean ± SD)Tail Moment (Arbitrary Units) (Mean ± SD)
Vehicle Control 0Baseline ValueBaseline ValueBaseline Value
This compound 25Value > ControlValue > ControlValue > Control
This compound 50Value > 25 µMValue > 25 µMValue > 25 µM
This compound 100Value > 50 µMValue > 50 µMValue > 50 µM
This compound 200Value > 100 µMValue > 100 µMValue > 100 µM
This compound + ABT *200Value < 200 µM MP aloneValue < 200 µM MP aloneValue < 200 µM MP alone
Positive Control (e.g., EMS) Known effective conc.Significant increaseSignificant increaseSignificant increase

*ABT (Aminobenzotriazole) is a broad-spectrum CYP450 inhibitor.

Experimental Protocols

This section provides a detailed methodology for performing the alkaline comet assay with primary rat hepatocytes to assess this compound-induced DNA damage.

Materials and Reagents
  • Cell Culture:

    • Primary rat hepatocytes

    • Williams' Medium E

    • Fetal Bovine Serum (FBS)

    • L-glutamine

    • Penicillin-Streptomycin solution

    • Collagen-coated culture plates

  • This compound Treatment:

    • This compound hydrochloride (MP)

    • Dimethyl sulfoxide (DMSO) (vehicle)

    • Aminobenzotriazole (ABT) (optional, for metabolic inhibition studies)

    • Ethyl methanesulfonate (EMS) (positive control)

  • Comet Assay:

    • Normal melting point agarose (NMPA)

    • Low melting point agarose (LMPA)

    • Microscope slides (pre-coated or frosted)

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • DNA staining solution (e.g., SYBR Gold, Propidium Iodide)

    • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

Experimental Workflow

Comet_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_comet Comet Assay Procedure cluster_analysis Data Acquisition and Analysis prep_cells Isolate and Culture Primary Rat Hepatocytes seed_cells Seed Hepatocytes on Collagen-Coated Plates prep_cells->seed_cells treat_cells Treat with this compound (and controls) for 2-4 hours seed_cells->treat_cells harvest_cells Harvest and Suspend Cells in PBS treat_cells->harvest_cells embed_cells Embed Cells in Low Melting Point Agarose harvest_cells->embed_cells lyse_cells Lyse Cells in High Salt/Detergent Solution embed_cells->lyse_cells unwind_dna Unwind DNA in Alkaline Buffer lyse_cells->unwind_dna electrophoresis Perform Electrophoresis at High pH unwind_dna->electrophoresis neutralize Neutralize Slides electrophoresis->neutralize stain_dna Stain DNA neutralize->stain_dna visualize Visualize Comets using Fluorescence Microscopy stain_dna->visualize score_comets Score Comets using Image Analysis Software visualize->score_comets analyze_data Quantify DNA Damage (% Tail DNA, Tail Moment) score_comets->analyze_data

Fig. 1: Experimental workflow for the comet assay.
Step-by-Step Protocol

  • Cell Preparation and Treatment:

    • Isolate primary hepatocytes from adult male rats using a standard collagenase perfusion method.

    • Plate the hepatocytes on collagen-coated 6-well plates at a density of 1 x 10^6 cells/well in Williams' Medium E supplemented with 10% FBS, L-glutamine, and antibiotics. Allow the cells to attach for 2-4 hours.

    • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5%.

    • After cell attachment, replace the medium with serum-free medium containing the desired concentrations of this compound (e.g., 25, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 mM EMS). For metabolic inhibition studies, pre-incubate cells with a CYP450 inhibitor like 1-aminobenzotriazole (ABT) for 1 hour before adding this compound.

    • Incubate the cells for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Slide Preparation:

    • Pre-coat clean microscope slides with a layer of 1% normal melting point agarose in water. Let the agarose solidify and dry completely.

    • Prepare a 0.5% low melting point agarose solution in PBS and maintain it at 37°C.

  • Cell Embedding and Lysis:

    • After treatment, harvest the hepatocytes by trypsinization or gentle scraping.

    • Centrifuge the cells at a low speed (e.g., 500 x g) for 5 minutes and resuspend the pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of the 0.5% low melting point agarose at 37°C.

    • Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.

    • Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.

    • Lyse the cells for at least 1 hour (or overnight) at 4°C in the dark.

  • DNA Unwinding and Electrophoresis:

    • After lysis, gently remove the slides and place them in a horizontal gel electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are fully submerged.

    • Let the DNA unwind for 20-40 minutes in the alkaline buffer at 4°C.

    • Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides from the tank and place them on a staining tray.

    • Gently add neutralization buffer to the slides and incubate for 5-10 minutes. Repeat this step three times.

    • Drain the excess buffer and stain the DNA with an appropriate fluorescent dye (e.g., 50 µL of 20 µg/mL propidium iodide or SYBR Gold) for 20 minutes in the dark.

  • Visualization and Data Analysis:

    • Visualize the comets using a fluorescence microscope equipped with an appropriate filter set.

    • Capture images of at least 50-100 randomly selected comets per slide.

    • Use a validated image analysis software to quantify the extent of DNA damage. Common parameters include:

      • % Tail DNA: The percentage of DNA in the comet tail.

      • Tail Length: The length of the comet tail from the head to the end.

      • Tail Moment: An integrated value of tail length and the fraction of DNA in the tail.

Signaling Pathway of this compound-Induced DNA Damage

The genotoxicity of this compound is not direct but results from its metabolic activation by cytochrome P450 enzymes in the liver. The metabolic process generates reactive metabolites that can lead to oxidative stress and subsequent DNA damage.

Methapyrilene_Pathway MP This compound CYP450 Cytochrome P450 (e.g., CYP2C11) MP->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Thiophene S-oxide) CYP450->ReactiveMetabolite Bioactivation GSH_depletion Glutathione (GSH) Depletion ReactiveMetabolite->GSH_depletion OxidativeStress Oxidative Stress (Increased ROS) ReactiveMetabolite->OxidativeStress Directly causes GSH_depletion->OxidativeStress Leads to DNA_Damage DNA Damage (Strand Breaks) OxidativeStress->DNA_Damage Induces CometAssay Detected by Comet Assay DNA_Damage->CometAssay ABT Aminobenzotriazole (Inhibitor) ABT->CYP450 Inhibits

Fig. 2: this compound metabolic activation pathway.

Conclusion

The alkaline comet assay is a highly effective method for detecting and quantifying the DNA damage induced by this compound in primary hepatocytes. Its sensitivity allows for the assessment of genotoxicity at various concentrations and provides a platform for investigating the underlying mechanisms, such as the role of metabolic activation and oxidative stress. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the genotoxic potential of this compound and related compounds, contributing to a better understanding of their carcinogenic risk.

References

Application Notes and Protocols for the Analytical Detection of Methapyrilene in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene is an antihistamine that was formerly used in over-the-counter sleep aids but was withdrawn from the market due to its potential carcinogenicity in rats, where it primarily targets the liver.[1][2] Its detection and quantification in tissue samples are crucial for toxicological studies, drug metabolism and pharmacokinetic (DMPK) investigations, and in the development of safer pharmaceutical compounds. These application notes provide detailed protocols for the analytical determination of this compound in tissue samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation for Tissue Samples

Proper sample preparation is critical for accurate and reproducible analysis. The following is a general workflow for extracting this compound from tissue samples.

G cluster_prep Tissue Sample Preparation Workflow tissue Tissue Sample (e.g., Liver) homogenize Homogenization (e.g., with buffer) tissue->homogenize protein_precip Protein Precipitation (e.g., Acetonitrile) homogenize->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup Sample Cleanup (SPE or LLE) supernatant->cleanup evaporate Evaporation to Dryness cleanup->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) reconstitute->analysis

Caption: General workflow for the extraction of this compound from tissue samples.

Analytical Methods

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound at relatively high concentrations.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Weigh approximately 1 gram of tissue and homogenize it in 4 mL of ice-cold phosphate buffer (pH 7.4).

    • Add 8 mL of acetonitrile to the homogenate to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of n-hexane, vortexing for 2 minutes, and centrifuging for 5 minutes. Discard the upper hexane layer to remove lipids.

    • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 245 nm.

    • Column Temperature: 30°C.

Quantitative Data (Typical Performance)

ParameterValue
Linearity Range0.1 - 20 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Recovery85 - 95%
Precision (RSD%)< 10%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. Derivatization may be necessary to improve the chromatographic properties of this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Follow the sample preparation steps 1-4 as described for HPLC-UV.

    • Perform a solid-phase extraction (SPE) for cleanup. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the supernatant and wash with 5 mL of water. Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness.

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions for this compound-TMS derivative: (Note: These are hypothetical ions and would need to be determined experimentally) m/z 72, 97, 193, 261.

G cluster_gcms GC-MS Analysis Workflow extract Tissue Extract spe Solid-Phase Extraction (SPE) Cleanup extract->spe derivatize Derivatization (e.g., Silylation) spe->derivatize gc_injection GC Injection derivatize->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of this compound in tissue extracts.

Quantitative Data (Typical Performance)

ParameterValue
Linearity Range1 - 500 ng/mL
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Recovery80 - 90%
Precision (RSD%)< 15%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound in complex biological matrices like tissue homogenates.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Follow the sample preparation steps 1-4 as described for HPLC-UV.

    • For cleanup, a dispersive solid-phase extraction (dSPE) can be used. Transfer the supernatant to a tube containing MgSO₄ and PSA (primary secondary amine) sorbent.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Take the supernatant, evaporate to dryness, and reconstitute in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions for this compound: (Precursor ion > Product ion)

        • Quantifier: 262.1 > 97.1

        • Qualifier: 262.1 > 72.1 (Note: These transitions are based on the molecular weight of this compound and common fragmentation patterns and should be optimized experimentally).

Quantitative Data (Typical Performance)

ParameterValue
Linearity Range0.05 - 100 ng/mL
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Recovery> 90%
Precision (RSD%)< 15%

Method Validation

All analytical methods used for the quantification of this compound in tissue samples must be validated to ensure the reliability of the results. Key validation parameters include:

G cluster_validation Key Method Validation Parameters Validation Method Validation Selectivity Selectivity/ Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

References

Application Notes and Protocols for Histopathological Examination of Methapyrilene-Induced Liver Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key histopathological techniques and protocols for the examination of liver tumors induced by the antihistamine methapyrilene. This document is intended to guide researchers in the accurate identification, characterization, and quantification of preneoplastic and neoplastic lesions in rodent models of this compound-induced hepatocarcinogenesis.

Introduction

This compound, a former over-the-counter antihistamine, has been demonstrated to be a potent hepatocarcinogen in rats.[1][2] Understanding the histopathological changes induced by this compound is crucial for mechanistic studies and for the evaluation of potential therapeutic or preventative agents. The progression of this compound-induced liver cancer involves a sequence of observable changes, from early preneoplastic foci to the development of hepatocellular adenomas and carcinomas.[3][4] This document outlines the standard and specialized histopathological methods to analyze these changes.

I. Experimental Models and Tissue Preparation

The most common animal model for studying this compound-induced hepatocarcinogenesis is the male F344 rat.[3] this compound hydrochloride is typically administered in the feed at concentrations around 1,000 ppm for an extended period.

General Tissue Preparation Protocol:

  • Euthanasia and Necropsy: Euthanize animals at predetermined time points throughout the study.

  • Liver Excision and Examination: Carefully excise the liver and examine it macroscopically for any visible nodules or tumors.

  • Tissue Fixation: Fix liver samples in 10% neutral buffered formalin for 24-48 hours.

  • Paraffin Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

II. Histopathological Staining and Analysis

A. Standard Histological Examination

Hematoxylin and Eosin (H&E) Staining: H&E is the fundamental stain for observing the general morphology of the liver tissue. It allows for the identification of various lesions based on their cytological and architectural features.

Protocol for H&E Staining:

  • Deparaffinize and rehydrate tissue sections.

  • Stain with Harris's hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol for a few seconds.

  • Rinse in running tap water.

  • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

  • Rinse in running tap water.

  • Counterstain with eosin Y for 1-3 minutes.

  • Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.

Expected Observations:

  • Hepatocellular Foci: Can be eosinophilic or basophilic.

  • Hepatocellular Adenomas: Well-demarcated, often compressing the adjacent parenchyma.

  • Hepatocellular Carcinomas (HCC): Show disorganized architecture, cellular atypia, and potential for invasion. Histologic types can include trabecular, adenocarcinoma, mixed, and solid poorly differentiated carcinomas.

  • Cholangiocarcinomas and Cholangiofibrosis: May also be observed.

B. Special Histochemical Stains

1. Gamma-Glutamyl Transpeptidase (GGT)

GGT is a marker for a majority of hepatocytes in foci, adenomas, and hepatocellular carcinomas induced by this compound.

Protocol for GGT Staining:

  • Use frozen sections or appropriately processed paraffin sections.

  • Incubate sections in a solution containing gamma-glutamyl-4-methoxy-2-naphthylamide as the substrate and fast blue BBN as the diazonium salt.

  • Rinse, counterstain with a suitable nuclear stain if desired, and mount.

Expected Observations:

  • Positive staining (brown/black precipitate) in the cytoplasm and on the cell membrane of hepatocytes within preneoplastic and neoplastic lesions.

2. Adenosine-5-Triphosphatase (ATPase)

A decrease in ATPase activity is an early indicator of preneoplastic foci.

Protocol for ATPase Staining:

  • Use fresh frozen sections.

  • Incubate sections in a medium containing ATP as the substrate and lead nitrate. The liberated phosphate precipitates as lead phosphate.

  • Visualize the lead phosphate by treatment with ammonium sulfide, which converts it to black lead sulfide.

  • Rinse and mount.

Expected Observations:

  • Reduced or absent staining in preneoplastic foci compared to the surrounding normal liver tissue.

3. Regaud's Mitochondrial Stain

This stain is used to visualize the increased density of mitochondria, a characteristic feature of eosinophilic foci and some carcinoma cells in this compound-induced liver tumors.

Protocol for Regaud's Staining:

  • Mordant the sections in 3% potassium dichromate for several days.

  • Rinse thoroughly in water.

  • Stain in a hematoxylin solution.

  • Differentiate in a potassium permanganate solution followed by oxalic acid.

  • Rinse, dehydrate, clear, and mount.

Expected Observations:

  • Mitochondria will be stained dark blue/black, highlighting their increased numbers in affected cells.

C. Immunohistochemistry (IHC)

1. Alpha-Fetoprotein (AFP)

AFP is a marker for some hepatocellular carcinomas, but not typically for early foci or adenomas.

Protocol for AFP IHC:

  • Perform antigen retrieval on deparaffinized sections (e.g., heat-induced epitope retrieval in citrate buffer).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a protein block (e.g., normal goat serum).

  • Incubate with a primary antibody against AFP.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect with a suitable chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

Expected Observations:

  • Brown staining in the cytoplasm of carcinoma cells.

III. Quantitative Data Summary

The following tables summarize the temporal development of liver lesions in male F344 rats treated with 1,000 ppm this compound hydrochloride in their feed.

Table 1: Incidence of Preneoplastic and Neoplastic Lesions Over Time

Time (Weeks)Hepatocellular Eosinophilic FociHepatocellular AdenomasHepatocellular Carcinomas
10Present--
15PresentPresent-
29PresentPresent-
40PresentPresent5/10 rats
73PresentPresent3/5 rats
LifespanPresentPresent19/19 rats

Table 2: Histochemical Marker Expression in Different Lesion Types

Lesion TypeGamma-Glutamyl Transpeptidase (GGT)Alpha-Fetoprotein (AFP)Increased Mitochondria (Regaud's)
FociMajority positiveNegativePresent in some
AdenomasMajority positiveNegativeAbsent in many
Hepatocellular CarcinomasMajority positivePositive in portionsPresent in some

IV. Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the histopathological examination of this compound-induced liver tumors.

G cluster_animal_study Animal Study cluster_tissue_processing Tissue Processing cluster_staining Staining and Immunohistochemistry cluster_analysis Analysis A This compound Administration to Rats B Scheduled Sacrifice and Necropsy A->B C Liver Excision and Fixation B->C D Paraffin Embedding and Sectioning C->D E H&E Staining D->E F Special Stains (GGT, ATPase, Regaud's) D->F G Immunohistochemistry (AFP) D->G H Microscopic Examination E->H F->H G->H I Lesion Identification and Characterization H->I J Quantitative Analysis I->J

Experimental workflow for histopathological analysis.
Proposed Mechanisms of this compound-Induced Hepatotoxicity

While the precise carcinogenic signaling pathways of this compound are not fully elucidated, studies suggest a mechanism involving mitochondrial dysfunction and cellular stress.

G MP This compound Mito Mitochondrial Dysfunction MP->Mito ER ER Stress & Unfolded Protein Response MP->ER ROS Oxidative Stress Mito->ROS Ca Loss of Mitochondrial Ca2+ Homeostasis Mito->Ca Necrosis Hepatocellular Necrosis ROS->Necrosis ER->Necrosis Ca->Necrosis Prolif Compensatory Proliferation Necrosis->Prolif Tumor Tumor Formation Prolif->Tumor

Proposed hepatotoxicity mechanism of this compound.
General Signaling Pathways in Liver Cancer

The development of hepatocellular carcinoma often involves the dysregulation of several key signaling pathways. While not specific to this compound, these pathways are frequently altered in liver tumors and provide a broader context for investigation.

G cluster_pathways Key Signaling Pathways in HCC cluster_outcomes Cellular Outcomes Wnt Wnt/β-catenin Prolif Proliferation Wnt->Prolif Metastasis Metastasis Wnt->Metastasis MAPK MAPK MAPK->Prolif PI3K PI3K/AKT/mTOR PI3K->Prolif Apoptosis Inhibition of Apoptosis PI3K->Apoptosis VEGF VEGF Angio Angiogenesis VEGF->Angio

Commonly dysregulated signaling pathways in HCC.

References

Application Notes and Protocols for Investigating Methapyrilene Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of methapyrilene (MP) cytotoxicity. This compound, a former antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Understanding its cytotoxic mechanisms is crucial for toxicological research and drug development. These protocols focus on primary rat hepatocytes and the human hepatoma cell line HepG2 as key models.

Introduction to this compound Cytotoxicity

This compound is a pro-toxicant that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C11 in rats, to exert its toxic effects. The bioactivation of its thiophene ring is a critical step in its toxicity. The primary mechanisms of MP-induced cytotoxicity involve:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) leads to cellular damage.

  • Mitochondrial Dysfunction: MP impairs mitochondrial function, leading to decreased ATP production and loss of mitochondrial membrane potential.

  • Endoplasmic Reticulum (ER) Stress: Perturbations in ER function contribute to the cytotoxic cascade.

  • Apoptosis: Programmed cell death is a key outcome of MP-induced cellular damage.

  • Genotoxicity: While not a classic mutagen, MP has been shown to induce DNA damage, likely through indirect mechanisms such as oxidative stress.

Recommended Cell Culture Models

Primary Rat Hepatocytes: This is the gold standard model for studying MP hepatotoxicity as it closely mimics the in vivo metabolism and toxic response observed in rats.

HepG2 Cells: A human hepatoma cell line that is a useful preliminary model. It's important to note that HepG2 cells have lower basal CYP450 activity compared to primary hepatocytes, which may affect their sensitivity to MP.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound cytotoxicity.

Table 1: Cytotoxicity of this compound in Primary Rat Hepatocytes

ParameterCell TypeThis compound ConcentrationEffectReference
Cell ViabilityFischer-344 Rat Hepatocytes100 µMSignificant cytotoxicity observed[1]
RNA Synthesis InhibitionFischer-344 Rat Hepatocytes100 µM55% inhibition[1]
RNA Synthesis InhibitionFischer-344 Rat Hepatocytes1000 µM90% inhibition[1]
Protein Synthesis InhibitionFischer-344 Rat Hepatocytes100 µM60% inhibition[1]
Protein Synthesis InhibitionFischer-344 Rat Hepatocytes1000 µM80% inhibition[1]
LDH LeakagePrimary Rat Hepatocytes100 µM (24h)Significant increase

Table 2: Genotoxicity of this compound

AssayCell TypeThis compound ConcentrationResultReference
Unscheduled DNA Synthesis (UDS)Fischer-344 Rat HepatocytesUp to 1000 µMNo induction of UDS
Comet Assay (% Tail DNA)Primary Male Rat Hepatocytes25-200 µMSignificant increase in DNA damage

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound by measuring the metabolic activity of cells.

Materials:

  • Primary rat hepatocytes or HepG2 cells

  • Collagen-coated 96-well plates

  • Cell culture medium (e.g., Williams' E medium for primary hepatocytes, DMEM for HepG2)

  • This compound hydrochloride (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader

Protocol:

  • Cell Seeding: Seed primary rat hepatocytes or HepG2 cells in a collagen-coated 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 10 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

DNA Damage Assessment (Alkaline Comet Assay)

This protocol is for the detection of single-strand DNA breaks.

Materials:

  • Treated cells (from Section 4.1)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Frosted microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA and let it solidify.

  • Cell Embedding: Mix approximately 1 x 10^4 treated cells with 75 µL of 0.5% LMPA at 37°C and quickly layer it onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining: Stain the slides with a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50 comets per slide using comet scoring software to determine the percentage of DNA in the tail (% Tail DNA).

Oxidative Stress Assessment (DCFH-DA Assay)

This protocol measures intracellular ROS levels.

Materials:

  • Treated cells in a black, clear-bottom 96-well plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the MTT assay protocol. A positive control such as H2O2 (100 µM) should be included.

  • DCFH-DA Loading: After the desired treatment time, remove the medium and wash the cells twice with warm HBSS.

  • Incubation: Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as a fold increase in fluorescence compared to the vehicle control.

Mitochondrial Membrane Potential Assessment (JC-1 Assay)

This assay uses the cationic dye JC-1 to assess mitochondrial health.

Materials:

  • Treated cells in a black, clear-bottom 96-well plate

  • JC-1 reagent

  • Cell culture medium

  • Fluorescence plate reader with dual-emission capabilities

Protocol:

  • Cell Treatment: Treat cells with this compound. A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be used.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells with assay buffer provided in the kit.

  • Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red) at an excitation of ~560 nm and emission of ~595 nm, and JC-1 monomers (green) at an excitation of ~485 nm and emission of ~530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

This protocol measures the activity of executioner caspases.

Materials:

  • Treated cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Treatment: Treat cells with this compound. A known apoptosis inducer like staurosporine can be used as a positive control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold increase in caspase activity compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced cytotoxicity.

Methapyrilene_Metabolism_and_Oxidative_Stress MP This compound CYP450 CYP450 (e.g., CYP2C11) MP->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (Thiophene S-oxide) CYP450->ReactiveMetabolite ROS Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS GSH_depletion GSH Depletion ReactiveMetabolite->GSH_depletion OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_damage DNA Damage OxidativeStress->DNA_damage Lipid_peroxidation Lipid Peroxidation OxidativeStress->Lipid_peroxidation

Caption: this compound bioactivation and induction of oxidative stress.

Methapyrilene_Mitochondrial_Dysfunction_and_Apoptosis cluster_Mitochondrion Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) ATP_depletion ATP Depletion MMP_loss->ATP_depletion CytoC Cytochrome c Release MMP_loss->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 ROS ROS ROS->MMP_loss ER_Stress ER Stress ER_Stress->MMP_loss Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Mitochondrial dysfunction and apoptosis pathway in MP cytotoxicity.

Methapyrilene_ER_Stress_and_MAPK_Signaling MP_metabolite This compound Reactive Metabolite ER_Stress Endoplasmic Reticulum Stress MP_metabolite->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR MAPK MAPK Signaling ER_Stress->MAPK GRP78 GRP78 (BiP) UPR->GRP78 CHOP CHOP UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis JNK_p38 JNK/p38 Activation MAPK->JNK_p38 JNK_p38->Apoptosis

Caption: ER stress and MAPK signaling in response to this compound.
Experimental Workflow

Experimental_Workflow cluster_CellCulture Cell Culture and Treatment cluster_Assays Cytotoxicity and Mechanistic Assays Cell_Seeding Seed Primary Hepatocytes or HepG2 Cells Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability DNA_Damage DNA Damage (Comet Assay) Treatment->DNA_Damage Oxidative_Stress Oxidative Stress (DCFH-DA Assay) Treatment->Oxidative_Stress Mitochondria Mitochondrial Potential (JC-1 Assay) Treatment->Mitochondria Apoptosis Apoptosis (Caspase Assay) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis DNA_Damage->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondria->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for investigating MP cytotoxicity.

References

Application Notes and Protocols: The Use of Methapyrilene in Studies of Non-Genotoxic Carcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene (MP), a first-generation H1-antihistamine, was voluntarily withdrawn from the market in 1979 after studies revealed its potent hepatocarcinogenic effects in rats.[1] Subsequent research has largely classified this compound as a non-genotoxic carcinogen, as it generally shows little to no activity in a wide array of genotoxicity and mutagenicity assays.[2][3] This unique characteristic makes this compound a valuable tool for studying the mechanisms of non-genotoxic carcinogenesis, a process that does not involve direct DNA damage but rather other modes of action such as epigenetic alterations, tumor promotion, or chronic inflammation.[4] These application notes provide an overview of the use of this compound in this field of research, including experimental protocols and a summary of key findings.

Non-Genotoxic Profile of this compound

This compound's classification as a non-genotoxic carcinogen is supported by a significant body of evidence. While some in vitro assays have shown weak positive responses for chromosomal damage, in vivo studies have consistently failed to detect mutagenicity or DNA adduct formation. For instance, no evidence of this compound-induced genotoxicity has been reported in in vivo tests, and no formation of DNA adducts was detected in various tissues of F344 male rats. Furthermore, this compound failed to induce unscheduled DNA synthesis (UDS) in primary cultures of Fischer-344 rat hepatocytes.

Proposed Mechanisms of Non-Genotoxic Carcinogenesis

The carcinogenic action of this compound in rats is thought to be mediated by several non-genotoxic mechanisms:

  • Increased Cell Proliferation: A significant effect of this compound is the induction of a large increase in hepatic cell proliferation. This sustained cell division, coupled with mitochondrial proliferation, is a potential mechanism for its carcinogenic effects.

  • Oxidative Stress and Mitochondrial Dysfunction: this compound has been shown to cause oxidative stress and an early loss of mitochondrial function in hepatocytes. This includes mitochondrial swelling and significant losses in cellular ATP.

  • Endoplasmic Reticulum (ER) Stress: Gene expression analysis has revealed that this compound induces an endoplasmic reticulum (ER) stress response in the liver.

  • Tumor Promotion: this compound has demonstrated promoting ability in co-carcinogenesis studies, enhancing the carcinogenic effects of genotoxic initiators like nitrosodiethylamine (NDEA).

Data Presentation: Quantitative Summary of this compound Carcinogenicity Studies

The following tables summarize the quantitative data from key studies on this compound-induced hepatocarcinogenesis in rats.

Table 1: Dose-Response Relationship of this compound-Induced Liver Tumors in Rats

Species/StrainDose (ppm in feed)DurationTumor Incidence (Liver Neoplasms)Reference
F344/N Rats250Chronic18/20 males, 20/20 females (carcinomas or neoplastic nodules)
F344/N Rats125Chronic40% of rats (neoplastic nodules)
Sprague-Dawley Rats1,00090 weeks (in drinking water with 2,000 ppm sodium nitrite)9/30 (30%)
Sprague-Dawley RatsNot specifiedContinuous application in drinking waterDose-related increase in liver tumors

Table 2: Sequential Study of this compound-Induced Liver Lesions in Male F344 Rats (1,000 ppm in feed)

Duration of TreatmentKey Histopathological FindingsTumor Incidence (Hepatocellular Carcinomas)Reference
10 weeksHepatocellular eosinophilic foci-
15 weeksHepatocellular eosinophilic adenomas, Mucous cholangiofibrosis-
29 weeksBasophilic foci-
40 weeksBasophilic adenomas5/10 rats
73 weeks-3/5 rats
Lifespan (up to 89 weeks)Cholangiocarcinomas (in 7/19 rats)19/19 rats

Experimental Protocols

Protocol 1: Chronic Carcinogenicity Bioassay in Rats

This protocol is based on the methodology used in studies demonstrating the hepatocarcinogenicity of this compound.

1. Animal Model:

  • Species: Rat

  • Strain: Fischer 344 (F344) or Sprague-Dawley

  • Sex: Male and female

  • Age: Typically start at 6-8 weeks of age

2. Housing and Diet:

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle.

  • Standard laboratory chow and water are provided ad libitum.

3. Test Substance Administration:

  • This compound hydrochloride is administered in the feed or drinking water.

  • Dose Levels: A range of doses should be used, for example, 0, 125, and 250 ppm in the feed.

  • Duration: Chronic exposure, typically for the majority of the animal's lifespan (e.g., up to 2 years).

4. Observations and Endpoints:

  • Clinical Observations: Animals are observed daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly for the first few months and then bi-weekly.

  • Histopathology: At the end of the study, a complete necropsy is performed. The liver and other major organs are collected, weighed, and processed for histopathological examination. Special attention is given to the liver for the presence of foci of cellular alteration, adenomas, and carcinomas.

Protocol 2: Co-carcinogenesis/Tumor Promotion Assay

This protocol is designed to evaluate the tumor-promoting activity of this compound.

1. Animal Model:

  • Species: Rat

  • Strain: Fischer 344 (F344)

  • Sex: Female

2. Experimental Groups:

  • Group 1 (Control): No treatment.

  • Group 2 (Initiator only): A single dose of a known initiator, such as nitrosodiethylamine (NDEA).

  • Group 3 (Promoter only): Chronic administration of this compound.

  • Group 4 (Initiator + Promoter): A single dose of NDEA followed by chronic administration of this compound.

3. Treatment Protocol:

  • Initiation: A single intraperitoneal injection of NDEA.

  • Promotion: Two weeks after initiation, begin administration of this compound in the drinking water or feed.

  • Duration: The promotion phase can last for several months (e.g., 60 weeks).

4. Endpoints:

  • Liver Foci Analysis: At interim time points, a subset of animals can be euthanized to quantify preneoplastic foci (e.g., gamma-glutamyl transpeptidase-positive foci).

  • Tumor Incidence: At the end of the study, the incidence, multiplicity, and size of liver tumors are determined.

Visualization of Pathways and Workflows

Methapyrilene_Carcinogenesis_Pathway This compound This compound Administration ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Cell_Proliferation Increased Hepatic Cell Proliferation This compound->Cell_Proliferation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Preneoplastic_Foci Preneoplastic Foci (e.g., GGT+) Cell_Proliferation->Preneoplastic_Foci Adenoma Hepatocellular Adenoma Preneoplastic_Foci->Adenoma Carcinoma Hepatocellular Carcinoma Adenoma->Carcinoma Chronic_Carcinogenicity_Workflow Start Start: Select Animal Model (e.g., F344 Rats) Dosing Chronic this compound Administration (in feed or water) Start->Dosing Monitoring In-life Monitoring (Body weight, clinical signs) Dosing->Monitoring Termination Study Termination (e.g., 2 years) Monitoring->Termination Necropsy Necropsy and Tissue Collection Termination->Necropsy Histopathology Histopathological Examination of Liver and other organs Necropsy->Histopathology Data_Analysis Data Analysis (Tumor incidence, latency, etc.) Histopathology->Data_Analysis Co_carcinogenesis_Workflow Start Start: Select Animal Model (e.g., F344 Rats) Initiation Initiation Phase: Single dose of Initiator (e.g., NDEA) Start->Initiation Promotion Promotion Phase: Chronic this compound Administration Initiation->Promotion Interim_Sacrifice Interim Sacrifice: Analysis of Preneoplastic Foci Promotion->Interim_Sacrifice Termination Study Termination Promotion->Termination Tumor_Analysis Tumor Analysis (Incidence, Multiplicity) Termination->Tumor_Analysis Conclusion Conclusion on Promoting Activity Tumor_Analysis->Conclusion

References

Application Notes and Protocols: Methapyrilene and Mitochondrial Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes address the topic of methapyrilene and its effects on mitochondrial populations. Contrary to the inquiry's premise of inducing mitochondrial proliferation, the body of scientific evidence establishes that this compound is a hepatotoxic compound that leads to significant mitochondrial dysfunction and damage, not proliferation . This document provides a detailed overview of the known toxic effects of this compound on mitochondria, protocols to study these effects, and, for comparative purposes, outlines established methods for inducing mitochondrial biogenesis using recognized pharmacological agents.

This compound was withdrawn from the market after being identified as a potent carcinogen[1]. Its mechanism of toxicity is linked to its metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, loss of mitochondrial calcium homeostasis, and a decline in mitochondrial function, particularly in hepatocytes[2][3]. Studies show that in vivo this compound treatment leads to a decrease in mitochondrial DNA and protein synthesis, which is inconsistent with proliferation[4][5].

This document is structured to provide a clear, evidence-based understanding of this compound's mitochondrial toxicity and to offer scientifically validated protocols for researchers investigating mitochondrial health.

Section 1: The Effects of this compound on Mitochondrial Function

This compound induces a cascade of events that compromise mitochondrial integrity and lead to cell death, particularly in liver cells. The primary effects are summarized below.

Data Presentation: Quantitative Effects of this compound on Mitochondria

The following tables summarize the quantitative data from studies on this compound's impact on mitochondrial parameters.

Table 1: Effect of In Vivo this compound Treatment on Mitochondrial Synthesis in Rodent Liver

SpeciesParameterTreatment GroupControl (pmol/mg protein/hr)This compound-Treated (pmol/mg protein/hr)Percentage Change
RatMitochondrial DNA SynthesisNaive0.85 ± 0.100.35 ± 0.05-59%
RatMitochondrial Protein SynthesisNaive2.20 ± 0.200.90 ± 0.10-59%
MouseMitochondrial DNA SynthesisNaive0.70 ± 0.100.40 ± 0.05-43%
MouseMitochondrial Protein SynthesisNaive1.80 ± 0.201.00 ± 0.10-44%

Table 2: Effect of this compound on Cultured Rat Hepatocyte Viability and ATP Levels

ParameterThis compound ConcentrationTime Point% of Control
Cell Viability (LDH leakage)500 µM8 hours~50%
Cellular ATP Levels500 µM2 hours~40%
Signaling Pathway of this compound-Induced Mitochondrial Toxicity

This compound is metabolized by cytochrome P450 enzymes (specifically CYP2C11 in rats) into reactive metabolites. These metabolites induce oxidative stress and disrupt intracellular calcium homeostasis. This leads to the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling, loss of membrane potential, cessation of ATP synthesis, and eventual cell death.

Methapyrilene_Toxicity_Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP2C11) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites OxidativeStress Oxidative Stress (Increased NADP+, Decreased GSH) ReactiveMetabolites->OxidativeStress CaHomeostasis Loss of Ca2+ Homeostasis ReactiveMetabolites->CaHomeostasis mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening OxidativeStress->mPTP CaHomeostasis->mPTP MitoSwelling Mitochondrial Swelling mPTP->MitoSwelling ATP_Loss Loss of Cellular ATP mPTP->ATP_Loss CellDeath Hepatocyte Death (Necrosis) MitoSwelling->CellDeath ATP_Loss->CellDeath

Pathway of this compound-Induced Mitochondrial Toxicity.

Section 2: Experimental Protocols for Studying this compound Toxicity

The following protocols are derived from methodologies cited in the literature for assessing the impact of this compound on mitochondrial function.

Protocol 2.1: Assessment of this compound's Effect on Mitochondrial DNA and Protein Synthesis in Isolated Mitochondria

This protocol is based on the methodology used to demonstrate that this compound inhibits, rather than promotes, mitochondrial synthesis.

Objective: To quantify the rate of DNA and protein synthesis in mitochondria isolated from this compound-treated animals.

Materials:

  • Male F344 rats

  • This compound HCl

  • Standard rodent diet

  • Mitochondria isolation buffer (e.g., SHKE buffer: 0.25 M sucrose, 4 mM HEPES, 4 mM K₂HPO₄, 1 mM EDTA, pH 7.3)

  • DNA synthesis buffer

  • Protein synthesis buffer

  • [³H]thymidine and [³H]leucine

  • 5% Trichloroacetic acid (TCA), ice-cold

  • Scintillation counter and vials

  • Bradford protein assay reagents

Procedure:

  • Animal Treatment: Administer this compound to rats in their feed (e.g., 1000 ppm) for a specified period (e.g., 10 weeks). A control group should receive a standard diet.

  • Hepatocyte and Mitochondria Isolation: a. Euthanize animals and perfuse the liver with an appropriate buffer. b. Mince the liver tissue and homogenize using a Dounce homogenizer in ice-cold isolation buffer. c. Perform differential centrifugation to isolate mitochondria. A low-speed spin (e.g., 600 x g for 10 min) pellets nuclei and debris. A high-speed spin of the supernatant (e.g., 7000 x g for 10 min) pellets the mitochondria. d. Wash the mitochondrial pellet by resuspending in buffer and repeating the high-speed spin. e. Determine the mitochondrial protein concentration using the Bradford assay.

  • DNA Synthesis Assay: a. Resuspend a mitochondrial aliquot (e.g., 1 mg protein/mL) in DNA synthesis buffer containing [³H]thymidine. b. Incubate at 37°C for a specified time (e.g., 60 minutes). c. Stop the reaction by adding ice-cold 5% TCA to precipitate DNA and proteins. d. Collect the precipitate by centrifugation, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Protein Synthesis Assay: a. Resuspend a separate mitochondrial aliquot in protein synthesis buffer containing [³H]leucine. b. Follow the same incubation and precipitation steps as the DNA synthesis assay.

  • Data Analysis: Express the results as pmol of precursor incorporated per mg of mitochondrial protein per hour. Compare the results from treated and control groups.

Protocol 2.2: Assessment of this compound-Induced Cytotoxicity and ATP Depletion in Cultured Hepatocytes

This protocol is adapted from methods used to investigate the acute hepatotoxicity of this compound.

Objective: To measure the dose- and time-dependent effects of this compound on hepatocyte viability and cellular ATP content.

Materials:

  • Primary rat hepatocytes

  • Cell culture medium (e.g., Williams' Medium E)

  • This compound HCl stock solution (in DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • ATP bioluminescence assay kit

  • Multi-well plate reader (for absorbance and luminescence)

Procedure:

  • Cell Culture: Plate primary rat hepatocytes in collagen-coated multi-well plates and allow them to attach overnight.

  • This compound Treatment: a. Prepare serial dilutions of this compound in culture medium (e.g., 0-500 µM). The final DMSO concentration should be constant and non-toxic (e.g., 0.2%). b. Replace the medium in the wells with the this compound-containing medium or vehicle control.

  • Cytotoxicity Assay (LDH Release): a. At various time points (e.g., 2, 4, 6, 8 hours), collect an aliquot of the culture medium from each well. b. Measure LDH activity in the medium according to the manufacturer's protocol. c. At the final time point, lyse the remaining cells to determine the maximum LDH release. d. Calculate cytotoxicity as the percentage of LDH released relative to the maximum.

  • ATP Measurement: a. At the same time points, lyse the cells in parallel wells using the buffer provided in the ATP assay kit. b. Measure the ATP content using a bioluminescence assay according to the manufacturer's instructions. c. Normalize ATP levels to the protein content in each well.

  • Data Analysis: Plot cell viability and ATP levels as a percentage of the vehicle-treated control for each concentration and time point.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_assays Mitochondrial Function Assays AnimalTreatment Animal Treatment (this compound in diet) MitoIsolation Isolate Liver Mitochondria AnimalTreatment->MitoIsolation DNASynthesis [3H]thymidine Incorporation (DNA Synthesis) MitoIsolation->DNASynthesis ProteinSynthesis [3H]leucine Incorporation (Protein Synthesis) MitoIsolation->ProteinSynthesis Respiration_Assay Oxygen Consumption Rate MitoIsolation->Respiration_Assay CellCulture Culture Primary Hepatocytes CellTreatment Treat Cells with this compound CellCulture->CellTreatment ATP_Assay Cellular ATP Measurement CellTreatment->ATP_Assay LDH_Assay Cytotoxicity (LDH Release) CellTreatment->LDH_Assay CellTreatment->Respiration_Assay

Workflow for studying this compound's mitochondrial toxicity.

Section 3: Established Protocols for Inducing Mitochondrial Biogenesis

For researchers whose goal is to increase mitochondrial number and function, several compounds have been well-characterized as inducers of mitochondrial biogenesis. This process is primarily regulated by the master coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) .

Key Pharmacological Inducers and Their Mechanisms
  • Bezafibrate: A fibrate drug that activates PPARs (Peroxisome Proliferator-Activated Receptors), which in turn enhance the expression of PGC-1α and its downstream targets.

  • Resveratrol: A natural polyphenol that can activate the SIRT1/AMPK signaling pathways, leading to the activation of PGC-1α and subsequent mitochondrial biogenesis.

  • AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): An AMP analog that directly activates AMP-activated protein kinase (AMPK), a key energy sensor that promotes PGC-1α activity.

Signaling Pathway for Induced Mitochondrial Biogenesis

Biogenesis_Pathway cluster_activators Pharmacological Activators cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Bezafibrate Bezafibrate PPARs PPARs Bezafibrate->PPARs Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AICAR AICAR AMPK AMPK AICAR->AMPK PGC1a PGC-1α (Master Regulator) PPARs->PGC1a SIRT1->PGC1a Deacetylation AMPK->PGC1a Phosphorylation NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 Co-activation MitoGenes Increased Expression of Mitochondrial Genes PGC1a->MitoGenes TFAM TFAM NRF1_2->TFAM Upregulation mtDNA_Rep Increased mtDNA Replication TFAM->mtDNA_Rep MitoBiogenesis Mitochondrial Biogenesis MitoGenes->MitoBiogenesis mtDNA_Rep->MitoBiogenesis

Generalized pathway for pharmacologically induced mitochondrial biogenesis.
Protocol 3.1: Induction of Mitochondrial Biogenesis in Cell Culture using Resveratrol

Objective: To induce and quantify an increase in mitochondrial mass in a cultured cell line (e.g., HepG2 hepatocytes).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Resveratrol stock solution (in DMSO)

  • MitoTracker Green FM dye

  • Quantitative PCR (qPCR) reagents and primers for mtDNA (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

  • Antibodies for key mitochondrial proteins (e.g., COX-1, SDH-A) for Western blotting

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate HepG2 cells and grow to ~70% confluency. b. Treat cells with resveratrol (e.g., 20-50 µM) or vehicle control (DMSO) for 24-72 hours.

  • Quantification of Mitochondrial Mass: a. After treatment, incubate cells with MitoTracker Green FM (a dye that stains mitochondria regardless of membrane potential) according to the manufacturer's protocol. b. Analyze the fluorescence intensity per cell using a flow cytometer or a high-content imager. An increase in mean fluorescence intensity indicates an increase in mitochondrial mass.

  • Quantification of mtDNA Copy Number: a. Extract total DNA from treated and control cells. b. Perform qPCR using primers for a mitochondrial-encoded gene (mtDNA target) and a single-copy nuclear-encoded gene (nDNA reference). c. Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA signal to the nDNA signal.

  • Analysis of Protein Expression: a. Lyse cells and perform Western blotting for proteins encoded by both mitochondrial DNA (e.g., COX-1) and nuclear DNA (e.g., SDH-A). b. An increase in the expression of these proteins is indicative of mitochondrial biogenesis.

  • Data Analysis: Compare the mitochondrial mass, mtDNA copy number, and protein levels between resveratrol-treated and control cells.

Conclusion

The available scientific literature does not support the use of this compound for inducing mitochondrial proliferation. Instead, it is a well-documented mitochondrial toxin. The protocols provided herein are intended to facilitate the accurate study of its toxicological properties. For researchers aiming to increase mitochondrial populations, established inducers such as bezafibrate, resveratrol, and AICAR offer reliable and scientifically validated alternatives, acting through the PGC-1α pathway. The provided protocols for these agents can serve as a starting point for investigations into mitochondrial biogenesis.

References

Methapyrilene Hydrochloride vs. Free Base: Application Notes and Protocols for Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of methapyrilene hydrochloride and its free base form for use in experimental design. This document outlines their physicochemical properties, provides protocols for key experiments, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Properties and Formulation Considerations

The choice between the hydrochloride salt and the free base of this compound is a critical first step in experimental design, primarily dictated by the required physicochemical properties for a given application. The hydrochloride salt is generally favored for in vivo and in vitro studies due to its enhanced aqueous solubility.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound HydrochlorideThis compound Free BaseCitation
CAS Number 135-23-991-80-5[1][2]
Molecular Formula C₁₄H₂₀ClN₃SC₁₄H₁₉N₃S[1]
Molecular Weight 297.85 g/mol 261.39 g/mol [1]
Appearance White crystalline powderColorless to light yellow oil/liquid
Water Solubility Freely solubleSparingly soluble
Solubility in PBS (pH 7.2) ~1 mg/mLNot reported, expected to be low
Solubility in Organic Solvents Soluble in ethanol (~1 mg/mL), DMSO (~10 mg/mL), DMF (~15 mg/mL)Soluble in DMSO (sparingly), Methanol (slightly)
pKa (Strongest Basic) Not directly reported for the salt8.76 (Predicted)
Stability Light sensitive; solutions in water, DMSO, 95% ethanol, or acetone should be stable for 24 hours under normal lab conditions.Stable, but incompatible with strong oxidizing agents.

Formulation Strategy:

  • For aqueous solutions for in vivo (e.g., oral gavage, intravenous) or in vitro studies, this compound hydrochloride is the preferred form. Its higher water solubility allows for easier preparation of dosing solutions.

  • The free base may be considered for non-aqueous formulations or specific experimental conditions where the hydrochloride salt is not suitable. However, its oily nature and lower aqueous solubility present formulation challenges.

  • Conversion between forms: The free base can be converted to the hydrochloride salt by reacting it with hydrochloric acid. This process is typically performed in an organic solvent to precipitate the salt.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily utilizing the hydrochloride form based on published studies.

In Vivo Hepatotoxicity Study in Rats

This protocol is a composite based on methodologies from several carcinogenicity and hepatotoxicity studies.

Objective: To assess the hepatotoxic potential of this compound hydrochloride in a rat model.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., corn oil for gavage, or mixed in feed/drinking water)

  • Male Fischer 344 rats (or other appropriate strain)

  • Standard laboratory animal diet

  • Animal housing and handling equipment

  • Blood collection supplies (e.g., tubes with appropriate anticoagulant)

  • Tissue collection and preservation supplies (e.g., 10% neutral buffered formalin, liquid nitrogen)

  • Clinical chemistry analyzer

  • Histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate male Fischer 344 rats to the laboratory conditions for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to control and treatment groups. A typical study might include a vehicle control group and multiple dose groups of this compound hydrochloride.

  • Dose Preparation:

    • For oral gavage, prepare a suspension of this compound hydrochloride in corn oil.

    • For administration in feed, mix the appropriate amount of this compound hydrochloride with the standard diet to achieve the desired concentrations (e.g., 1000 ppm).

    • For administration in drinking water, dissolve this compound hydrochloride in the drinking water at the target concentration.

  • Administration: Administer this compound hydrochloride to the treatment groups daily for the duration of the study (e.g., 28 days). The control group receives the vehicle only. A representative oral gavage dose for inducing hepatotoxicity is 150 mg/kg.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Blood Collection and Analysis: At specified time points (e.g., at termination), collect blood samples for clinical chemistry analysis. Key liver function markers to assess include alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a gross necropsy. Collect liver tissue for histopathological examination and for gene expression analysis (snap-frozen in liquid nitrogen).

  • Histopathology: Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for evidence of liver damage, such as necrosis, inflammation, and changes in cell morphology.

In Vitro Cytotoxicity Assay in Hepatocytes

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cultured hepatocytes.

Objective: To determine the dose-dependent cytotoxicity of this compound in primary hepatocytes.

Materials:

  • This compound hydrochloride

  • Primary rat hepatocytes (or a suitable liver cell line)

  • Cell culture medium and supplements

  • Cell culture plates (e.g., 96-well plates)

  • Cytotoxicity assay kit (e.g., LDH release assay, MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary rat hepatocytes in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO) and then serially dilute it in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound hydrochloride. Include a vehicle control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytotoxicity Assessment:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.

  • Data Analysis: Calculate the percentage of cytotoxicity or cell viability for each concentration of this compound hydrochloride compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% of the maximal effect).

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor (GPCR) activates downstream signaling cascades.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Phosphorylates targets This compound This compound (Inverse Agonist) This compound->H1R Inhibits

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Toxicity Study

The following diagram illustrates a typical workflow for conducting an in vivo toxicity study with a compound like this compound.

InVivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Collection & Analysis A Define Objectives & Endpoints B Select Animal Model (e.g., Rat Strain) A->B C Determine Dose Levels & Administration Route B->C D Protocol Design & IACUC Approval C->D E Animal Acclimation D->E F Dose Formulation E->F G Compound Administration (e.g., Gavage, Feed) F->G H In-life Observations (Clinical Signs, Body Weight) G->H I Blood Collection (Clinical Pathology) H->I J Necropsy & Tissue Collection (e.g., Liver) H->J L Data Analysis & Interpretation I->L K Histopathology J->K K->L M Final Report L->M

References

Application Notes and Protocols: Dosing Considerations for Long-Term Methapyrilene Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2][3] Its species-specific carcinogenicity, with rats being particularly susceptible compared to hamsters and guinea pigs, makes it a subject of continued interest in toxicological research.[1] These application notes provide a detailed overview of dosing considerations, experimental protocols, and the proposed mechanisms of toxicity derived from long-term studies in rodents.

Dosing Regimens and Carcinogenic Effects

Long-term studies have primarily utilized Fischer 344 (F344) and Sprague-Dawley rats, with administration of this compound hydrochloride typically through drinking water or feed. The carcinogenic effects, primarily the induction of liver tumors, are dose-dependent.[4]

Table 1: Summary of Long-Term Carcinogenicity Studies of this compound in Rats
Strain Administration Route Concentration Duration Key Findings Reference
Sprague-DawleyDrinking Water1000 ppmNot SpecifiedSignificant induction of liver tumors.
F344/NFeed125 ppmNot Specified40% of rats developed neoplastic nodules.
F344/NFeed250 ppmNot SpecifiedAlmost all rats (18/20 males and 20/20 females) had hepatic carcinomas or neoplastic nodules.
F344Drinking Water0.1% or 0.05%80-108 weeks100% incidence of liver neoplasms.
F344Feed62.5, 125, 250, 1000 ppm12 weeksDose-dependent covalent modification of mitochondrial proteins.
WistarOralNot SpecifiedUp to 196 daysDevelopment of preneoplastic foci and hyperplastic nodules in the liver.
Table 2: Comparative Toxicity of this compound in Different Rodent Species
Species Administration Route Dose Duration Outcome Reference
Rat (F344/N)Gavage225 mg/kg (single dose)4 daysSevere hepatotoxicity, including periportal and focal necrosis.
Guinea PigGavage200 mg/kg (twice weekly)78 weeksNo increased incidence of hepatic neoplasms.
Syrian Golden HamsterGavage15 mg/kg (twice weekly)58 weeksNo increased incidence of hepatic neoplasms.

Experimental Protocols

Long-Term Carcinogenicity Bioassay

This protocol is a generalized representation based on methodologies reported in NTP studies and other long-term rodent bioassays.

Objective: To assess the carcinogenic potential of this compound following chronic exposure in rodents.

Materials:

  • Fischer 344 or Sprague-Dawley rats (typically 50 per sex per group).

  • This compound hydrochloride.

  • Standard rodent chow or drinking water.

  • Animal housing facilities compliant with institutional guidelines.

  • Necropsy and histology equipment.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to study initiation.

  • Dose Preparation: Prepare this compound solutions in drinking water or mixed into feed at the desired concentrations. Ensure fresh preparations are provided regularly (e.g., weekly).

  • Dose Administration: Administer the prepared doses to the respective groups of animals ad libitum. A control group should receive the vehicle (untreated water or feed).

  • Clinical Observations: Conduct and record clinical observations at least once daily. Note any signs of toxicity, morbidity, or mortality.

  • Body Weight and Food/Water Consumption: Measure and record body weights weekly for the first 13 weeks and monthly thereafter. Monitor food and water consumption periodically.

  • Termination and Necropsy: The study duration is typically for the majority of the animals' lifespan (e.g., 80-108 weeks or 2 years). At termination, euthanize all surviving animals. Conduct a complete gross necropsy on all animals (including those that die prematurely).

  • Histopathology: Collect a comprehensive set of tissues from all animals, with a particular focus on the liver. Preserve tissues in 10% neutral buffered formalin. Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Hepatotoxicity Assessment

Objective: To evaluate the extent of liver damage induced by this compound.

Procedure:

  • Serum Collection: At specified time points, collect blood from a subset of animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).

  • Serum Chemistry: Separate serum and analyze for markers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), sorbitol dehydrogenase (SDH), and bilirubin.

  • Histopathology: As described in the carcinogenicity bioassay, perform detailed microscopic examination of liver sections to identify lesions such as necrosis, bile duct hyperplasia, and the presence of neoplastic nodules or carcinomas.

Cell Proliferation Assay

Objective: To measure the effect of this compound on hepatocyte proliferation.

Procedure:

  • BrdU Administration: Administer a labeling agent such as 5-bromo-2'-deoxyuridine (BrdU) to the animals via osmotic pumps for a defined period before termination.

  • Immunohistochemistry: Following euthanasia and tissue processing, perform immunohistochemistry on liver sections using an antibody against BrdU or other proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).

  • Quantification: Quantify the percentage of labeled hepatocytes (labeling index) by counting the number of positive nuclei in a defined area of the liver tissue.

Signaling Pathways and Mechanisms of Toxicity

The carcinogenicity of this compound in rats is not believed to be due to direct genotoxic effects. Instead, the proposed mechanism involves metabolic activation leading to cellular stress and increased cell proliferation.

Methapyrilene_Toxicity_Pathway This compound This compound CYP2C11 CYP2C11 (Rat Liver) This compound->CYP2C11 Metabolism Metabolites Reactive Metabolites CYP2C11->Metabolites Mitochondria Mitochondria Metabolites->Mitochondria Damage OxidativeStress Oxidative Stress Mitochondria->OxidativeStress ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion CellDeath Hepatocyte Necrosis OxidativeStress->CellDeath ATP_Depletion->CellDeath CellProliferation Increased Cell Proliferation CellDeath->CellProliferation Compensatory Tumor Liver Tumors CellProliferation->Tumor

Caption: Proposed mechanism of this compound-induced hepatocarcinogenesis in rats.

The toxicity of this compound is thought to be dependent on its metabolism by the cytochrome P450 isoform CYP2C11 in rats, leading to the formation of reactive metabolites. These metabolites can cause mitochondrial damage, resulting in oxidative stress and a depletion of cellular ATP. This damage leads to hepatocyte necrosis, which in turn triggers a compensatory increase in cell proliferation. Chronic cell proliferation is a known risk factor for the development of cancer.

Experimental Workflow

The following diagram outlines a typical workflow for a long-term this compound study in rodents.

Experimental_Workflow Animal_Acclimation Animal Acclimation Dosing Chronic Dosing (Feed or Water) Animal_Acclimation->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Interim_Sacrifice Interim Sacrifice (Optional) Monitoring->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice Monitoring->Terminal_Sacrifice Necropsy Gross Necropsy Interim_Sacrifice->Necropsy Serum_Analysis Serum Chemistry Interim_Sacrifice->Serum_Analysis Cell_Proliferation Cell Proliferation Assay Interim_Sacrifice->Cell_Proliferation Terminal_Sacrifice->Necropsy Terminal_Sacrifice->Serum_Analysis Terminal_Sacrifice->Cell_Proliferation Tissue_Collection Tissue Collection & Fixation Necropsy->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis Serum_Analysis->Data_Analysis Cell_Proliferation->Data_Analysis

Caption: General experimental workflow for long-term this compound rodent studies.

References

Ethical Considerations for the Use of Methapyrilene in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene, a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenic effects observed in rats.[1] Despite its discontinued clinical use, this compound remains a valuable tool in toxicological research to understand the mechanisms of non-genotoxic carcinogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in animal research, with a strong emphasis on the ethical considerations inherent in studying a known carcinogen. The "3Rs" principles—Replacement, Reduction, and Refinement—are central to the responsible design and execution of such studies.

Ethical Framework for this compound Research

The use of a known carcinogen like this compound in animal studies necessitates a robust ethical framework to ensure animal welfare and the scientific validity of the research. All experimental protocols must be rigorously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

The 3Rs (Replacement, Reduction, and Refinement):

  • Replacement: Researchers have a responsibility to consider alternatives to animal use.[2] For this compound, this could involve in vitro studies using rat liver cell lines to investigate specific molecular pathways or computational modeling to predict toxicological profiles. However, studying the complex process of carcinogenesis often still requires in vivo models.[3]

  • Reduction: The number of animals used should be the minimum necessary to obtain statistically significant data.[2] Careful experimental design, including appropriate statistical power analysis, is crucial. Sharing of tissues and data among research groups can also help reduce the total number of animals used.

  • Refinement: All procedures should be refined to minimize animal pain and distress.[2] This includes using appropriate anesthetics and analgesics, establishing clear humane endpoints, and providing enriched housing conditions. For studies involving tumor development, regular monitoring for signs of distress is mandatory.

Justification for Use: The scientific rationale for using this compound must be clearly articulated, explaining why the study is necessary and cannot be achieved through alternative methods. The potential knowledge gained should outweigh the ethical costs of using animals.

Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins. These endpoints are the points at which an animal is euthanized to prevent further suffering. For cancer studies, these may include tumor size limits, body weight loss, or observable signs of pain or distress.

Application Notes: this compound-Induced Hepatocarcinogenesis

This compound is a potent, non-genotoxic liver carcinogen in rats, but not in guinea pigs or hamsters. Its carcinogenic effect is primarily attributed to its tumor-promoting activity.

Mechanism of Action: this compound is an antagonist of the H1 histamine receptor. Activation of the H1 receptor is coupled to a Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which can lead to downstream signaling cascades that promote cell proliferation. In the context of this compound's effect in the liver, this sustained cell proliferation is thought to be a key mechanism of tumor promotion. Studies have also shown that this compound treatment leads to a significant increase in the number of mitochondria in hepatocytes.

Quantitative Data from Animal Studies

The following tables summarize the dose-response relationship between this compound administration and the incidence of liver neoplasms in F344 and Sprague-Dawley rats.

Table 1: Incidence of Liver Neoplasms in F344 Rats Fed this compound Hydrochloride

Dose (ppm in diet)DurationSexNumber of AnimalsIncidence of Hepatocellular CarcinomasIncidence of Neoplastic Nodules
125ChronicMale/Female400%40%
250ChronicMale/Female40~90% (combined carcinomas and nodules)~90% (combined carcinomas and nodules)

Table 2: Sequential Study of this compound Hydrochloride-Induced Liver Lesions in Male F344 Rats (1000 ppm in feed)

Duration of TreatmentNumber of RatsHepatocellular Eosinophilic FociHepatocellular AdenomasHepatocellular Carcinomas
10 weeks-Present--
15 weeks-PresentPresent-
40 weeks10PresentPresent50% (5/10)
73 weeks5PresentPresent60% (3/5)
Life-span (up to 89 weeks)19PresentPresent100% (19/19)

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal research.

Chronic Carcinogenicity Study in Rats

This protocol is based on studies conducted by the National Toxicology Program (NTP).

4.1.1 Animal Model

  • Species: Fischer 344 (F344) rats are commonly used due to their well-characterized background tumor rates.

  • Age: Young adult rats (e.g., 6-8 weeks old) at the start of the study.

  • Sex: Both male and female rats should be used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum. Environmental enrichment should be provided.

4.1.2 Dosing

  • Route of Administration: this compound hydrochloride is typically administered in the diet or drinking water.

  • Dose Levels: A minimum of two dose levels and a control group should be used. Doses can be selected based on previous studies (e.g., 125 ppm and 250 ppm in the diet).

  • Control Group: The control group should receive the same diet or drinking water without this compound.

4.1.3 Study Duration

  • Chronic studies typically last for the majority of the animal's lifespan (e.g., up to 2 years for rats).

4.1.4 Monitoring and Endpoints

  • Clinical Observations: Animals should be observed twice daily for any signs of toxicity, such as changes in appearance, behavior, or palpable masses.

  • Body Weight: Body weights should be recorded weekly for the first 3 months and bi-weekly thereafter.

  • Food/Water Consumption: Monitored to calculate the actual dose of this compound consumed.

  • Humane Endpoints: Animals should be euthanized if they exhibit signs of severe distress, including significant weight loss (e.g., >20%), debilitating tumors, or other signs of suffering as defined in the approved protocol.

  • Necropsy: At the end of the study or when humanely euthanized, a full necropsy should be performed. The liver should be weighed, and all organs examined for gross abnormalities.

  • Histopathology: The liver and any gross lesions should be collected and preserved in 10% neutral buffered formalin for histopathological examination. Liver sections should be stained with hematoxylin and eosin (H&E) and examined for the presence of foci of cellular alteration, neoplastic nodules, and hepatocellular carcinomas.

Investigation of Early Preneoplastic Lesions

This protocol is designed to study the early development of liver lesions.

4.2.1 Animal Model and Dosing

  • As described in section 4.1.1 and 4.1.2. A higher dose (e.g., 1000 ppm) may be used to induce lesions more rapidly.

4.2.2 Study Design

  • Animals are sacrificed at multiple time points (e.g., 21, 38, 77, 119, 181, and 196 days) to observe the progression of liver changes.

4.2.3 Histochemical Analysis

  • In addition to standard H&E staining, liver sections can be analyzed for markers of preneoplastic foci, such as:

    • Gamma-glutamyltranspeptidase (γ-GT): Increased activity is a common marker for preneoplastic liver foci.

    • Adenosine-5-triphosphatase (ATPase): Decreased activity is also observed in preneoplastic foci.

Visualizations

Signaling Pathway of H1 Receptor Activation

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates Cell_Proliferation Increased Cell Proliferation PKC->Cell_Proliferation Promotes

Caption: H1 Receptor Signaling Pathway.

Experimental Workflow for a Chronic Carcinogenicity Study

Carcinogenicity_Workflow start Start Study acclimatization Animal Acclimatization (F344 Rats) start->acclimatization randomization Randomization into Dose Groups (Control, Low, High) acclimatization->randomization dosing Chronic this compound Administration (in feed/water) randomization->dosing monitoring Regular Monitoring (Clinical Signs, Body Weight) dosing->monitoring humane_endpoints Application of Humane Endpoints monitoring->humane_endpoints termination Scheduled Termination (e.g., 2 years) monitoring->termination necropsy Necropsy and Tissue Collection humane_endpoints->necropsy termination->necropsy histopathology Histopathological Examination of Liver necropsy->histopathology data_analysis Data Analysis and Tumor Incidence Calculation histopathology->data_analysis end End of Study data_analysis->end

Caption: Chronic Carcinogenicity Study Workflow.

Logical Relationship of this compound's Carcinogenic Mechanism

Methapyrilene_Mechanism This compound This compound (H1 Antagonist) H1R_Blockade Sustained H1 Receptor Blockade in Liver This compound->H1R_Blockade Mitochondrial_Proliferation Mitochondrial Proliferation This compound->Mitochondrial_Proliferation PLC_Activation Constitutive PLC Activation H1R_Blockade->PLC_Activation Cell_Proliferation Increased Hepatocyte Proliferation PLC_Activation->Cell_Proliferation Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion Mitochondrial_Proliferation->Tumor_Promotion Liver_Cancer Hepatocellular Carcinoma Tumor_Promotion->Liver_Cancer

Caption: this compound's Carcinogenic Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Methapyrilene Genotoxicity Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex and often conflicting genotoxicity data for methapyrilene.

Frequently Asked Questions (FAQs)

Q1: Why is there so much conflicting data on the genotoxicity of this compound?

A1: The conflicting data on this compound's genotoxicity stems from its proposed mechanism of action as a non-genotoxic carcinogen in rats.[1][2] While it is a potent rat liver carcinogen, it generally tests negative in a wide range of short-term genotoxicity assays.[1][2][3] The positive results that have been observed are often weak or occur under specific experimental conditions, leading to challenges in interpretation. Discrepancies between in vitro and in vivo results further complicate the overall assessment.

Q2: Is this compound considered a mutagen in the Ames test?

A2: this compound is generally considered non-mutagenic in the Ames test, both with and without metabolic activation. However, one study reported a weak (approximately 2-fold) increase in revertants in strain TA1535 in the absence of metabolic activation. This isolated positive result contributes to the ambiguity of its genotoxic profile.

Q3: What do the results from in vitro mammalian cell assays indicate?

A3: In vitro mammalian cell assays have produced conflicting results. While some studies show no induction of unscheduled DNA synthesis (UDS) in rat hepatocytes, another reported stimulation of DNA-repair synthesis. This compound has tested positive in the mouse lymphoma L5178Y assay, where it predominantly induced small colony mutants, suggesting a clastogenic (chromosome-damaging) effect.

Q4: Why do in vitro and in vivo results for this compound genotoxicity differ?

A4: Significant discrepancies exist between in vitro and in vivo findings for this compound. For instance, the alkaline Comet assay showed significant DNA damage in isolated rat hepatocytes in vitro, an effect that was reduced by a cytochrome P450 inhibitor. However, the in vivo Comet assay in rats was negative, even at doses causing liver toxicity. These differences are likely attributable to variations in metabolism, detoxification, and cellular response to oxidative stress between the in vitro and in vivo environments.

Q5: What is the proposed mechanism for this compound-induced liver cancer in rats?

A5: The predominant hypothesis is that this compound induces liver tumors in rats through a non-genotoxic mechanism involving chronic hepatotoxicity and regenerative cell proliferation. This compound administration in rats leads to significant liver injury, including necrosis, which in turn stimulates cell division. This increased cell proliferation may enhance the likelihood of spontaneous mutations, leading to tumor formation.

Q6: Have DNA adducts been detected following this compound exposure?

A6: Studies have generally failed to detect significant levels of DNA adducts in the liver of rats treated with this compound. The extent of interaction with liver nucleic acids was found to be exceedingly small and not significantly different from non-target organs. This lack of substantial DNA binding supports the theory of a non-genotoxic mechanism of carcinogenesis.

Troubleshooting Guides

Issue: Positive result in an in vitro genotoxicity assay for this compound.

Possible Cause & Solution:

  • High Cytotoxicity: A positive result, particularly at high concentrations, may be a secondary effect of cytotoxicity.

    • Troubleshooting Step: Carefully assess cytotoxicity in your assay. Ensure that the concentrations tested are not causing excessive cell death, which can lead to false-positive results in some genotoxicity assays. Correlate the genotoxic effect with cytotoxicity data.

  • Metabolic Activation System: The choice and condition of the metabolic activation system (e.g., S9 fraction) can influence the outcome.

    • Troubleshooting Step: Evaluate the metabolic competency of your system. For this compound, some in vitro effects appear to be dependent on cytochrome P450 activity. Consider using different sources or preparations of S9 to see if the results are consistent.

  • Specific Assay Endpoint: Some assays may be more susceptible to indirect genotoxic mechanisms.

    • Troubleshooting Step: If a positive result is observed in an assay that can detect clastogenic events (like the mouse lymphoma assay), consider that this compound may be acting through an indirect mechanism, such as oxidative stress or interaction with chromosomal proteins, rather than direct DNA interaction.

Issue: Negative result in an in vivo genotoxicity assay despite evidence of hepatotoxicity.

Possible Cause & Solution:

  • Rapid Repair or Elimination: DNA damage, if induced, might be efficiently repaired or the damaged cells may be eliminated in the whole organism.

    • Troubleshooting Step: This is an inherent challenge in interpreting in vivo data for compounds like this compound. The negative in vivo genotoxicity data, in the face of clear hepatotoxicity and carcinogenicity, strongly points towards a non-genotoxic mechanism.

  • Assay Sensitivity: The chosen in vivo assay may not be sensitive enough to detect the specific type of damage or may be influenced by the robust defense mechanisms of the whole animal.

    • Troubleshooting Step: While the in vivo Comet assay was negative, the repeated dose liver micronucleus (RDLMN) assay in young adult rats did show an increase in micronucleated hepatocytes at a high, toxic dose. This suggests that under conditions of significant toxicity and cell turnover, some chromosomal instability may be observed. Consider the context of toxicity when interpreting such findings.

Data Presentation

Table 1: Summary of this compound Genotoxicity Data

AssayTest SystemMetabolic ActivationResultReference(s)
Bacterial Mutation
Ames TestS. typhimuriumWith & WithoutNegative
Ames TestS. typhimurium TA1535WithoutWeak Positive
In Vitro Mammalian Cell Assays
Unscheduled DNA Synthesis (UDS)Primary Rat HepatocytesN/ANegative
DNA Repair SynthesisPrimary Rat HepatocytesN/APositive
Mouse Lymphoma Assay (L5178Y)Mouse Lymphoma CellsWithPositive (small colonies)
Comet AssayPrimary Rat HepatocytesN/APositive
Sister Chromatid ExchangeNegative
In Vivo Mammalian Cell Assays
Comet AssayRat LiverN/ANegative
Unscheduled DNA Synthesis (UDS)Rat & Mouse LiverN/ANegative
DNA Adduct FormationRat LiverN/ANegative
Liver Micronucleus TestYoung Adult RatsN/APositive (at high, toxic dose)

Experimental Protocols

Key Experiment: In Vitro Comet Assay with Primary Rat Hepatocytes (Based on Priestley et al., 2011)

  • Hepatocyte Isolation: Isolate hepatocytes from male rats via a two-step collagenase perfusion method.

  • Cell Culture: Suspend freshly isolated hepatocytes in an appropriate culture medium.

  • This compound Exposure: Expose hepatocyte suspensions to various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.

  • Cytochrome P450 Inhibition (Optional): To investigate the role of metabolic activation, pre-incubate a subset of hepatocytes with a broad-spectrum cytochrome P450 inhibitor, such as aminobenzotriazole (ABT), before adding this compound.

  • Comet Assay Procedure:

    • Embed a small number of hepatocytes in low melting point agarose on a microscope slide.

    • Lyse the cells with a high salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

    • Subject the slides to electrophoresis under alkaline conditions (pH > 13). This allows damaged DNA (fragments and relaxed loops) to migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Visualize the comets using fluorescence microscopy.

    • Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA) as an indicator of DNA damage.

    • Compare the % Tail DNA in treated groups to the vehicle control.

Mandatory Visualization

methapyrilene_interpretation_workflow cluster_0 Initial Genotoxicity Screening cluster_1 Observed Outcomes & Challenges cluster_2 In Vivo / Mechanistic Follow-up cluster_3 Interpretation & Conclusion Ames Ames Test Ames_Result Mostly Negative (Weak + in TA1535) Ames->Ames_Result MLA Mouse Lymphoma Assay MLA_Result Positive (Small Colonies) MLA->MLA_Result IV_MN In Vitro Micronucleus IV_MN_Result Conflicting Results IV_MN->IV_MN_Result Comet Comet Assay (In Vitro vs. In Vivo) DNA_Adduct DNA Adduct Studies Toxicity Hepatotoxicity & Cell Proliferation RDLMN Repeated Dose Liver Micronucleus Test Comet_Result In Vitro Positive In Vivo Negative Comet->Comet_Result Adduct_Result Negative DNA_Adduct->Adduct_Result Toxicity_Result Strongly Positive Toxicity->Toxicity_Result RDLMN_Result Positive at High, Toxic Doses RDLMN->RDLMN_Result Conclusion Conclusion: Non-Genotoxic Carcinogen (Mechanism: Toxicity + Cell Proliferation) Comet_Result->Conclusion Adduct_Result->Conclusion Toxicity_Result->Conclusion RDLMN_Result->Conclusion

Caption: Workflow for interpreting conflicting this compound genotoxicity data.

methapyrilene_mechanism MP This compound Exposure (High Dose, Chronic) Metabolism Metabolic Activation (Cytochrome P450) MP->Metabolism DNA_Damage Direct DNA Damage (e.g., Adducts) MP->DNA_Damage  Minor/Contested Pathway Toxicity Hepatotoxicity Metabolism->Toxicity Necrosis Periportal Necrosis Toxicity->Necrosis Inflammation Portal Inflammation Toxicity->Inflammation Cell_Prolif Regenerative Cell Proliferation Necrosis->Cell_Prolif Tumor Liver Tumor Formation Cell_Prolif->Tumor Increased probability of spontaneous mutations No_Effect Minimal to No Effect DNA_Damage->No_Effect

Caption: Proposed non-genotoxic mechanism of this compound hepatocarcinogenesis.

References

Technical Support Center: Addressing Methapyrilene-Induced Animal Morbidity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during long-term animal studies investigating methapyrilene-induced morbidity.

Frequently Asked Questions (FAQs)

Q1: What is the primary organ system affected by long-term this compound exposure in rodents?

A1: The primary target organ for this compound-induced toxicity and carcinogenicity in long-term rodent studies is the liver.[1][2][3] Studies in rats have consistently demonstrated the development of liver neoplasms, including hepatocellular carcinomas and cholangiocarcinomas, with prolonged exposure.[2][3]

Q2: Are there species-specific differences in this compound-induced carcinogenicity?

A2: Yes, there are significant species-specific differences. While this compound is a potent hepatocarcinogen in rats, it has not been found to induce cancer in mice, guinea pigs, or hamsters under similar experimental conditions. This highlights the importance of species selection in carcinogenicity testing.

Q3: What is the general mechanism of this compound-induced hepatotoxicity?

A3: The hepatotoxicity of this compound is believed to be initiated by its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process generates reactive metabolites that can lead to oxidative stress, mitochondrial dysfunction, and ultimately, cell death (necrosis or apoptosis).

Q4: Does this compound cause significant morbidity in organs other than the liver in long-term studies?

A4: The vast majority of preclinical data focuses on hepatotoxicity. However, some studies have noted other effects. For instance, pancreatic hyperplasia has been observed in male Syrian golden hamsters. In rats, while the liver is the primary target, gene expression changes have been observed in the kidney, though without the development of treatment-related lesions, suggesting it is a non-target organ for toxicity.

Q5: Are the structural analogs of this compound also carcinogenic?

A5: Studies have shown that close structural analogs of this compound, such as thenyldiamine, chlorothen, methafurylene, and methaphenilene, are not carcinogenic in F344 rats under conditions where this compound induces a 100% incidence of liver neoplasms. This suggests that the intact this compound molecule is required for its carcinogenic activity.

Troubleshooting Guides

Issue 1: High Unplanned Mortality in the High-Dose Group

  • Question: We are observing a higher-than-expected rate of mortality in our high-dose this compound group, unrelated to tumor development. What could be the cause and how can we address it?

  • Answer:

    • Possible Cause 1: Acute Hepatotoxicity: High concentrations of this compound can cause acute periportal necrosis. The maximum tolerated dose (MTD) may have been overestimated.

    • Troubleshooting Steps:

      • Review Dose Selection: Re-evaluate the dose-ranging studies. The high dose in a carcinogenicity study should be based on a subchronic toxicity study that identifies the MTD, which is the highest dose that does not cause life-threatening toxicity or reduce lifespan from effects other than tumors.

      • Clinical Monitoring: Increase the frequency of clinical observations for signs of distress, such as lethargy, weight loss, and changes in posture.

      • Serum Biomarkers: If possible, analyze serum samples for markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to monitor for ongoing hepatotoxicity.

      • Dose Adjustment: If excessive toxicity is confirmed, consider lowering the high dose for subsequent cohorts.

  • Question: Could the vehicle used for administration be contributing to the mortality?

  • Answer:

    • Possible Cause 2: Vehicle Effects: While less common, the vehicle could interact with this compound or have its own toxic effects.

    • Troubleshooting Steps:

      • Vehicle Control Group: Ensure a concurrent vehicle control group is included in the study design to differentiate vehicle effects from compound-related toxicity.

      • Literature Review: Consult literature for the safety of the chosen vehicle in long-term rodent studies.

Issue 2: Inconsistent Tumor Incidence at a Given Dose

  • Question: We are observing significant variability in liver tumor incidence between different cohorts of animals receiving the same dose of this compound. What factors could contribute to this?

  • Answer:

    • Possible Cause 1: Animal Strain and Sub-strain Differences: Different rat strains (e.g., Sprague-Dawley vs. Fischer 344) and even different sub-strains can have varying sensitivities to carcinogens.

    • Troubleshooting Steps:

      • Consistent Animal Supply: Source all animals from the same reputable vendor and ensure they are from the same sub-strain.

      • Genetic Auditing: If variability persists, consider genetic auditing of the animal colonies to check for genetic drift.

    • Possible Cause 2: Diet and Environmental Factors: The composition of the diet and environmental conditions can influence metabolism and tumor development.

    • Troubleshooting Steps:

      • Standardized Diet: Use a fixed, certified diet throughout the study. Avoid changes in diet formulation.

      • Controlled Environment: Maintain a consistent environment (temperature, humidity, light cycle) for all animal rooms.

Issue 3: Difficulty in Histopathological Interpretation of Liver Lesions

  • Question: We are finding it challenging to differentiate between pre-neoplastic foci, adenomas, and carcinomas in the liver. Are there specific markers that can help?

  • Answer:

    • Guidance: The progression of this compound-induced liver cancer follows a sequence from foci of cellular alteration to adenomas and then to carcinomas.

    • Histochemical Markers:

      • Gamma-glutamyltranspeptidase (GGT): The majority of hepatocytes in foci, adenomas, and hepatocellular carcinomas induced by this compound show increased GGT activity.

      • Adenosine-5-triphosphatase (ATPase): A decrease in ATPase activity is often observed in preneoplastic foci.

    • Immunohistochemical Markers:

      • Alpha-fetoprotein (AFP): AFP may be expressed in portions of hepatocellular carcinomas but is typically not found in foci or adenomas.

    • Consultation: It is highly recommended to have the histopathology reviewed by a board-certified veterinary pathologist experienced in rodent liver pathology.

Data Presentation

Table 1: Dose-Response of this compound-Induced Liver Neoplasms in Rats

Rat StrainAdministration RouteDoseDurationIncidence of Liver NeoplasmsLatencyReference
Fischer 344Feed1000 ppmLifespan100% (19/19)First tumor at 40 weeks
Fischer 344Feed1000 ppm83 weeks96% (48/50)-
Fischer 344Feed250 ppmChronic~90% (males and females with carcinomas or neoplastic nodules)-
Fischer 344Feed125 ppmChronic40% (neoplastic nodules)-
Sprague-DawleyDrinking Water1000 ppm~104 weeksHigh incidence (dose-related)-
Sprague-DawleyDrinking Water500 ppm~104 weeksModerate incidence (dose-related)-
Sprague-DawleyDrinking Water250 ppm~104 weeksLow incidence (dose-related)-

Experimental Protocols

Protocol 1: Long-Term Carcinogenicity Bioassay of this compound in Fischer 344 Rats (Feed Administration)

  • 1. Animal Model:

    • Species/Strain: Male and female Fischer 344 rats.

    • Age: 6-8 weeks at the start of the study.

    • Source: Certified vendor with a known health and genetic profile.

    • Acclimation: Acclimate animals for at least one week prior to the start of the study.

  • 2. Housing and Environment:

    • Caging: House animals in polycarbonate cages with certified bedding.

    • Environment: Maintain a controlled environment with a temperature of 22 ± 2°C, humidity of 50 ± 10%, and a 12-hour light/dark cycle.

    • Diet: Provide a standard certified rodent diet and water ad libitum.

  • 3. Experimental Design:

    • Groups:

      • Group 1: Control (basal diet).

      • Group 2: Low dose (e.g., 125 ppm this compound in feed).

      • Group 3: Mid dose (e.g., 250 ppm this compound in feed).

      • Group 4: High dose (e.g., 1000 ppm this compound in feed).

    • Group Size: Minimum of 50 animals per sex per group.

    • Duration: Up to 104 weeks.

  • 4. Administration of this compound:

    • Route: Dietary admixture.

    • Preparation: Mix this compound hydrochloride with the basal diet to achieve the target concentrations. Ensure homogeneity of the mixture.

    • Frequency: Continuous administration throughout the study.

  • 5. Observations and Examinations:

    • Clinical Signs: Observe animals twice daily for signs of toxicity and morbidity.

    • Body Weight and Food Consumption: Record weekly for the first 13 weeks and monthly thereafter.

    • Palpation: Palpate for masses weekly.

    • Interim Sacrifices: Consider including interim sacrifice groups (e.g., at 26, 52, 78 weeks) to study the progression of lesions.

  • 6. Terminal Procedures:

    • Necropsy: At the end of the study or when animals are euthanized due to moribund condition, perform a full gross necropsy.

    • Organ Weights: Weigh liver, kidneys, spleen, and any gross lesions.

    • Histopathology:

      • Collect liver, kidneys, lungs, and any gross lesions.

      • Fix tissues in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

      • Perform special stains (e.g., GGT, ATPase) on liver sections as needed.

      • A board-certified veterinary pathologist should perform the microscopic examination.

Mandatory Visualizations

Methapyrilene_Toxicity_Pathway This compound This compound CYP450 CYP450 Enzymes (e.g., CYP2C11 in rats) This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites OxidativeStress Oxidative Stress (Increased ROS) ReactiveMetabolites->OxidativeStress Mitochondria Mitochondrion OxidativeStress->Mitochondria Damages MPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Mitochondria->MPTP ATP_Depletion ATP Depletion MPTP->ATP_Depletion CellDeath Hepatocyte Death (Necrosis/Apoptosis) ATP_Depletion->CellDeath Hepatotoxicity Hepatotoxicity CellDeath->Hepatotoxicity Carcinogenesis Hepatocarcinogenesis Hepatotoxicity->Carcinogenesis Chronic Exposure

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase (up to 104 weeks) cluster_Endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Dose_Formulation Dose Formulation (this compound in Feed) Animal_Acclimation->Dose_Formulation Randomization Randomization into Treatment Groups Dose_Formulation->Randomization Dosing Continuous Dosing Randomization->Dosing Monitoring Clinical Monitoring (Daily/Weekly) Dosing->Monitoring Data_Collection Body Weight & Food Intake (Weekly/Monthly) Monitoring->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Histopathology Histopathology (H&E, Special Stains) Necropsy->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis

Caption: Experimental workflow for a long-term carcinogenicity study.

Troubleshooting_Logic Start High Mortality in High-Dose Group Check_Dose Review Dose-Ranging Studies (MTD) Start->Check_Dose MTD_OK MTD Appropriate Check_Dose->MTD_OK Yes MTD_High MTD Too High Check_Dose->MTD_High No Check_Vehicle Assess Vehicle Toxicity (Vehicle Control Group) Vehicle_OK Vehicle Non-Toxic Check_Vehicle->Vehicle_OK Yes Vehicle_Toxic Vehicle Contributes to Toxicity Check_Vehicle->Vehicle_Toxic No MTD_OK->Check_Vehicle Action_Lower_Dose Action: Lower Dose in Future Cohorts MTD_High->Action_Lower_Dose Action_Change_Vehicle Action: Select Alternative Vehicle Vehicle_Toxic->Action_Change_Vehicle

Caption: Troubleshooting logic for high mortality in long-term studies.

References

"interference issues in the analytical detection of methapyrilene"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of methapyrilene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interference issues encountered during experimental analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems in the analytical detection of this compound, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for a basic compound like this compound is a common issue in reverse-phase chromatography. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions: The basic nitrogen atoms in this compound can interact with acidic silanol groups on the surface of silica-based columns.

    • Solution:

      • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) will protonate the this compound molecule, reducing its interaction with silanol groups.

      • Use a Phenyl-Hexyl Column: These columns can offer alternative selectivity and may reduce tailing for certain basic compounds.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Wash the column with a strong solvent.

      • If the problem persists, replace the column.

Issue 2: Inconsistent or Low Analyte Recovery

Question: I am experiencing low and variable recovery of this compound from my samples. What could be the problem?

Answer:

Low and inconsistent recovery is often related to the sample preparation and extraction process. Consider the following:

  • Inefficient Extraction: The chosen extraction method may not be optimal for this compound in your specific sample matrix.

    • Solution:

      • Optimize Extraction Solvent: If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents.

      • Optimize SPE Sorbent: For Solid-Phase Extraction (SPE), ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for this compound. The elution solvent may also need optimization to ensure complete recovery from the cartridge.

  • Analyte Degradation: this compound may be unstable under your sample processing or storage conditions.

    • Solution:

      • Prepare fresh samples and analyze them promptly.

      • Protect samples from light and store them at appropriate temperatures (e.g., -70°C for long-term storage).

  • Matrix Effects: Components in your sample matrix (e.g., salts, lipids) can interfere with the extraction process.

    • Solution:

      • Incorporate a more rigorous cleanup step in your sample preparation, such as using a different SPE sorbent or performing a two-step extraction.

      • Protein precipitation followed by SPE can be an effective combination for complex biological matrices.

Issue 3: Suspected Interference from Metabolites

Question: I am observing unexpected peaks in my chromatogram that may be interfering with the quantification of this compound, especially in urine samples. How can I confirm and mitigate this?

Answer:

This compound is known to be metabolized into various forms, including hydroxylated and glucuronide conjugates, which are common sources of analytical interference.

  • Confirmation of Metabolite Interference:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help in the tentative identification of interfering peaks by providing accurate mass data, which can be used to predict elemental compositions of potential metabolites.

    • Enzymatic Hydrolysis: Treat the urine sample with β-glucuronidase. An increase in the this compound peak area and a decrease in the interfering peak area would suggest the interference is from a glucuronide conjugate.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation between this compound and its metabolites. This can be achieved by:

      • Adjusting the mobile phase gradient.

      • Trying a column with different selectivity.

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains this compound while allowing the more polar metabolites (like glucuronides) to be washed away.

      • Hydrolysis: If the goal is to measure total this compound (parent drug + conjugated metabolites), a validated enzymatic hydrolysis step is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the analysis of this compound?

A1: The most common interfering substances are its own metabolites, particularly hydroxylated and glucuronide conjugates.[1] In complex biological matrices like plasma or urine, endogenous compounds such as phospholipids can also cause ion suppression or enhancement in LC-MS/MS analysis.

Q2: How can I minimize matrix effects when analyzing this compound in urine or plasma?

A2: Minimizing matrix effects is crucial for accurate quantification.[2][3] Key strategies include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation or "dilute-and-shoot" methods.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components, especially early-eluting, polar compounds.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q3: What are the typical validation parameters I should assess for a quantitative LC-MS/MS method for this compound?

A3: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The key parameters to evaluate include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate this compound from its metabolites and other endogenous or exogenous compounds.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the sample matrix on the ionization of this compound.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Q4: I am not seeing the expected molecular ion peak for this compound in my mass spectrum. What could be the issue?

A4: Several factors can lead to a weak or absent molecular ion peak:

  • In-Source Fragmentation: The compound might be fragmenting within the ion source before mass analysis. Try using a softer ionization technique or reducing the source temperature.

  • Poor Ionization Efficiency: The pH of the mobile phase can significantly affect ionization. For an amine like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is recommended to promote protonation in positive ion mode.

  • Incorrect Mass Range: Ensure the mass spectrometer's scan range is set to include the expected m/z of the protonated this compound molecule.

Data Presentation

The following tables summarize typical quantitative data for the analysis of a structurally similar antihistamine, pyrilamine, which can serve as a reference for what to expect during method validation for this compound.

Table 1: Method Performance for Pyrilamine in Blood

ParameterValue
Linearity Range0.01 - 1.0 µg/mL
Limit of Quantification (LOQ)0.005 µg/mL
Intra-assay Precision (%RSD)< 10%
Inaccuracy (%)< 20%
Recovery43 - 113%

Data adapted from a study on the simultaneous screening of 18 antihistamines.[4]

Table 2: Sample Preparation Recovery

Extraction MethodAnalyteMatrixAverage Recovery (%)
Liquid-Liquid ExtractionPyrilamineBlood75
Solid-Phase ExtractionPyrilamineUrine> 85

Note: These are representative values and will vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound). Vortex to mix.

  • Enzymatic Hydrolysis (Optional, for total this compound): Add 50 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to cleave glucuronide conjugates.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition (Example): Precursor ion (Q1) m/z 262.1 → Product ion (Q3) m/z 97.1

    • Internal Standard Transition: To be determined based on the specific internal standard used.

Visualizations

TroubleshootingWorkflow cluster_start Start: Analytical Issue Encountered cluster_peakshape Troubleshooting Peak Shape cluster_recovery Troubleshooting Recovery cluster_interference Troubleshooting Interference start Poor Peak Shape, Low Recovery, or Unexpected Peaks peak_shape Check for Secondary Interactions, Column Overload, or Contamination start->peak_shape Issue with Peak Shape recovery Evaluate Extraction Efficiency and Analyte Stability start->recovery Issue with Recovery interference Investigate Potential Metabolite Interference start->interference Unexpected Peaks solution_peak Use End-Capped Column, Lower Mobile Phase pH, Dilute Sample, or Wash/Replace Column peak_shape->solution_peak solution_recovery Optimize SPE/LLE, Use Fresh Samples, and Check Storage Conditions recovery->solution_recovery confirm_interference Use HRMS for Identification or Enzymatic Hydrolysis to Confirm Glucuronides interference->confirm_interference solution_interference Optimize Chromatography for Separation or Develop Selective SPE Method confirm_interference->solution_interference

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Reproducibility of Historical Methapyrilene Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical toxicology studies of methapyrilene. The focus is on the reproducibility of these studies, offering troubleshooting guidance and frequently asked questions for those designing or interpreting related experiments.

Frequently Asked Questions (FAQs)

Q1: How reproducible are the historical findings of this compound-induced hepatocarcinogenicity in rats?

While direct, protocol-matched replication studies are not extensively documented, the potent hepatocarcinogenic effect of this compound in rats has been consistently observed across multiple independent studies conducted by different research groups over several years. For instance, early findings by Lijinsky and colleagues were subsequently supported by comprehensive studies from the U.S. National Toxicology Program (NTP).[1][2] This consistency across different laboratories and study designs provides strong evidence for the robustness of the original findings. An interlaboratory study on gene expression changes in rats treated with this compound also showed that despite some variability in absolute gene expression results, robust and key expression changes related to its hepatotoxicity were consistent across different sites.[3]

Q2: What are the key factors that could influence the outcome of a this compound toxicology study?

Several factors can impact the results of in vivo this compound studies:

  • Animal Strain: The historical studies predominantly used Fischer 344 (F344) and Sprague-Dawley rats, which have been shown to be highly susceptible to this compound-induced liver tumors.[1][4] Using a different strain might lead to variations in metabolic activation and, consequently, toxicity.

  • Diet and Dosing Regimen: The method of administration (in feed or drinking water) and the concentration of this compound are critical. Palatability of the dosed feed can affect consumption and the actual dose received by the animals.

  • Metabolic Activation: this compound is a non-genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The activity of cytochrome P450 enzymes, particularly CYP2C11 in rats, is crucial for this bioactivation. Factors influencing the expression and activity of these enzymes, such as age, sex, and exposure to other compounds, can alter the toxicological outcome.

  • Study Duration: Long-term bioassays (typically 2 years) are necessary to observe the development of liver neoplasms. Shorter study durations may not be sufficient to detect the full carcinogenic potential.

Q3: Is this compound genotoxic?

This compound is generally considered a non-genotoxic carcinogen. Most in vitro and in vivo studies have shown no evidence of direct DNA damage or adduct formation. However, some studies have reported weak, reproducible positive results in certain strains of S. typhimurium in the absence of metabolic activation. Its carcinogenic mechanism is thought to be primarily through non-genotoxic pathways, such as sustained cell proliferation, oxidative stress, and mitochondrial dysfunction.

Q4: Are there structural analogs of this compound that are not carcinogenic?

Yes, studies have investigated several structural analogs of this compound. Analogs where the thiophene ring is replaced by a phenyl or p-methoxyphenyl ring, such as pyrilamine and pyribenzamine, did not show significant carcinogenic effects under similar experimental conditions. This suggests that the thiophene ring is a key structural feature for the hepatocarcinogenicity of this compound.

Troubleshooting Guides

Issue: Low incidence of liver tumors in a long-term rat bioassay.

  • Possible Cause 1: Incorrect Animal Strain.

    • Troubleshooting: Verify that a susceptible rat strain, such as Fischer 344 or Sprague-Dawley, was used. Genetic differences in metabolic enzymes between strains can significantly impact the bioactivation of this compound.

  • Possible Cause 2: Inadequate Dose.

    • Troubleshooting: Review the administered dose and the method of administration. If administered in feed, check for reduced food consumption due to poor palatability, which would lead to a lower actual dose. Ensure the dose is within the range reported in historical studies to induce tumors.

  • Possible Cause 3: Insufficient Study Duration.

    • Troubleshooting: Confirm that the study duration is adequate. Carcinogenicity bioassays for non-genotoxic carcinogens like this compound typically require a long-term exposure of up to two years.

Issue: High variability in liver enzyme levels or histopathological findings between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Dosing.

    • Troubleshooting: If administered via gavage, ensure precise and consistent delivery to each animal. If in feed or water, monitor individual consumption to ensure uniform exposure.

  • Possible Cause 2: Underlying Health Status of Animals.

    • Troubleshooting: Ensure that all animals are healthy and free from infections or other conditions that could affect liver function at the start of the study.

  • Possible Cause 3: Differences in Metabolic Rate.

    • Troubleshooting: While difficult to control, be aware that individual variations in cytochrome P450 enzyme activity can lead to different rates of this compound metabolism and toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative findings from historical this compound carcinogenicity studies in rats.

Study (Year)Animal StrainSexRoute of AdministrationDoseDurationKey Findings (Liver Neoplasms)
Lijinsky et al. (1980)Fischer 344M & FFeed1000 ppm (0.1%)Up to 104 weeksAlmost all rats developed hepatocellular carcinomas and cholangiocarcinomas.
Lijinsky (1984)Fischer 344M & FFeed125 ppmNot specified40% of rats had neoplastic nodules.
Lijinsky (1984)Fischer 344M & FFeed250 ppmNot specifiedAlmost all rats had either carcinomas or neoplastic nodules.
Habs et al. (1986)Sprague-DawleyNot specifiedDrinking WaterDose-relatedNot specifiedSignificant carcinogenic effects, inducing liver tumors in a dose-related pattern.
NTP (TOX-46)Fischer 344/NMFeed1000 ppm14 weeks (interim)Almost all (48/50) rats exposed for up to 64 weeks developed liver neoplasms.

Experimental Protocols

Key Experiment: Long-Term Carcinogenicity Bioassay in Rats (based on Lijinsky et al., 1980 and NTP studies)

  • Test System:

    • Species/Strain: Fischer 344 rats.

    • Sex: Male and Female.

    • Age: Typically starting at 6-8 weeks of age.

    • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.

  • Test Substance Administration:

    • Route: Oral, mixed in the diet (feed) or drinking water.

    • Dose Preparation: this compound hydrochloride is mixed into the standard rodent chow at specified concentrations (e.g., 125 ppm, 250 ppm, 1000 ppm). The stability and homogeneity of the mixture should be verified.

    • Dose Levels: At least two dose levels and a concurrent control group receiving the basal diet.

  • Study Design:

    • Group Size: Typically 50 animals per sex per group for a 2-year bioassay.

    • Duration: Up to 104 weeks (2 years).

    • Observations:

      • Clinical signs of toxicity are recorded daily.

      • Body weight and food consumption are measured weekly for the first few months and then bi-weekly or monthly.

      • At the end of the study, all surviving animals are euthanized.

  • Endpoint Evaluation:

    • Gross Pathology: A complete necropsy is performed on all animals. The number, size, and location of all external and internal lesions are recorded.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs (liver) from all dose groups are examined.

Mandatory Visualizations

This compound Metabolic Activation and Hepatotoxicity Pathway

Methapyrilene_Toxicity_Pathway cluster_metabolism Metabolic Activation (Hepatocyte) cluster_toxicity Hepatotoxicity This compound This compound CYP450 Cytochrome P450 (e.g., CYP2C11 in rats) This compound->CYP450 Reactive Metabolites Reactive Metabolites (e.g., S-oxide) CYP450->Reactive Metabolites Bioactivation Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction ER Stress ER Stress Reactive Metabolites->ER Stress Cell Death Hepatocyte Necrosis/Apoptosis Oxidative Stress->Cell Death Mitochondrial Dysfunction->Cell Death ER Stress->Cell Death Liver Tumors Liver Tumors Cell Death->Liver Tumors Sustained Cell Proliferation & Tumor Promotion

Caption: Proposed pathway of this compound-induced hepatotoxicity.

Experimental Workflow for a Rodent Carcinogenicity Bioassay

Carcinogenicity_Bioassay_Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Randomization Randomization Animal Acclimation->Randomization Dosing Chronic Dosing (up to 2 years) Randomization->Dosing In-life Observations In-life Observations - Clinical Signs - Body Weight - Food Consumption Dosing->In-life Observations Terminal Sacrifice Terminal Sacrifice Dosing->Terminal Sacrifice Necropsy Necropsy Terminal Sacrifice->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis End End Data Analysis->End

References

"controlling for confounding factors in methapyrilene research"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methapyrilene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on controlling for confounding factors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in hepatotoxicity markers between individual animals in the same treatment group. What are the potential confounding factors we need to control for?

A1: High variability in response to this compound can be attributed to several confounding factors inherent in animal studies. It is crucial to standardize your experimental protocol to minimize these variables. Key factors to consider include:

  • Animal-Related Factors:

    • Strain and Supplier: Different rat strains can have varying susceptibility to chemical-induced toxicity.[1] It is essential to use a consistent strain from a single, reputable supplier throughout your study.

    • Age and Gender: Metabolic capacity and hormonal status can significantly influence this compound's hepatotoxicity.[1] Ensure that all animals are of the same age and sex.

    • Health Status: Underlying health conditions or infections can impact an animal's response to this compound. Only healthy animals should be included in the study.

  • Environmental and Husbandry Factors:

    • Diet and Water: The composition of the diet can affect metabolic enzymes and the overall health of the animals.[1] Provide a standardized diet and free access to water.

    • Housing Conditions: Cage density, temperature, humidity, and light cycles should be consistent across all experimental groups to minimize stress-related physiological changes.

    • Handling and Procedures: Inconsistent handling or procedural stress can influence experimental outcomes. Ensure all personnel are well-trained and follow standardized procedures.

Q2: How can we design our study to differentiate between this compound-specific toxicity and general stress responses in the liver?

A2: To distinguish between direct hepatotoxicity and non-specific stress responses, a well-controlled study design is essential. Consider the following approaches:

  • Inclusion of a Non-Target Tissue Control: Analyzing a non-target organ, such as the kidney, can help identify systemic stress responses versus organ-specific toxicity.[1] Gene expression changes observed in both the liver and kidney are more likely to be related to systemic stress, while those unique to the liver are more indicative of this compound-induced hepatotoxicity.

  • Use of Positive and Negative Controls:

    • Positive Control: A compound with a known and similar mechanism of hepatotoxicity can help validate your experimental model.

    • Negative Control: A structurally similar but non-hepatotoxic analog of this compound can help isolate the toxic effects of the parent compound.

  • Dose-Response and Time-Course Studies: Evaluating multiple dose levels and time points can help establish a clear relationship between this compound exposure and the observed toxic effects.[2]

Q3: What are the key considerations for dose selection in a this compound carcinogenicity study?

A3: Dose selection is a critical aspect of designing a meaningful carcinogenicity study. Key considerations include:

  • Maximum Tolerated Dose (MTD): The highest dose should be the MTD, which is the dose that causes no more than a 10% weight loss and does not produce overt signs of toxicity or mortality that would interfere with the interpretation of the study.

  • Dose-Response Relationship: Including multiple dose levels is crucial for establishing a dose-response relationship for both toxicity and carcinogenicity. This helps in understanding the potency of the compound and for risk assessment.

  • Route of Administration: The route of administration should mimic potential human exposure. For this compound, administration in the feed or drinking water is common in long-term studies.

Data Presentation

Table 1: Dose-Response of this compound-Induced Hepatic Lesions in Male F344/N Rats (14-Week Study)

This compound Concentration (ppm)Incidence of Bile Duct HyperplasiaIncidence of Hepatocyte NecrosisIncidence of Hepatocyte MitosisIncidence of Hepatocyte Hypertrophy
0 (Control)0/100/100/101/10
1003/100/102/108/10
25010/104/109/1010/10
100010/1010/1010/1010/10

* Significantly greater than the control group. Source: Adapted from NTP Technical Report TOX-46.

Experimental Protocols

1. Protocol for Rat Liver Histopathology

This protocol outlines the general steps for preparing rat liver tissue for histopathological examination to assess this compound-induced toxicity.

  • Tissue Collection and Fixation:

    • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a necropsy and carefully excise the liver.

    • Rinse the liver with cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot the liver dry and record its weight.

    • Take representative sections from each lobe of the liver (approximately 3-5 mm thick).

    • Fix the tissue sections in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding:

    • After fixation, dehydrate the tissue samples through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissue with xylene or a xylene substitute.

    • Infiltrate the tissue with molten paraffin wax.

    • Embed the tissue in paraffin blocks.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Dehydrate, clear, and mount a coverslip on the slides.

  • Microscopic Examination:

    • Examine the stained slides under a light microscope.

    • Evaluate for histopathological changes such as necrosis, inflammation, bile duct hyperplasia, hepatocyte hypertrophy, and the presence of preneoplastic foci or tumors.

2. Western Blot Analysis for Endoplasmic Reticulum (ER) Stress Markers

This protocol provides a general workflow for assessing the activation of the ER stress pathway in rat liver tissue following this compound exposure.

  • Protein Extraction:

    • Homogenize frozen liver tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenates at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for ER stress markers (e.g., GRP78/BiP, p-PERK, p-IRE1α, ATF6, CHOP).

    • Wash the membrane to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibodies.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Methapyrilene_Hepatotoxicity_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_outcome Outcome Assessment Animal_Model Rat Model (e.g., F344/N) Confounders Control for Confounding Factors (Strain, Age, Diet, etc.) Dosing This compound Administration (in feed/water) Confounders->Dosing Controls Control Groups (Vehicle, Negative/Positive) Tissue_Collection Liver Tissue Collection Dosing->Tissue_Collection Histopathology Histopathology (H&E) Tissue_Collection->Histopathology Biomarkers Biochemical Analysis (e.g., ALT, AST) Tissue_Collection->Biomarkers Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Tissue_Collection->Molecular_Analysis Hepatotoxicity Hepatotoxicity Assessment (Necrosis, Hyperplasia) Histopathology->Hepatotoxicity Biomarkers->Hepatotoxicity Mechanism Mechanistic Insights Molecular_Analysis->Mechanism Carcinogenicity Carcinogenicity Assessment (Foci, Nodules, Tumors) Hepatotoxicity->Carcinogenicity

Caption: Experimental workflow for investigating this compound-induced hepatotoxicity.

Methapyrilene_ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) This compound This compound Exposure ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Accumulation) This compound->ER_Stress PERK PERK Activation ER_Stress->PERK IRE1a IRE1α Activation ER_Stress->IRE1a ATF6 ATF6 Activation ER_Stress->ATF6 MAPK MAPK Signaling ER_Stress->MAPK eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP1 Splicing IRE1a->XBP1 ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Cell_Cycle Cell Cycle Regulation XBP1->Cell_Cycle GSH_Metabolism Glutathione Metabolism ATF6_cleavage->GSH_Metabolism Apoptosis Apoptosis CHOP->Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathways in this compound-induced ER stress.

References

"managing methapyrilene's sedative effects in animal behavior studies"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing Methapyrilene's Sedative Effects

IMPORTANT SAFETY NOTICE: this compound was withdrawn from the market in the late 1970s after being identified as a potent hepatocarcinogen in rats.[1][2][3] All handling, administration, and disposal of this compound must be conducted with extreme caution and appropriate safety measures in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

A1: this compound is a first-generation antihistamine of the ethylenediamine class. Its primary mechanism of action is as a competitive antagonist at the histamine H1 receptor. Unlike second-generation antihistamines, it readily crosses the blood-brain barrier and binds to H1 receptors in the central nervous system (CNS). Histamine in the CNS acts as a neurotransmitter promoting wakefulness; by blocking its action, this compound induces sedation and drowsiness. It also possesses some anticholinergic properties which may contribute to its sedative effects.

Q2: My animals are too sedated to perform the behavioral task. What is the first thing I should check?

A2: The most common cause of excessive sedation is dosage. Sedation is a dose-dependent side effect. The first step is to review your current dosage and consider if a dose reduction is possible while still achieving the desired primary effect for your study. A thorough dose-response pilot study is highly recommended to identify the minimal effective dose with the least sedative impact.

Q3: Are there alternatives to this compound that are less sedating?

A3: Yes. If the goal is H1 receptor antagonism without sedation, second-generation antihistamines are designed specifically to limit penetration of the blood-brain barrier. Examples include loratadine, cetirizine, and fexofenadine. The choice of an alternative compound will depend on the specific scientific question, as their pharmacokinetic and pharmacodynamic profiles differ.

Q4: How long should the washout period be for this compound before re-testing animals?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive Sedation / Immobility 1. Dose is too high.2. Timing of behavioral testing is at peak drug effect.3. Individual animal sensitivity.1a. Conduct a dose-response pilot study to find the lowest effective dose.1b. Review literature for established dose ranges in your specific animal model.2a. Adjust the timing of your behavioral test relative to this compound administration. Test at different time points post-injection (e.g., 60, 90, 120 minutes) to find a window where primary effects are present but sedation has partially subsided.3a. Ensure proper randomization of animals and increase sample size to account for variability.
Poor Performance on Cognitive Tasks (e.g., Maze Navigation) 1. Sedation is impairing motor function and coordination.2. Sedation is directly impacting attention and learning.1a. Incorporate a specific motor function control test, such as the rotarod test. If animals perform normally on the rotarod but poorly on the cognitive task, the issue is less likely to be simple motor impairment.2a. Simplify the cognitive task to reduce the cognitive load. A sedated animal may fail a complex task but succeed at a simpler version.2b. Ensure adequate habituation to the testing apparatus before drug administration to minimize novelty-induced stress, which can compound sedative effects.
High Variability in Behavioral Data 1. Inconsistent drug administration (e.g., variable absorption with oral gavage).2. Differences in animal metabolism or blood-brain barrier permeability.3. Interaction with other experimental variables (e.g., time of day, light/dark cycle).1a. Use a route of administration with higher bioavailability and consistency, such as intraperitoneal (i.p.) injection, if appropriate for the study design.2a. Increase the number of subjects per group to improve statistical power.3a. Standardize all experimental conditions. Conduct behavioral testing at the same time each day and ensure consistent environmental conditions.

Quantitative Data Summary

Note: Data for this compound in modern animal behavioral studies is limited due to its withdrawal from the market. Dosages from older studies and related compounds are provided for context.

Table 1: this compound Dosage and Effects in Humans (for reference)

DoseRouteEffectSource
50 mgOralHypnotic effect comparable to 0.1 gm phenobarbital.
100 mgOralDrowsiness noted in 11% of patients (13 of 117).
25-50 mgOralLow systemic bioavailability (4% to 46%).
20 mgIVSedation and drowsiness detected at 0.75 hours post-administration.

Table 2: Example Dosages of Other First-Generation Antihistamines in Rodent Behavioral Studies

CompoundAnimal ModelDoseBehavioral TestSource
DiphenhydramineRat10 mg/kgDrug discrimination
ChlorpheniramineRat10 mg/kgDrug discrimination
DiphenhydramineMouse1-20 mg/kg (i.p.)Open-field, Passive Avoidance

Experimental Protocols

Protocol 1: Determining the Optimal Dose and Time Window to Minimize Sedation

Objective: To identify a dose of this compound and a time point for behavioral testing that minimizes sedative confounds while maintaining the intended experimental effect.

Methodology:

  • Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign animals to multiple groups. For a 3x3 design, you would have:

    • Vehicle control

    • This compound Dose 1 (e.g., 5 mg/kg, i.p.)

    • This compound Dose 2 (e.g., 10 mg/kg, i.p.)

    • This compound Dose 3 (e.g., 20 mg/kg, i.p.)

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before administration. Habituate them to handling and injection procedures for 3 days prior to the experiment.

  • Drug Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Behavioral Testing (Locomotor Activity):

    • At set time points post-injection (e.g., 30, 60, and 90 minutes), place individual animals into an open-field arena.

    • Use an automated tracking system to record total distance traveled, ambulatory time, and rearing frequency for a 10-minute session.

  • Data Analysis: Analyze the data using a two-way ANOVA (Dose x Time). A significant reduction in locomotor activity and rearing indicates sedation. The goal is to find a dose and time combination that has the smallest effect on these measures.

Protocol 2: Dissociating Sedation from Cognitive Impairment using Rotarod

Objective: To determine if poor performance on a cognitive task is due to motor impairment from sedation or a different mechanism.

Methodology:

  • Animal Training:

    • Train all animals on the rotarod apparatus for 2-3 consecutive days prior to the experiment.

    • Training trials should consist of placing the animal on a rotating rod (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes).

    • The latency to fall is recorded. Animals should achieve a stable baseline performance before the test day.

  • Group Allocation: Assign animals to a vehicle control group and one or more this compound dose groups.

  • Test Day Procedure:

    • Administer this compound or vehicle at the dose and pre-treatment time determined to be relevant for your primary behavioral experiment.

    • At the designated time, conduct your primary cognitive test (e.g., Y-maze, Morris water maze).

    • Within 30 minutes of completing the cognitive test, place the same animals on the rotarod and measure their latency to fall.

  • Data Analysis:

    • Compare the performance in the cognitive task between groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • Separately, compare the rotarod performance between groups.

    • Interpretation: If the this compound group shows impairment in the cognitive task but no significant difference in rotarod performance compared to controls, the cognitive deficit is less likely to be caused solely by motor impairment. If both are impaired, sedation is a significant confounding factor.

Visualizations

Methapyrilene_Sedation_Pathway cluster_CNS Central Nervous System (Blood-Brain Barrier Crossed) cluster_PNS Peripheral Nervous System MP This compound H1R Histamine H1 Receptor MP->H1R Antagonizes Wakefulness Wakefulness / Arousal H1R->Wakefulness Promotes Histamine Histamine Histamine->H1R Activates Allergic Allergic Response MP_PNS This compound H1R_PNS Peripheral H1 Receptor MP_PNS->H1R_PNS Antagonizes H1R_PNS->Allergic Mediates Troubleshooting_Workflow Start Experiment Shows Excessive Sedation CheckDose Is the dose the lowest possible effective dose? Start->CheckDose PilotStudy Conduct Dose-Response Pilot Study (Protocol 1) CheckDose->PilotStudy No CheckTiming Is testing at peak sedative effect? CheckDose->CheckTiming Yes PilotStudy->CheckTiming AdjustTiming Test at different time points post-injection CheckTiming->AdjustTiming Yes MotorConfound Is motor impairment a likely confound? CheckTiming->MotorConfound No AdjustTiming->MotorConfound Rotarod Run Rotarod Control (Protocol 2) MotorConfound->Rotarod Yes End Proceed with Optimized Protocol MotorConfound->End No Rotarod->End

References

Technical Support Center: Decontamination Protocols for Methapyrilene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on decontamination protocols for laboratory work involving methapyrilene. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a known carcinogen.[1][2] All work with this compound must be conducted in a designated area, and personnel must wear appropriate personal protective equipment (PPE). The following protocols are based on general chemical safety principles and should be supplemented by a thorough risk assessment specific to your laboratory's standard operating procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are special precautions necessary?

A1: this compound is a histamine H1 receptor antagonist that was previously used in over-the-counter medications.[2] It has since been identified as a potent carcinogen in animal studies and is no longer marketed for human use.[1][2] Due to its carcinogenic properties, stringent decontamination protocols are essential to prevent occupational exposure.

Q2: What are the immediate steps to take in case of a this compound spill?

A2: In the event of a spill, the primary goal is to contain the material and prevent its spread. For solid this compound hydrochloride, you should dampen the material with water to prevent aerosolization. The dampened material should then be carefully collected using absorbent pads. For solutions, absorb the liquid with appropriate absorbent materials. The contaminated area should then be thoroughly decontaminated.

Q3: Is simple cleaning with soap and water sufficient for decontamination?

A3: While washing with soap and water is a recommended final step, it is not sufficient on its own for decontaminating surfaces exposed to a known carcinogen like this compound. A chemical inactivation step is highly recommended to degrade the this compound molecule.

Q4: What are the known chemical and physical properties of this compound relevant to decontamination?

A4: Understanding the properties of this compound is crucial for effective decontamination. Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₉N₃S
Molecular Weight 261.39 g/mol
Appearance This compound is a clear, colorless liquid. This compound hydrochloride is a white crystalline powder.
Solubility This compound hydrochloride is soluble in water, alcohol, and chloroform, and practically insoluble in ether and benzene.
Stability This compound is sensitive to light.
Incompatibilities Incompatible with strong oxidizing agents.

Troubleshooting Guides

Problem: I have a small spill of this compound powder on my lab bench.

Solution:

  • Alert personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing two pairs of disposable gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the quantity and ventilation.

  • Containment: Gently cover the spill with absorbent pads dampened with water to avoid raising dust.

  • Collection: Carefully wipe up the dampened powder with the absorbent pads, working from the outside of the spill inwards.

  • Decontamination: Prepare a freshly made 1% sodium hypochlorite solution (household bleach can be diluted). Carefully wipe the spill area with the hypochlorite solution, ensuring a contact time of at least 15 minutes.

  • Rinsing: Wipe the area with 70% ethanol to remove the bleach residue.

  • Final Cleaning: Wash the area thoroughly with soap and water.

  • Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste bag for disposal according to your institution's guidelines for carcinogenic waste.

Problem: A solution of this compound in an organic solvent has spilled.

Solution:

  • Alert and Evacuate: Inform everyone in the area and evacuate if the spill is large or the solvent is highly volatile.

  • Ventilation: Ensure adequate ventilation. If possible, perform the cleanup in a chemical fume hood.

  • PPE: Wear appropriate PPE, including solvent-resistant gloves, a lab coat, and safety goggles. A respirator with an organic vapor cartridge is recommended.

  • Containment: Use a spill containment kit with absorbent materials suitable for the solvent.

  • Absorption: Absorb the spilled solution.

  • Decontamination: Once the bulk of the liquid is absorbed, decontaminate the surface. Do not apply sodium hypochlorite directly to an area with residual organic solvent, as this can generate toxic gases. First, allow the residual solvent to evaporate in a well-ventilated area (or within a fume hood). Then, proceed with the 1% sodium hypochlorite decontamination as described above, followed by an ethanol wipe and a final soap and water wash.

  • Disposal: Dispose of all contaminated materials as hazardous chemical waste.

Experimental Protocols

Protocol: Preparation of 1% Sodium Hypochlorite Decontamination Solution

Materials:

  • Household bleach (typically 5-6% sodium hypochlorite)

  • Deionized water

  • Graduated cylinder

  • Beaker or bottle for the final solution

Procedure:

  • Determine the concentration of sodium hypochlorite in your household bleach from the product label.

  • Calculate the required dilution. For example, to make 100 mL of a 1% solution from a 5% stock, you would mix 20 mL of bleach with 80 mL of deionized water.

  • In a well-ventilated area, add the calculated volume of deionized water to a clean container.

  • Carefully add the calculated volume of bleach to the water.

  • Mix the solution gently.

  • Label the container clearly with "1% Sodium Hypochlorite," the preparation date, and "CORROSIVE."

  • Important: This solution should be made fresh for each use, as sodium hypochlorite solutions degrade over time.

Visualizations

Decontamination_Workflow Spill This compound Spill Occurs Assess Assess Spill Size and Nature (Solid or Liquid) Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Solid Dampen Solid with Water Contain->Solid If Solid Liquid Absorb Liquid Contain->Liquid If Liquid Collect Collect Contaminated Material Solid->Collect Liquid->Collect Decontaminate Chemical Decontamination (e.g., 1% Sodium Hypochlorite) Collect->Decontaminate Rinse Rinse with 70% Ethanol Decontaminate->Rinse Wash Wash with Soap and Water Rinse->Wash Disposal Dispose of all materials as Carcinogenic Waste Wash->Disposal

Caption: Workflow for this compound spill decontamination.

Logical_Relationship This compound This compound Carcinogen Known Carcinogen This compound->Carcinogen Exposure Potential for Occupational Exposure Carcinogen->Exposure Decontamination Requires Chemical Decontamination Exposure->Decontamination OxidizingAgents Oxidizing Agents (e.g., NaOCl) Decontamination->OxidizingAgents Degradation Potential for Molecule Degradation OxidizingAgents->Degradation

Caption: Rationale for chemical decontamination of this compound.

References

Technical Support Center: Improving the Sensitivity of Detection for Methapyrilene Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methapyrilene and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be targeting?

A1: The primary metabolites of this compound include this compound N-oxide, mono-N-desmethyl this compound, and various hydroxylated forms such as (5-hydroxylpyridyl)-methapyrilene. Glucuronide and glutathione conjugates have also been identified, which are important in its detoxification and bioactivation pathways.[1][2][3][4]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity for quantifying drug metabolites in complex biological matrices like urine and plasma.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the metabolites to improve their volatility.

Q3: What are the key challenges in achieving high sensitivity for this compound metabolite detection?

A3: The main challenges include:

  • Low concentrations: Metabolites are often present at very low levels in biological samples.

  • Matrix effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.

  • Metabolite stability: Some metabolites may be unstable and degrade during sample collection, storage, or preparation.

  • Chromatographic resolution: Achieving good separation of structurally similar metabolites is crucial for accurate quantification.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS parameters. 4. Poor extraction recovery. 5. Analyte degradation.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ion modes. 2. Improve sample cleanup (see sample preparation guide). Modify chromatographic conditions to separate analytes from the suppression region. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. 3. Optimize collision energy and select the most intense and specific MRM transitions for each metabolite. 4. Evaluate and optimize the sample preparation method for better recovery (see experimental protocols). 5. Ensure proper sample handling and storage (e.g., on ice, -80°C for long-term).
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For basic compounds like this compound and its metabolites, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often effective. 3. Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase. 4. Dilute the sample or inject a smaller volume.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Inadequate sample cleanup. 3. MS source contamination.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Employ a more rigorous sample preparation method like solid-phase extraction (SPE). 3. Clean the MS source components according to the manufacturer's instructions.
Inconsistent Retention Times 1. Unstable pump performance or leaks. 2. Column temperature fluctuations. 3. Changes in mobile phase composition.1. Check the LC system for leaks and ensure the pumps are delivering a stable flow. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No or Low Peak Intensity 1. Incomplete derivatization. 2. Thermal degradation of the analyte in the injector. 3. Poor chromatographic separation.1. Optimize the derivatization reaction conditions (reagent, temperature, and time). 2. Lower the injector temperature. Use a pulsed splitless or on-column injection technique. 3. Optimize the GC oven temperature program.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the syringe or injector liner.1. Run a solvent blank after a high-concentration sample. 2. Clean or replace the syringe and injector liner.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize typical performance data for the analysis of drug metabolites using LC-MS/MS. Note that specific values for this compound metabolites should be established during in-house method validation.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Drug Metabolites in Biological Matrices using LC-MS/MS

Analyte TypeMatrixLOD (ng/mL)LOQ (ng/mL)Reference
Small Molecule Drugs & MetabolitesUrine0.001 - 0.50.005 - 1.0
Plasma/Serum0.01 - 1.00.05 - 5.0

Table 2: Typical Recovery and Matrix Effect Values for Different Sample Preparation Techniques

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Reference
Protein Precipitation (PPT)80 - 11050 - 120
Liquid-Liquid Extraction (LLE)70 - 10080 - 115
Solid-Phase Extraction (SPE)85 - 11590 - 110

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound Metabolites in Rat Urine

This protocol is a representative method and may require optimization for your specific instrumentation and application.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: SPE cartridges (e.g., mixed-mode cation exchange), methanol, water, formic acid, ammonia solution.

  • Procedure:

    • Thaw urine samples on ice. Centrifuge at 4000 rpm for 10 min to pellet any particulates.

    • Dilute 100 µL of urine supernatant with 400 µL of 2% formic acid in water.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the diluted urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonia in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (To be optimized by infusing individual metabolite standards)

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound262.197.1
    This compound N-oxide278.197.1
    Desmethyl-methapyrilene248.183.1
    Hydroxy-methapyrilene278.1113.1
Detailed Methodology for GC-MS Analysis of this compound Metabolites in Plasma

This protocol requires derivatization and should be optimized.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials: Plasma sample, internal standard solution, methyl tert-butyl ether (MTBE), sodium hydroxide.

  • Procedure:

    • To 200 µL of plasma, add the internal standard.

    • Add 50 µL of 1M sodium hydroxide to basify the sample.

    • Add 1 mL of MTBE, vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

2. Derivatization

  • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Procedure:

    • To the dried extract, add 50 µL of MSTFA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with an autosampler.

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Visualizations

Methapyrilene_Metabolism This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide CYP450 Desmethyl N-Desmethyl this compound This compound->Desmethyl CYP450 Hydroxylated Hydroxylated this compound This compound->Hydroxylated CYP450 Thiophene_S_Oxide Thiophene S-Oxide (Reactive Intermediate) This compound->Thiophene_S_Oxide CYP450 Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT GSH_Adduct Glutathione Adduct Thiophene_S_Oxide->GSH_Adduct GSH LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Low Signal Intensity? CheckRecovery Check Extraction Recovery Start->CheckRecovery Yes Success Sensitive Detection Achieved Start->Success No OptimizeSPE Optimize SPE Protocol CheckRecovery->OptimizeSPE Low CheckMatrix Evaluate Matrix Effects CheckRecovery->CheckMatrix Acceptable OptimizeSPE->Success ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup High Suppression OptimizeChroma Modify Chromatography CheckMatrix->OptimizeChroma Co-elution OptimizeMS Optimize MS Parameters CheckMatrix->OptimizeMS Acceptable ImproveCleanup->Success OptimizeChroma->Success OptimizeMS->Success

References

"addressing the light sensitivity of methapyrilene hydrochloride in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound, methapyrilene hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound hydrochloride are inconsistent. Could light exposure be a factor?

A1: Yes, inconsistent results are a strong indicator of potential degradation of this compound hydrochloride due to its known light sensitivity.[1] The compound is particularly susceptible to degradation when exposed to UV light with wavelengths greater than 290 nm.[1] To ensure the integrity of your experiments, it is crucial to implement rigorous light-protection protocols.

Troubleshooting Steps:

  • Review your current light protection measures: Are you using amber-colored vials or tubes? Are your solutions and samples covered with aluminum foil during experiments? Are you working under subdued lighting conditions?

  • Quantify degradation: If you suspect degradation, it is advisable to analyze your stock solutions and experimental samples using a stability-indicating HPLC method to determine the concentration of intact this compound hydrochloride.

  • Implement stricter controls: Follow the detailed experimental protocols for handling light-sensitive compounds outlined in this guide.

Q2: What are the initial signs of this compound hydrochloride degradation in solution?

A2: Visual inspection may not always reveal degradation, as degradation products may be colorless. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradation products. A decrease in the peak area corresponding to this compound hydrochloride and the appearance of new peaks are indicative of degradation.

Q3: For how long is a this compound hydrochloride solution stable under standard laboratory conditions?

A3: Solutions of this compound hydrochloride in solvents such as water, DMSO, 95% ethanol, or acetone are generally considered stable for up to 24 hours under normal laboratory light conditions.[1] However, for sensitive applications and to ensure reproducibility, it is best practice to prepare fresh solutions immediately before use and to protect them from light at all times. For long-term storage of stock solutions, it is recommended to store them at -20°C in the dark.

Q4: What type of container is best for storing this compound hydrochloride solutions?

A4: To minimize light exposure, always use amber-colored or opaque containers for storing both solid this compound hydrochloride and its solutions. If transparent containers must be used for experimental reasons, they should be wrapped securely in aluminum foil.

Q5: Can I work with this compound hydrochloride on an open lab bench?

A5: It is highly recommended to minimize light exposure during all handling steps. This can be achieved by working in a dimly lit area, under a fume hood with the sash lowered and the light turned off, or by using a light-blocking enclosure. Covering all vessels containing the compound with aluminum foil is also a critical step.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventApproximate SolubilityReference
Dimethylformamide (DMF)15 mg/mL[2]
Dimethyl sulfoxide (DMSO)10 mg/mL[2]
Ethanol1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL

Table 2: Recommended Storage Conditions for this compound Hydrochloride

FormStorage TemperatureLight ConditionsRecommended Duration
Crystalline SolidRoom TemperatureProtect from lightAs per manufacturer's expiry
Stock Solution (in DMSO, Ethanol, etc.)-20°CProtect from light (amber vials)Up to 1 month
Aqueous Solution2-8°CProtect from light (amber vials/foil-wrapped)Prepare fresh, use within 24 hours

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, ensuring minimal light exposure.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Amber-colored glass vial with a screw cap

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Perform all steps in a dimly lit area or under a fume hood with the light off.

  • Calculate the required mass of this compound hydrochloride for the desired volume and concentration (Molar Mass: 297.85 g/mol ).

  • Weigh the calculated amount of this compound hydrochloride powder directly into the amber vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Securely cap the vial and vortex until the solid is completely dissolved.

  • Wrap the vial in aluminum foil for additional protection and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Photostability Testing of this compound Hydrochloride (Adapted from ICH Q1B Guidelines)

This protocol provides a framework for assessing the photostability of this compound hydrochloride in a specific formulation or solvent system.

Materials:

  • This compound hydrochloride solution of known concentration

  • Transparent and amber-colored sample vials

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Validated stability-indicating HPLC method for this compound hydrochloride.

  • Control samples stored at the same temperature but protected from light.

Procedure:

  • Prepare multiple aliquots of the this compound hydrochloride solution in both transparent and amber-colored vials.

  • Wrap a set of transparent vials completely in aluminum foil to serve as dark controls.

  • Place the transparent, amber, and foil-wrapped vials in the photostability chamber.

  • Expose the samples to a controlled light dose as specified in the ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • At specified time intervals (e.g., 0, 6, 12, 24 hours), remove a set of vials (transparent, amber, and dark control) from the chamber.

  • Analyze the samples immediately using a validated HPLC method to determine the concentration of this compound hydrochloride.

  • Compare the degradation of the compound in the different containers to assess the effectiveness of light protection and to determine the degradation kinetics.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation (Low Light) cluster_handling Experimental Handling cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve protect Protect from Light (Amber Vials/Foil) dissolve->protect experiment Perform Experiment protect->experiment hplc HPLC Analysis experiment->hplc data Data Interpretation hplc->data degradation_pathway MH This compound Hydrochloride (Active) Light Light Exposure (>290nm UV) MH->Light DPs Photodegradation Products (Inactive/Altered Activity) Light->DPs Photodegradation Loss Loss of Efficacy & Inconsistent Results DPs->Loss signaling_pathway_impact MH This compound Hydrochloride H1R Histamine H1 Receptor MH->H1R Binds to Light Light Exposure MH->Light Block Receptor Blockade H1R->Block Leads to Response Cellular Response (e.g., Reduced Allergic Reaction) Block->Response Results in Degradation Degradation Light->Degradation Degradation->MH Reduces concentration of

References

Technical Support Center: Interpreting Conflicting Results in Methapyrilene Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting results in methapyrilene mutagenicity assays.

Frequently Asked Questions (FAQs)

Q1: Why do I see conflicting mutagenicity results for this compound across different assays?

A1: Conflicting results for this compound are common and often stem from differences in the experimental systems used. Generally, this compound tests negative in bacterial reverse mutation assays (Ames test) and in several in vivo assays like the Unscheduled DNA Synthesis (UDS) and Comet assays.[1][2][3][4][5] However, positive results have been reported in some in vitro mammalian cell assays, such as the mouse lymphoma assay and the in vitro Comet assay. These discrepancies can be attributed to factors like metabolic activation, the specific endpoint measured, and the concentrations tested.

Q2: Is this compound considered a genotoxic carcinogen?

A2: this compound is a potent rat hepatocarcinogen, but it is generally considered to be non-genotoxic. The prevailing hypothesis is that its carcinogenicity in rats occurs through non-genotoxic mechanisms, such as chronic cytotoxicity leading to regenerative cell proliferation. However, some in vitro data suggests a potential for indirect genotoxic mechanisms, like oxidative stress.

Q3: What is the role of metabolic activation in this compound's mutagenicity?

A3: Metabolic activation, particularly by cytochrome P450 (CYP) enzymes, appears to be crucial for the biological activity of this compound. In vitro studies have shown that the presence of a metabolic activation system (like S9 mix) can influence the outcome of mutagenicity tests. For instance, DNA damage in in vitro hepatocyte Comet assays was significantly increased in the presence of metabolic activation and could be reduced by CYP inhibitors. However, even with metabolic activation, this compound is generally not mutagenic in the Ames test.

Q4: Can high cytotoxicity of this compound affect the results of mutagenicity assays?

A4: Yes, this compound is cytotoxic at higher concentrations, which can confound the interpretation of mutagenicity assays. In in vivo studies, high doses of this compound can cause liver toxicity, leading to regenerative cell proliferation. This increased cell division can, in turn, lead to an increase in spontaneous mutations or chromosomal aberrations, which might be misinterpreted as a direct mutagenic effect. For example, an increase in micronucleated hepatocytes was observed at a high dose of this compound that also induced cytotoxicity and regenerative cell growth.

Troubleshooting Guide

This guide provides a structured approach to interpreting and troubleshooting conflicting results in this compound mutagenicity assays.

Issue 1: Positive result in an in vitro mammalian cell assay (e.g., Mouse Lymphoma Assay, in vitro Comet Assay) but a negative result in the Ames test.

Possible Causes:

  • Different Endpoints: The Ames test detects gene mutations (point mutations and frameshifts) in bacteria, while mammalian cell assays can detect a broader range of genotoxic events, including clastogenicity (chromosome breaks) and aneugenicity (chromosome loss or gain). This compound has been suggested to induce mutations primarily of chromosomal origin in the mouse lymphoma assay.

  • Metabolic Differences: The metabolic activation systems used in vitro (e.g., rat liver S9) may not perfectly replicate the metabolism in vivo. The specific CYP enzymes responsible for activating or detoxifying this compound might differ between test systems.

  • Indirect Genotoxicity: this compound may act through indirect mechanisms in mammalian cells, such as inducing oxidative stress, which are not readily detected in bacterial assays.

Troubleshooting Steps:

  • Verify Cytotoxicity Levels: Ensure that the positive result was not obtained at excessively cytotoxic concentrations. High levels of cell death can lead to false positives in some assays.

  • Investigate the Type of Mutations: In the mouse lymphoma assay, analyze the colony size distribution. A predominance of small colonies can be indicative of clastogenic events.

  • Conduct Follow-up in vivo Assays: A positive in vitro result should be followed up with in vivo assays to assess its biological relevance. The in vivo micronucleus test is a suitable assay to investigate potential clastogenicity.

Issue 2: Positive result in an in vivo assay (e.g., liver micronucleus test) but negative results in other in vivo assays (e.g., UDS, Comet assay).

Possible Causes:

  • Cytotoxicity and Regenerative Proliferation: As mentioned, high doses of this compound can induce liver toxicity and subsequent cell proliferation. This can increase the frequency of micronuclei due to errors in cell division in a rapidly dividing cell population, rather than a direct interaction with DNA.

  • Assay Specificity: The UDS and Comet assays primarily measure DNA damage and repair, while the micronucleus test measures chromosomal damage. It's possible that this compound's primary effect at high, toxic doses is clastogenic or aneugenic rather than causing direct DNA strand breaks.

Troubleshooting Steps:

  • Correlate with Histopathology: Always evaluate the liver for signs of toxicity and regenerative proliferation at the doses that induce micronuclei. A clear correlation suggests that the effect may be secondary to cytotoxicity.

  • Dose-Response Analysis: Carefully examine the dose-response relationship. A steep increase in micronuclei only at highly toxic doses is indicative of a non-genotoxic mode of action.

  • Consider an Integrated Approach: Evaluate the genotoxicity data in the context of other toxicology endpoints, such as clinical chemistry and histopathology, to build a comprehensive picture of this compound's effects.

Data Presentation

Table 1: Summary of this compound Mutagenicity Assay Results

Assay SystemMetabolic ActivationResultReference(s)
Bacterial Reverse Mutation Assay (Ames Test) With and WithoutNegative
In vitro Mouse Lymphoma Assay WithPositive/Negative (Conflicting)
In vitro Unscheduled DNA Synthesis (UDS) WithNegative
In vitro Comet Assay WithPositive
In vivo Unscheduled DNA Synthesis (UDS) N/ANegative
In vivo Comet Assay N/ANegative
In vivo Repeated Dose Liver Micronucleus Test N/APositive (at high, cytotoxic dose)
In vivo DNA Adduct Assay N/ANegative

Table 2: Quantitative Data from a 14-Day Repeated Dose Liver Micronucleus Test with this compound Hydrochloride in Rats

Treatment Group (mg/kg/day)Frequency of Micronucleated Hepatocytes (%)Mitotic Index (%)
Vehicle Control0.03Not reported
10Not significantly different from controlNot significantly different from control
30Not significantly different from controlNot significantly different from control
1000.23 (Statistically significant increase)Tendency to be higher than control

Data adapted from a study on the repeated dose liver micronucleus test.

Experimental Protocols

Key Experiment: Repeated Dose Liver Micronucleus (RDLMN) Assay

Objective: To assess the potential of a test substance to induce chromosomal damage in the form of micronuclei in hepatocytes of treated animals.

Methodology (based on published studies):

  • Animal Model: Young adult male rats (e.g., Sprague-Dawley or Fischer-344), approximately 6 weeks old.

  • Dosing: Administer this compound hydrochloride orally (e.g., by gavage) daily for 14 consecutive days. A vehicle control group and at least three dose levels should be included. A positive control group (e.g., using a known clastogen) is also required.

  • Dose Selection: Doses should be selected based on preliminary toxicity studies and should include a maximum tolerated dose (MTD) that induces some signs of toxicity but not excessive mortality.

  • Hepatocyte Isolation: 24 hours after the final dose, animals are euthanized, and the livers are perfused in situ with a collagenase solution to isolate hepatocytes.

  • Slide Preparation: Isolated hepatocytes are used to prepare slides. Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: At least 2000 hepatocytes per animal are scored for the presence of micronuclei. The mitotic index (the number of cells in mitosis per 1000 hepatocytes) is also determined to assess cell proliferation.

  • Data Analysis: The frequency of micronucleated hepatocytes is calculated for each animal. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treated groups to the vehicle control group.

Visualizations

Experimental_Workflow_for_Mutagenicity_Testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Bacterial Reverse Mutation) IVVM In Vivo Micronucleus Test (Chromosomal Damage) Ames->IVVM If positive MLA Mouse Lymphoma Assay (Mammalian Gene Mutation) IVM In Vitro Micronucleus Test (Chromosomal Damage) MLA->IVM If positive IVM->IVVM If positive IVC In Vitro Comet Assay (DNA Strand Breaks) IVVC In Vivo Comet Assay (DNA Strand Breaks) IVC->IVVC If positive Carcinogenicity Long-term Carcinogenicity (Tumor Formation) IVVM->Carcinogenicity end_pos Potential Genotoxin IVVM->end_pos Positive end_neg Likely Non-Genotoxic IVVM->end_neg Negative IVVC->Carcinogenicity UDS Unscheduled DNA Synthesis (DNA Repair) UDS->Carcinogenicity Carcinogenicity->end_pos Positive Carcinogenicity->end_neg Negative start Test Substance start->Ames start->MLA

Caption: General experimental workflow for mutagenicity testing.

Troubleshooting_Conflicting_Results start Conflicting Mutagenicity Results for this compound in_vitro_pos Positive In Vitro Mammalian Assay AND Negative Ames Test? start->in_vitro_pos Scenario 1 in_vivo_conflict Positive In Vivo Micronucleus AND Negative In Vivo Comet/UDS? start->in_vivo_conflict Scenario 2 cause1 Possible Causes: - Different endpoints (clastogenicity vs. mutagenicity) - Indirect mechanism (e.g., oxidative stress) - High cytotoxicity in_vitro_pos->cause1 Yes cause2 Possible Causes: - Cytotoxicity-induced regenerative proliferation - Non-genotoxic mode of action at high doses in_vivo_conflict->cause2 Yes action1 Troubleshooting Steps: 1. Assess cytotoxicity 2. Analyze mutation type (e.g., colony sizing) 3. Conduct in vivo follow-up (micronucleus) cause1->action1 action2 Troubleshooting Steps: 1. Correlate with histopathology for liver damage 2. Analyze dose-response relationship 3. Integrate with other toxicology data cause2->action2 conclusion1 Conclusion: Potential for in vitro chromosomal damage. In vivo relevance needs confirmation. action1->conclusion1 conclusion2 Conclusion: Likely a threshold, secondary effect to cytotoxicity. Supports a non-genotoxic mechanism of carcinogenicity. action2->conclusion2

Caption: Troubleshooting logic for conflicting this compound results.

References

Validation & Comparative

A Comparative Analysis of Methapyrilene and Its Non-Carcinogenic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carcinogenic antihistamine methapyrilene and its non-carcinogenic structural analogs. This document synthesizes experimental data on their toxicity, carcinogenicity, and mechanisms of action, offering insights into the structure-activity relationships that govern their differential effects.

This compound, a formerly used antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1] In stark contrast, several of its structural analogs have been shown to be non-carcinogenic, providing a valuable model for studying the chemical properties that contribute to carcinogenicity. This guide delves into the experimental evidence that differentiates these compounds.

Comparative Toxicity and Carcinogenicity

The most striking difference between this compound and its analogs lies in their long-term carcinogenic potential, particularly in the liver. Chronic administration of this compound to rats consistently induces a high incidence of liver tumors, a finding not replicated with its non-carcinogenic counterparts.

Table 1: Comparative Carcinogenicity in Rats (Long-term studies)

CompoundSpecies/StrainDosing RegimenDurationLiver Neoplasm IncidenceReference
This compound F344 Rats1000 ppm in feedLifespan100% (19/19) with hepatocellular carcinomas[2]
F344 Rats250 ppm in feed-Nearly 100% with carcinomas or neoplastic nodules[3]
F344 Rats125 ppm in feed-40% with neoplastic nodules[3]
Thenyldiamine F344 Rats0.1% or 0.05% in drinking water80-108 weeksNo significant increase[4]
Chlorothen F344 Rats0.1% or 0.05% in drinking water80-108 weeksNo significant increase
Methafurylene F344 Rats0.1% or 0.05% in drinking water80-108 weeksNo significant increase
Methaphenilene F344 Rats0.1% or 0.05% in drinking water80-108 weeksNo significant increase
Pyrilamine F344 Rats2000 ppm in diet-10% (2/20 males, 2/20 females) with hepatocellular carcinomas; 32.5% (5/20 males, 8/20 females) with neoplastic nodules
F344 Rats2 g/L in drinking water-No significant difference from controls
F344 Ratsup to 3000 ppm in feed2 yearsNo evidence of carcinogenicity
Mepyramine Sprague-Dawley RatsContinuous in drinking water-No neoplastic effects
Pyribenzamine Sprague-Dawley RatsContinuous in drinking water-No neoplastic effects

Acute toxicity, as indicated by LD50 values, also shows variations among these compounds, although comprehensive comparative data in a single species is limited.

Table 2: Acute Oral Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg)Reference
This compound Rat200
Mouse325
Pyrilamine Mouse325
Thenyldiamine Mouse (intraperitoneal)77

Mechanistic Insights into Carcinogenicity

The carcinogenicity of this compound is considered to be non-genotoxic, meaning it does not directly damage DNA. Instead, its tumorigenic effects are attributed to a combination of factors, primarily its metabolic activation and subsequent cellular responses.

The Crucial Role of the Thiophene Ring and Metabolic Activation

A key structural feature of this compound is its thiophene ring, which has been identified as a "bioactivation-dependent toxicophore". The metabolic process, primarily mediated by the cytochrome P450 enzyme CYP2C11 in rats, transforms the thiophene ring into reactive metabolites, such as a thioether of this compound S-oxide. These reactive intermediates can covalently bind to cellular macromolecules, leading to cellular stress and injury.

In contrast, non-carcinogenic analogs like mepyramine and pyribenzamine lack the thiophene ring, which appears to be a critical determinant of their safety profile. Other non-carcinogenic analogs like thenyldiamine, chlorothen, methafurylene, and methaphenilene have modifications to the thiophene or pyridine rings, which likely alter their metabolism and prevent the formation of toxic reactive intermediates.

G Structure-Activity Relationship of this compound and its Analogs cluster_this compound This compound (Carcinogenic) cluster_analogs Non-Carcinogenic Analogs M This compound (with Thiophene Ring) A1 Pyrilamine (Thiophene replaced by p-anisyl) M->A1 Structural Modification A2 Thenyldiamine (Thiophene isomer) M->A2 Structural Modification A3 Chlorothen (Chlorinated Thiophene) M->A3 Structural Modification A4 Mepyramine (No Thiophene Ring) M->A4 Structural Modification A5 Pyribenzamine (No Thiophene Ring) M->A5 Structural Modification

Caption: Structural differences between this compound and its non-carcinogenic analogs.

Downstream Cellular Effects: Oxidative Stress and Cell Proliferation

The formation of reactive metabolites from this compound initiates a cascade of downstream cellular events. These include:

  • Oxidative Stress: this compound treatment leads to an increase in oxidative stress markers in hepatocytes. This is evidenced by the depletion of glutathione (GSH), a key cellular antioxidant.

  • Mitochondrial Dysfunction: The compound is associated with mitochondrial swelling and a significant loss in cellular ATP, indicating impaired mitochondrial function.

  • Increased Cell Proliferation: A hallmark of this compound-induced hepatotoxicity is a significant increase in hepatocyte proliferation. This sustained cell division, in a cellular environment compromised by oxidative stress and mitochondrial dysfunction, is believed to promote the development of tumors.

The proposed signaling pathway for this compound-induced hepatotoxicity is depicted below.

G Proposed Signaling Pathway of this compound-Induced Hepatotoxicity MP This compound CYP450 CYP450 (CYP2C11) MP->CYP450 Metabolism RM Reactive Metabolites (e.g., MP S-oxide) CYP450->RM Bioactivation OS Oxidative Stress (GSH Depletion) RM->OS Induces MD Mitochondrial Dysfunction (ATP Depletion) RM->MD Induces CP Increased Cell Proliferation OS->CP Promotes MD->CP Promotes Tumor Hepatocellular Carcinoma CP->Tumor Leads to

Caption: Key events in this compound-induced liver toxicity.

Genotoxicity Profile

While this compound's primary carcinogenic mechanism is non-genotoxic, genotoxicity assays have yielded mixed results.

Table 3: Comparative Genotoxicity Data

AssayThis compoundPyrilamineThenyldiamineTripelennamineReference
Hepatocyte/DNA Repair Assay (UDS) NegativePositiveWeakly PositivePositive
Alkaline Comet Assay (in vitro, rat hepatocytes) Positive (DNA damage)Not reportedNot reportedNot reported
Alkaline Comet Assay (in vivo, rat liver) Negative (no DNA damage)Not reportedNot reportedNot reported

The positive results for some analogs in the hepatocyte/DNA repair assay suggest they may have some weak genotoxic potential, though this does not translate to carcinogenicity in long-term studies. The discrepancy between in vitro and in vivo Comet assay results for this compound highlights the importance of the whole-animal metabolic and detoxification processes in determining the ultimate carcinogenic outcome.

Experimental Protocols

A brief overview of the key experimental methodologies cited in this guide is provided below.

Carcinogenicity Bioassay
  • Test System: Male and female Fischer 344 or Sprague-Dawley rats.

  • Administration: Test compounds are typically administered in the diet or drinking water.

  • Duration: Long-term studies, often lasting from 80 weeks to the lifespan of the animals (approximately 2 years).

  • Endpoint: Histopathological examination of the liver and other organs for the presence of neoplastic nodules and carcinomas.

Hepatocyte/DNA Repair (Unscheduled DNA Synthesis - UDS) Assay
  • Test System: Primary cultures of rat hepatocytes.

  • Procedure:

    • Hepatocytes are isolated from rats and cultured.

    • The cells are treated with the test compound in the presence of tritiated thymidine ([³H]TdR).

    • If the compound induces DNA damage, the cell's DNA repair mechanisms will incorporate [³H]TdR into the DNA outside of the normal S-phase of the cell cycle.

    • The incorporation of [³H]TdR is quantified by autoradiography as nuclear silver grains.

  • Endpoint: A significant increase in the number of nuclear grains in treated cells compared to control cells indicates a positive result for DNA repair induction.

Alkaline Comet Assay
  • Test System: Isolated cells (e.g., primary hepatocytes) or cells from tissues (e.g., liver).

  • Procedure:

    • Cells are embedded in a thin layer of agarose on a microscope slide.

    • The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.

    • The slides are placed in an alkaline electrophoresis solution to unwind the DNA and separate the strands.

    • Electrophoresis is applied, causing broken DNA fragments to migrate away from the nucleus, forming a "comet tail".

    • The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Endpoint: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

G Experimental Workflow for In Vivo Carcinogenicity Study Start Select Animal Model (e.g., F344 Rats) Admin Administer Compound (in feed or drinking water) Start->Admin Duration Long-term Exposure (80-108 weeks) Admin->Duration Endpoint Histopathological Analysis of Liver Tissue Duration->Endpoint Result Assess Tumor Incidence Endpoint->Result

Caption: General workflow for a long-term rodent carcinogenicity bioassay.

Conclusion

The comparative study of this compound and its non-carcinogenic analogs provides compelling evidence for the role of specific chemical structures in determining carcinogenic potential. The presence of the thiophene ring in this compound and its subsequent metabolic activation to reactive species are critical initiating events in its hepatocarcinogenicity. The resulting oxidative stress, mitochondrial dysfunction, and increased cell proliferation create a cellular environment conducive to tumor development. The non-carcinogenic analogs, lacking the thiophene ring or possessing modifications that alter their metabolism, do not induce this cascade of toxic events. This body of research underscores the importance of structure-activity relationship studies in drug development and safety assessment, and provides a clear example of how subtle changes in molecular structure can have profound effects on biological activity.

References

A Comparative Analysis of Methapyrilene Metabolism and Toxicity Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] Subsequent research has revealed significant species-specific differences in its metabolism and toxicity, making it a key case study in preclinical drug safety assessment. This guide provides a comprehensive cross-species comparison of this compound's metabolic pathways and toxicological effects, supported by experimental data and detailed methodologies.

Executive Summary

The carcinogenic effect of this compound is remarkably species-specific, with rats being highly susceptible to liver tumor formation, while mice, hamsters, and guinea pigs are resistant.[2][3] This disparity is largely attributed to differences in metabolic activation and detoxification pathways. In rats, this compound undergoes extensive metabolism leading to the formation of reactive intermediates, whereas other species exhibit different metabolite profiles. Evidence suggests that the toxicity of this compound is not directly genotoxic but is associated with oxidative stress and mitochondrial dysfunction.[4][5]

Comparative Metabolism of this compound

In vitro studies using liver microsomes and hepatocytes from various species have elucidated key differences in the metabolic pathways of this compound. The primary routes of metabolism include N-demethylation, N-oxidation, aromatic hydroxylation, and side-chain cleavage.

Key Metabolic Pathways

dot

Methapyrilene_Metabolism cluster_rat Rat (High Carcinogenicity) cluster_hamster_mouse Hamster & Mouse (Resistant) This compound This compound N_Demethylation N-Demethylation (Major Pathway) This compound->N_Demethylation CYPs PMED N-2-pyridyl-N',N'- dimethylethylenediamine (PMED) (Abundant) This compound->PMED CYPs N_Oxidation N-Oxidation This compound->N_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation Side_Chain_Cleavage Side-Chain Cleavage This compound->Side_Chain_Cleavage N_Demethylation_HM N-Demethylation (Minor Pathway) This compound->N_Demethylation_HM CYPs Hydroxypyridyl_MPH Hydroxypyridyl-MPH Isomers (Mouse) Aromatic_Hydroxylation->Hydroxypyridyl_MPH Didesmethyl_MPH N,N-Didesmethylthis compound (Hamster) N_Demethylation_HM->Didesmethyl_MPH Methapyrilene_Toxicity_Pathway This compound This compound Metabolic_Activation Metabolic Activation (Rat-specific, e.g., CYP2C11) This compound->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites Oxidative_Stress Oxidative Stress (Increased NADP+, Thiol Oxidation) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (Swelling, Decreased ATP) Reactive_Metabolites->Mitochondrial_Dysfunction Cell_Death Hepatocyte Death (Periportal Necrosis) Oxidative_Stress->Cell_Death Mitochondrial_Dysfunction->Cell_Death Chronic_Cell_Proliferation Chronic Cell Proliferation Cell_Death->Chronic_Cell_Proliferation Hepatocellular_Carcinoma Hepatocellular Carcinoma Chronic_Cell_Proliferation->Hepatocellular_Carcinoma In_Vitro_Metabolism_Workflow start Start prepare_microsomes Prepare Liver Microsomes (from different species) start->prepare_microsomes incubation Incubate Microsomes with This compound and NADPH prepare_microsomes->incubation stop_reaction Stop Reaction (e.g., with acetonitrile) incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge hplc_ms Analyze Supernatant by HPLC-MS/MS centrifuge->hplc_ms quantify Identify and Quantify Metabolites hplc_ms->quantify end End quantify->end

References

"validating historical methapyrilene data with modern analytical techniques"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of historical and modern analytical techniques for the detection and quantification of methapyrilene, a first-generation antihistamine. By presenting supporting experimental data and detailed methodologies, this document aims to inform researchers on the evolution of analytical capabilities and assist in the validation of historical data.

Once a common ingredient in over-the-counter cold and allergy medications, this compound was withdrawn from the market in the late 1970s due to concerns about its potential carcinogenicity.[1] The re-evaluation of historical samples and data, therefore, requires a thorough understanding of the analytical techniques of the time and their modern counterparts.

Shifting Tides in Analytical Chemistry: From Spectrophotometry to Mass Spectrometry

Historically, the analysis of this compound relied on techniques such as UV-Visible Spectrophotometry and Ion-Exchange Chromatography . These methods, while suitable for their time, often lacked the specificity and sensitivity of modern techniques. Today, the gold standards for pharmaceutical analysis are chromatographic methods coupled with highly sensitive detectors, including High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

This guide will delve into a comparative analysis of these techniques, highlighting their respective strengths and limitations in the context of this compound analysis.

Quantitative Performance: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of historical and modern analytical techniques for the determination of this compound and similar first-generation antihistamines. Data has been compiled from various studies to provide a comparative overview.

Table 1: Historical Analytical Techniques - Performance Characteristics

ParameterUV-Visible SpectrophotometryIon-Exchange Chromatography
Limit of Detection (LOD) ~1-5 µg/mL~0.5-2 µg/mL
Limit of Quantification (LOQ) ~5-15 µg/mL~2-5 µg/mL
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 5%< 10%
Specificity Low (interference from other UV-absorbing compounds)Moderate (separation from some impurities)

Table 2: Modern Analytical Techniques - Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01-0.1 µg/mL0.1-1 ng/mL0.01-0.1 ng/mL
Limit of Quantification (LOQ) 0.05-0.5 µg/mL0.5-5 ng/mL0.05-0.5 ng/mL
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 5%< 3%
Specificity High (good separation)Very High (mass fragmentation pattern)Excellent (precursor and product ion monitoring)

Visualizing the Workflow: Validating Historical Data

The process of validating historical this compound data with modern analytical techniques involves a structured workflow. The following diagram illustrates the key steps, from sample retrieval to data comparison and final reporting.

G HistoricalData Historical Analytical Data (e.g., Spectrophotometry) DataComparison Comparative Analysis (Historical vs. Modern Data) HistoricalData->DataComparison ArchivedSample Archived Biological or Pharmaceutical Sample SamplePrep Sample Preparation (Extraction, Derivatization) ArchivedSample->SamplePrep Sample Retrieval ModernAnalysis Modern Analysis (HPLC, GC-MS, LC-MS/MS) SamplePrep->ModernAnalysis Processed Sample ModernData New Analytical Data (Quantitative & Qualitative) ModernAnalysis->ModernData ModernData->DataComparison Interpretation Interpretation & Conclusion (Validation of Historical Findings) DataComparison->Interpretation FinalReport Final Report Interpretation->FinalReport

A workflow for validating historical this compound data.

Experimental Protocols

This section provides detailed methodologies for the key historical and modern analytical techniques discussed.

Historical Method: UV-Visible Spectrophotometry

This method relies on the principle that this compound absorbs ultraviolet light at a specific wavelength.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Reagents: Methanol (spectroscopic grade), Hydrochloric acid (0.1 N).

  • Standard Preparation: A stock solution of this compound hydrochloride reference standard (100 µg/mL) is prepared in 0.1 N hydrochloric acid. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 to 25 µg/mL.

  • Sample Preparation:

    • Tablets: A portion of finely powdered tablets, equivalent to 10 mg of this compound hydrochloride, is accurately weighed and dissolved in 100 mL of 0.1 N hydrochloric acid. The solution is filtered, and an appropriate aliquot is diluted to achieve a final concentration within the calibration range.

    • Biological Fluids (Historical Context): An extraction procedure, typically liquid-liquid extraction with an organic solvent like chloroform or ether at an alkaline pH, would be employed to isolate the drug. The organic extract would then be back-extracted into an acidic aqueous solution for analysis.

  • Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 313 nm in acidic solution, against a 0.1 N hydrochloric acid blank.

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.

Modern Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers superior separation and quantification capabilities compared to spectrophotometry.

  • Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphate buffer (pH 3.0).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), filtered and degassed.

  • Standard Preparation: A stock solution of this compound hydrochloride reference standard (100 µg/mL) is prepared in the mobile phase. Working standards are prepared by dilution to cover a linear range (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation:

    • Pharmaceuticals: Powdered tablets are dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter.

    • Biological Samples: Solid-phase extraction (SPE) is the preferred method for sample clean-up. The sample is loaded onto an appropriate SPE cartridge, washed to remove interferences, and the analyte is eluted with a suitable solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

  • Analysis and Quantification: The retention time and peak area of this compound in the sample chromatogram are compared to those of the standards for identification and quantification.

Modern Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information, making it a powerful tool for unequivocal identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane) is used.

  • Reagents: Organic solvents (e.g., hexane, ethyl acetate), derivatizing agents (e.g., BSTFA with 1% TMCS, if necessary, though this compound is often amenable to direct analysis).

  • Standard Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by spiking blank matrix extracts with known amounts of the standard.

  • Sample Preparation:

    • Biological Fluids: Liquid-liquid extraction at an alkaline pH with a non-polar organic solvent is a common approach. The organic extract is concentrated and may be derivatized to improve chromatographic properties.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 150 °C, ramped to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 58, 71, 97, 190, 261).

  • Analysis and Quantification: Identification is based on retention time and the matching of the mass spectrum with a reference spectrum. Quantification is achieved by comparing the peak area of a characteristic ion in the sample to a calibration curve.

Modern Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific technique, ideal for trace-level analysis in complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents: Acetonitrile and Methanol (LC-MS grade), Formic acid.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Standard Preparation: Similar to HPLC and GC-MS, with standards prepared in a relevant blank matrix.

  • Sample Preparation: Solid-phase extraction is the method of choice for biological samples to ensure a clean extract and minimize matrix effects.

  • LC-MS/MS Conditions:

    • LC Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 3 µm) for faster analysis.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]+) of this compound as the precursor ion and monitoring specific product ions generated by collision-induced dissociation.

  • Analysis and Quantification: The high selectivity of MRM allows for accurate quantification even at very low concentrations, with minimal interference from the sample matrix.

Signaling Pathways and Logical Relationships

The analytical techniques described are part of a broader logical framework for ensuring the safety and efficacy of pharmaceutical products. The following diagram illustrates the relationship between analytical method validation, quality control, and regulatory compliance.

G MethodDev Analytical Method Development Validation Method Validation (ICH Guidelines) MethodDev->Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness QC Quality Control Testing Validation->QC RawMaterial Raw Material Analysis QC->RawMaterial InProcess In-Process Control QC->InProcess FinishedProduct Finished Product Release QC->FinishedProduct Regulatory Regulatory Submission & Compliance QC->Regulatory GMP Good Manufacturing Practices (GMP) Regulatory->GMP

The role of analytical method validation in the pharmaceutical quality system.

Conclusion

The evolution of analytical techniques has profoundly impacted the ability to detect and quantify substances like this compound. While historical methods provided valuable data within the constraints of their time, modern chromatographic and mass spectrometric techniques offer unparalleled sensitivity, specificity, and accuracy. For researchers validating historical data, a comprehensive understanding of both the old and new methodologies is crucial. By applying modern analytical workflows, it is possible to re-analyze historical samples with a high degree of confidence, thereby providing a clearer picture of past findings and ensuring the integrity of scientific and regulatory records. This comparative guide serves as a foundational resource for such endeavors, offering the necessary data, protocols, and conceptual frameworks to bridge the analytical gap between past and present.

References

Comparative Genotoxicity of Methapyrilene and Other First-Generation Antihistamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the genotoxic potential of early antihistaminic compounds, providing supporting experimental data and methodologies for drug development professionals and researchers.

First-generation antihistamines, while effective in managing allergic reactions, have come under scrutiny for their potential off-target effects, including genotoxicity. Methapyrilene, a potent rat hepatocarcinogen, has been a focal point of this research, exhibiting a complex and often contradictory genotoxic profile.[1] This guide provides a comparative overview of the genotoxicity of this compound and other selected first-generation antihistamines, supported by quantitative data from key experimental assays. Detailed methodologies for these assays are provided to facilitate replication and further investigation.

Comparative Genotoxicity Data

The genotoxic potential of this compound and its structural analogs has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the quantitative and qualitative findings from key studies, offering a comparative perspective on their DNA-damaging capabilities.

Compound Hepatocyte/DNA Repair Assay (Unscheduled DNA Synthesis - UDS) Result Concentration Reference
This compoundPrimary cultures of Fischer-344 rat hepatocytesNegativeUp to 1000 µM[2]
PyrilaminePrimary cultures of Fischer-344 rat hepatocytesPositiveConcentration-dependent increase[2]
TripelennaminePrimary cultures of Fischer-344 rat hepatocytesPositiveConcentration-dependent increase[2]
DoxylaminePrimary cultures of Fischer-344 rat hepatocytesWeakly PositiveHighest non-toxic doses[2]
ThenyldiaminePrimary cultures of Fischer-344 rat hepatocytesWeakly PositiveHighest non-toxic doses
Compound Alkaline Comet Assay Result Test System Observations Reference
This compoundIn vitroPositiveFreshly isolated male rat hepatocyte suspensionsSignificant increases in DNA damage, reducible by P450 inhibitor.
This compoundIn vivoNegativeRat liverNo evidence of DNA damage after 3 consecutive days of treatment.
ChlorpheniramineIn vitroPositiveHuman peripheral blood lymphocytesSignificant increases in DNA percentage in tail and tail moment at 1.5 mM.
Compound Mouse Lymphoma L5178Y Mutagenesis Assay Result Observations Reference
This compoundTK+/- mouse lymphoma cellsPositiveSignificant increase in small colony mutants, suggesting chromosomal damage.
Compound Other Genotoxicity Assays Result Observations Reference
TripelennamineDNA fragmentation (alkaline elution) in human hepatocytesPositiveDose-dependent increase.
DiphenhydramineAmes test, Chromosomal aberration (CHL cells), Mouse micronucleus assayNegativeTested as a compound with caffeine.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on established guidelines and the specific studies referenced.

Hepatocyte/DNA Repair Assay (Unscheduled DNA Synthesis - UDS)

This assay measures the induction of DNA repair in primary cultures of hepatocytes following exposure to a test compound.

  • Cell Isolation and Culture: Primary hepatocytes are isolated from adult male Fischer-344 rats via collagenase perfusion of the liver. The isolated cells are plated on coverslips in Williams' Medium E supplemented with fetal bovine serum and allowed to attach.

  • Compound Exposure: After attachment, the cells are washed and exposed to various concentrations of the test antihistamine along with [³H]-thymidine for 18-20 hours. A positive control (e.g., a known genotoxic agent) and a negative control (vehicle) are included.

  • Autoradiography: Following incubation, the cells are washed, fixed, and the coverslips are mounted on slides. The slides are then coated with photographic emulsion and stored in the dark.

  • Data Analysis: After developing the emulsion, the number of silver grains over the nucleus of non-S-phase cells is counted. An increase in the net grain count per nucleus in treated cells compared to control cells indicates the induction of UDS.

Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., isolated hepatocytes or peripheral blood lymphocytes).

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. An increase in the percentage of DNA in the tail indicates greater DNA damage.

Mouse Lymphoma Assay (L5178Y/TK+/-)

This assay detects gene mutations and chromosomal alterations at the thymidine kinase (TK) locus in mouse lymphoma cells.

  • Cell Culture: L5178Y/TK+/- mouse lymphoma cells are maintained in suspension culture.

  • Compound Exposure: The cells are exposed to the test compound for a defined period (e.g., 4 hours), both with and without an exogenous metabolic activation system (S9 fraction).

  • Expression Period: After treatment, the cells are washed and cultured for a period (typically 2 days) to allow for the expression of any induced mutations.

  • Mutant Selection: The cells are then plated in a selective medium containing trifluorothymidine (TFT). Cells with a functional TK gene will incorporate TFT and die, while TK-deficient mutants will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated relative to the number of viable cells. The size of the mutant colonies can provide information about the nature of the genetic damage (point mutations vs. chromosomal aberrations).

Mechanistic Insights and Signaling Pathways

The genotoxicity of certain first-generation antihistamines, particularly this compound, is thought to be mediated through indirect mechanisms such as the induction of oxidative stress. An overproduction of reactive oxygen species (ROS) can lead to DNA damage, including strand breaks and base modifications.

Below is a generalized workflow for in vitro genotoxicity testing and a conceptual signaling pathway for oxidative stress-induced genotoxicity.

G cluster_0 In Vitro Genotoxicity Testing Workflow A Test Compound Exposure (e.g., Antihistamine) B Cell Culture (e.g., Hepatocytes, Lymphocytes) A->B C Genotoxicity Assay (e.g., Comet, UDS, MLA) B->C D Data Acquisition & Analysis C->D E Assessment of Genotoxic Potential D->E

A simplified workflow for in vitro genotoxicity assessment.

G cluster_pathway Oxidative Stress-Induced Genotoxicity Antihistamine Antihistamine Metabolism (e.g., via Cytochrome P450) ROS Increased Reactive Oxygen Species (ROS) Antihistamine->ROS OxidativeDamage Oxidative Damage to Cellular Macromolecules ROS->OxidativeDamage DNADamage DNA Damage (Strand Breaks, Base Adducts) OxidativeDamage->DNADamage CellularResponse Cellular Response DNADamage->CellularResponse Repair DNA Repair CellularResponse->Repair Successful Apoptosis Apoptosis CellularResponse->Apoptosis Severe Damage Mutation Mutation / Chromosomal Aberration CellularResponse->Mutation Failed/Incorrect Repair

References

The Thiophene Moiety: A Double-Edged Sword in the Carcinogenicity of Methapyrilene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Methapyrilene and its Analogs in Carcinogenesis

For researchers and professionals in drug development, understanding the structural determinants of carcinogenicity is paramount. The case of the antihistamine this compound and its analogs provides a compelling example of how subtle molecular modifications can profoundly impact carcinogenic potential. This guide offers an objective comparison of the carcinogenic and genotoxic profiles of this compound and its key analogs, supported by experimental data, to illuminate the critical structure-activity relationships.

Carcinogenicity in Rodent Bioassays: A Tale of Two Rings

Long-term animal bioassays have been instrumental in elucidating the carcinogenic potential of this compound and its structural relatives. The data consistently point to the thiophene ring as a key structural feature for this compound's potent hepatocarcinogenicity in rats.

Table 1: Comparative Carcinogenicity of this compound and its Analogs in Rats

CompoundStructureSpecies/StrainDosing RegimenDurationKey FindingsTumor Incidence
This compound Thiophene ring presentFischer 344 Rats0.1% in foodUp to 89 weeksPotent hepatocarcinogenNearly 100% liver neoplasms (hepatocellular carcinomas and cholangiocarcinomas)[1][2]
Sprague-Dawley RatsContinuous in drinking waterLong-termSignificant, dose-related liver tumorsDose-dependent increase[3]
Mepyramine (Pyrilamine) Thiophene ring replaced by a p-anisyl groupSprague-Dawley RatsContinuous in drinking waterLong-termNo significant neoplastic effectsNot significantly different from controls[3]
Pyribenzamine (Tripelennamine) Thiophene ring replaced by a phenyl groupSprague-Dawley RatsContinuous in drinking waterLong-termNo significant neoplastic effectsNot significantly different from controls[3]
Thenyldiamine Thiophene ring presentSprague-Dawley RatsContinuous in drinking waterLong-termNo significant neoplastic effects under the experimental conditionsNot significantly different from controls

The Role of Metabolic Activation: Unmasking the Toxicophore

The striking difference in carcinogenicity between this compound and its analogs that lack the thiophene ring strongly suggests that this moiety is a "toxicophore" that requires metabolic activation to exert its carcinogenic effect. Research indicates that the metabolic pathway of this compound is distinct from its non-carcinogenic counterparts.

The proposed mechanism for this compound's carcinogenicity involves the cytochrome P450-mediated S-oxidation of the thiophene ring, leading to the formation of a reactive this compound S-oxide. This electrophilic metabolite can then covalently bind to cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process.

In contrast, analogs like mepyramine and pyribenzamine, which lack the thiophene ring, are metabolized through alternative, less toxic pathways. These pathways, such as N-dealkylation and aromatic hydroxylation, produce metabolites that are more readily detoxified and excreted.

metabolic_pathway cluster_this compound This compound (Carcinogenic) cluster_analogs Non-Carcinogenic Analogs (e.g., Mepyramine) This compound This compound (Thiophene Ring) Metabolic_Activation Metabolic Activation (P450 S-oxidation) This compound->Metabolic_Activation Reactive_Metabolite Reactive Thiophene S-oxide Metabolic_Activation->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Analogs Non-Carcinogenic Analogs (No Thiophene Ring) Detoxification Detoxification Pathways (e.g., N-dealkylation, Hydroxylation) Analogs->Detoxification Inactive_Metabolites Inactive Metabolites Detoxification->Inactive_Metabolites Excretion Excretion Inactive_Metabolites->Excretion

Figure 1: Comparative metabolic pathways of this compound and its non-carcinogenic analogs.

Genotoxicity Profile: A Complex Picture

The genotoxicity of this compound and its analogs has been evaluated in various short-term assays, with somewhat conflicting results. This suggests that the mechanism of carcinogenicity may be complex and not solely dependent on direct DNA damage.

Table 2: Comparative Genotoxicity of this compound and its Analogs

CompoundAmes Test (Salmonella typhimurium)Unscheduled DNA Synthesis (UDS) Assay (Rat Hepatocytes)
This compound Generally negative, with some studies reporting weak positive results without metabolic activation.Negative
Pyrilamine (Mepyramine) PositivePositive
Tripelennamine PositivePositive
Thenyldiamine Not consistently reportedWeakly positive

The positive results for some non-carcinogenic analogs in genotoxicity assays highlight the importance of considering a weight-of-evidence approach and not relying on a single test to predict carcinogenic potential. The discrepancy may be due to differences in metabolic activation capabilities between the in vitro test systems and the in vivo environment of a long-term bioassay.

Experimental Protocols

In Vivo Rodent Carcinogenicity Bioassay

A typical protocol for a long-term carcinogenicity bioassay, as described in the literature for these compounds, involves the following steps:

  • Animal Selection: Male and female rats of a specific strain (e.g., Fischer 344 or Sprague-Dawley) are selected.

  • Acclimation: Animals are acclimated to the laboratory conditions for a period of at least one week.

  • Group Allocation: Animals are randomly assigned to control and treatment groups.

  • Dosing: The test compound is administered in the diet or drinking water at various concentrations for a significant portion of the animal's lifespan (e.g., up to 2 years).

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Necropsy: At the end of the study, all animals are euthanized and subjected to a complete necropsy.

  • Histopathology: Organs and tissues, particularly the liver, are collected, preserved, and examined microscopically for the presence of neoplasms.

carcinogenicity_workflow Animal_Selection Animal Selection (Rats) Acclimation Acclimation Animal_Selection->Acclimation Randomization Randomization Acclimation->Randomization Dosing Dosing (in feed/water) Randomization->Dosing Observation In-life Observation Dosing->Observation Necropsy Terminal Necropsy Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis Histopathology->Data_Analysis

Figure 2: Generalized workflow for an in vivo rodent carcinogenicity bioassay.

In Vitro Unscheduled DNA Synthesis (UDS) Assay

The UDS assay is a measure of DNA repair synthesis in response to DNA damage. A general protocol is as follows:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of untreated rats.

  • Cell Culture: Hepatocytes are cultured as monolayers.

  • Treatment: The cells are treated with various concentrations of the test compound in the presence of ³H-thymidine.

  • Incubation: The cultures are incubated to allow for DNA repair and incorporation of the radiolabel.

  • Autoradiography: The cells are fixed, and autoradiography is performed to visualize the incorporated ³H-thymidine.

  • Analysis: The number of silver grains over the nucleus (net grains per nucleus) is counted to quantify the extent of DNA repair.

uds_workflow Hepatocyte_Isolation Hepatocyte Isolation Cell_Culture Cell Culture Hepatocyte_Isolation->Cell_Culture Treatment Treatment with Test Compound & ³H-Thymidine Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Autoradiography Autoradiography Incubation->Autoradiography Grain_Counting Nuclear Grain Counting Autoradiography->Grain_Counting Data_Analysis Data Analysis Grain_Counting->Data_Analysis

Figure 3: Generalized workflow for an in vitro Unscheduled DNA Synthesis (UDS) assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Specific strains of Salmonella typhimurium (e.g., TA98, TA100) are selected based on their sensitivity to different types of mutagens.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.

  • Plating: The treated bacteria are plated on a histidine-deficient agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

ames_workflow Strain_Selection Select Salmonella Strains Exposure Expose Bacteria to Test Compound (+/- S9 fraction) Strain_Selection->Exposure Plating Plate on Histidine-Deficient Agar Exposure->Plating Incubation Incubate Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis Colony_Counting->Data_Analysis

References

Assessing the Predictive Value of In Vitro Assays for Methapyrilene Carcinogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methapyrilene, an antihistamine removed from the market due to its potent hepatocarcinogenicity in rats, presents a compelling case study in the challenges of predicting carcinogenicity. While in vivo studies in rats have shown clear evidence of liver tumors, in vitro assays have yielded conflicting results, complicating the assessment of its genotoxic potential and its mechanism of carcinogenicity. This guide provides a comparative analysis of various in vitro assays used to evaluate this compound, summarizing the available quantitative data, detailing experimental protocols, and illustrating the proposed signaling pathways involved in its toxicity.

Comparison of In Vitro Assay Performance

The predictive value of in vitro assays for this compound's carcinogenicity is a subject of ongoing scientific discussion. A summary of the findings from key assays is presented below. It is important to note that direct quantitative comparison is often challenging due to variations in experimental conditions across different studies.

In Vitro AssayKey EndpointThis compound ResultQuantitative Data/ObservationsPredictive Value for Rat Carcinogenicity
Ames Test (Bacterial Reverse Mutation Assay) Gene MutationNegativeNot mutagenic in Salmonella typhimurium strains, with or without metabolic activation (S9).Low. Fails to predict the in vivo carcinogenicity, suggesting a non-mutagenic mechanism or one not detectable in this bacterial system.
Mouse Lymphoma Assay (L5178Y/TK+/-) Gene MutationPositive (moderately active)Induces mutations at the thymidine kinase (TK) locus, predominantly of chromosomal origin. Specific mutation frequency data is not consistently reported across studies.Moderate. Detects mutagenic potential that may be relevant to chromosomal damage, but the lack of DNA adduct formation suggests an indirect mechanism.[1]
Unscheduled DNA Synthesis (UDS) Assay DNA RepairNegative/WeakFailed to induce UDS in primary cultures of Fischer-344 rat hepatocytes.[2] One study reported a stimulation of DNA-repair synthesis up to 7-fold.Conflicting. Generally considered negative, which aligns with a non-genotoxic mechanism. The single positive report warrants further investigation.
Alkaline Comet Assay DNA Strand BreaksPositiveShowed significant increases in DNA damage in freshly isolated male rat hepatocyte suspensions.[3] Genotoxic concentrations were reported to be in the range of 25-200 μM.[4]High. Indicates DNA damage, likely arising from oxidative stress, which is a key component of the proposed carcinogenic mechanism.
Cell Transformation Assays (e.g., SHE) Morphological TransformationPositiveEnhanced SA7 virus transformation of Syrian hamster embryo (SHE) cells.[5] Also found to be positive in the SHE cell transformation assay.High. This assay is known to predict both genotoxic and non-genotoxic carcinogens, and the positive result aligns with the in vivo findings.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro toxicology studies. Below are generalized protocols for the key assays discussed.

Ames Test (Bacterial Reverse Mutation Assay)
  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are auxotrophic for histidine.

  • Metabolic Activation: The test is conducted with and without a rat liver homogenate fraction (S9) to simulate mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in a top agar overlay.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Lymphoma Assay (L5178Y/TK+/-)
  • Cell Line: L5178Y/TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase (TK) gene, are used.

  • Metabolic Activation: The assay is performed with and without S9 mix.

  • Exposure: Cells are exposed to a range of this compound concentrations for a defined period (e.g., 4 hours).

  • Expression Period: After exposure, cells are cultured for a period (e.g., 48 hours) to allow for the expression of any induced mutations.

  • Selection: Cells are then plated in a selective medium containing trifluorothymidine (TFT). Only cells that have lost TK activity (mutants) can survive in the presence of TFT.

  • Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated.

Unscheduled DNA Synthesis (UDS) Assay
  • Cell Culture: Primary cultures of rat hepatocytes are commonly used.

  • Treatment: Hepatocytes are treated with various concentrations of this compound.

  • Radiolabeling: The cells are concurrently incubated with tritiated thymidine ([³H]TdR).

  • Autoradiography: After incubation, the cells are fixed, and autoradiography is performed.

  • Scoring: The incorporation of [³H]TdR into the DNA of non-S-phase cells is quantified by counting the number of silver grains over the nucleus. A significant increase in the net grain count per nucleus indicates DNA repair activity.

Alkaline Comet Assay
  • Cell Preparation: Isolated hepatocytes are treated with this compound.

  • Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA migration (the "comet tail") is quantified using image analysis software, typically as the percentage of DNA in the tail.

Cell Transformation Assay (Syrian Hamster Embryo - SHE)
  • Cell Culture: Primary Syrian hamster embryo (SHE) cells are seeded at a low density.

  • Exposure: The cells are exposed to various concentrations of this compound for a specific duration (e.g., 24 hours or for the entire culture period).

  • Incubation: The cultures are maintained for several weeks, with regular media changes.

  • Scoring: The plates are fixed, stained, and examined for the presence of morphologically transformed colonies, which exhibit characteristics such as altered cell shape, piling up, and random orientation. The transformation frequency is then calculated.

Signaling Pathways in this compound Carcinogenicity

The carcinogenicity of this compound is believed to be a complex process initiated by its metabolic activation, leading to cellular stress and ultimately contributing to tumorigenesis. The following diagrams illustrate the proposed experimental workflow and the signaling pathway.

G cluster_0 In Vitro Assay Workflow cluster_1 Endpoint Assays start Prepare Cell Culture (e.g., Rat Hepatocytes) treatment Treat with this compound (various concentrations) start->treatment incubation Incubation Period treatment->incubation endpoint Endpoint Analysis incubation->endpoint comet Comet Assay (% Tail DNA) endpoint->comet uds UDS Assay (Net Grains/Nucleus) endpoint->uds mla Mouse Lymphoma Assay (Mutation Frequency) endpoint->mla cta Cell Transformation (Transformation Frequency) endpoint->cta G cluster_0 This compound-Induced Hepatotoxicity Pathway cluster_1 Metabolic Activation cluster_2 Cellular Stress & Dysfunction cluster_3 Downstream Effects mp This compound cyp Cytochrome P450 (e.g., CYP2C11 in rats) mp->cyp rm Reactive Metabolites (e.g., MP S-oxide) cyp->rm os Oxidative Stress (GSH depletion, NADP+ increase) rm->os mito Mitochondrial Dysfunction (Swelling, ATP loss, Ca2+ dysregulation) rm->mito proliferation Cell Proliferation rm->proliferation Indirectly promotes dna_damage DNA Damage os->dna_damage er ER Stress mito->er apoptosis Apoptosis er->apoptosis carcinogenesis Carcinogenesis dna_damage->carcinogenesis apoptosis->carcinogenesis Inhibition of apoptosis can contribute to proliferation->carcinogenesis

References

A Comparative Analysis of Methapyrilene-Induced Gene Expression Alterations Across In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of gene expression changes induced by the hepatotoxicant methapyrilene, drawing on data from key in vivo and in vitro studies. The information presented is intended for researchers, scientists, and drug development professionals engaged in toxicology and drug safety assessment. By summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying this compound-induced liver injury.

Key Findings from Gene Expression Profiling

This compound, a formerly marketed antihistamine, has been shown to induce significant, dose-dependent gene expression changes in both rat liver tissue (in vivo) and primary rat hepatocytes (in vitro). These alterations are strongly associated with cellular stress, apoptosis, and disruptions in key metabolic and signaling pathways.

In Vivo Gene Expression Changes in Rat Liver

A pivotal study by Auman et al. (2007) investigated the effects of this compound on male Sprague-Dawley rats. The animals received daily doses of either 10 mg/kg (low dose) or 100 mg/kg (high dose) for 1, 3, or 7 days. Gene expression profiling of liver tissue revealed a significant number of differentially expressed genes, particularly in the high-dose group, indicating a strong dose-response relationship. Key pathways affected include the endoplasmic reticulum (ER) stress response and apoptosis.

Table 1: Selected Upregulated Genes in Rat Liver Following High-Dose (100 mg/kg) this compound Treatment

Gene SymbolGene NamePathwayFold Change (Day 7)
Hspa5Heat shock protein 5ER Stress> 2.0
Eif2s1Eukaryotic translation initiation factor 2, subunit 1 alphaER Stress> 1.5
Atf4Activating transcription factor 4ER Stress> 2.0
Gadd34Growth arrest and DNA damage-inducible 34ER Stress> 2.5
Casp9Caspase 9ApoptosisUpregulated
Casp12Caspase 12ApoptosisUpregulated
BaxBCL2-associated X proteinApoptosisUpregulated

Note: Specific fold-change values for Casp9, Casp12, and Bax were not detailed in the available literature but were reported as upregulated[1].

In Vitro Gene Expression Changes in Primary Rat Hepatocytes

An interlaboratory study by Beekman et al. (2006) examined the effects of this compound on cultured primary rat hepatocytes. The cells were treated with 20 µM (low dose) or 100 µM (high dose) this compound for 24 hours. This study highlighted the reproducibility of in vitro toxicogenomics and identified several key biological processes affected by this compound. Notably, genes involved in stress responses were upregulated, while those associated with glycolysis and mitochondrial function were downregulated.

Table 2: Gene Expression Changes in Primary Rat Hepatocytes Treated with this compound (100 µM) for 24 Hours

Biological ProcessGene Regulation
Stress ResponseUpregulated
GlycolysisDownregulated
Mitochondrial FunctionDownregulated
Amino Acid MetabolismDownregulated
Nucleotide MetabolismDownregulated

Note: Specific gene names and fold changes from this study were not publicly available in a detailed format.

A study by Uehara et al. (2008) further corroborated these findings in vivo, identifying "glutathione metabolism," "apoptosis," "MAPK signaling pathway," and "regulation of cell cycle" as significantly affected pathways in the livers of rats treated with this compound[2].

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is crucial for the interpretation and comparison of their findings.

In Vivo Study: Auman et al. (2007)
  • Animal Model: Male Sprague-Dawley rats[3].

  • Treatment: Oral gavage with this compound at 10 mg/kg/day or 100 mg/kg/day for 1, 3, or 7 consecutive days[4]. Control animals received the vehicle (corn oil)[4].

  • Sample Collection: Livers were collected 24 hours after the final dose.

  • RNA Isolation: Total RNA was isolated from liver tissue using TRIzol reagent followed by purification with RNeasy mini kits (Qiagen).

  • Gene Expression Analysis: Gene expression profiling was performed using Agilent Rat Oligo Microarrays (G4130A). Data analysis was conducted to identify differentially expressed genes.

In Vitro Study: Beekman et al. (2006)
  • Cell Model: Primary hepatocytes isolated from male Han:WIST rats.

  • Treatment: Cells were cultured and treated with this compound at concentrations of 20 µM or 100 µM for 24 hours. A vehicle control (DMSO) was also included.

  • RNA Isolation: Total RNA was extracted from the hepatocytes.

  • Gene Expression Analysis: Affymetrix GeneChip Rat Genome U34A arrays were used for gene expression analysis. The data from four participating laboratories were compared to assess inter-laboratory reproducibility.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in this compound-induced hepatotoxicity and a typical experimental workflow for such studies.

Methapyrilene_Induced_Hepatotoxicity_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study cluster_analysis Downstream Analysis Rat Sprague-Dawley Rat Treatment_vivo This compound (10 or 100 mg/kg) Rat->Treatment_vivo Liver_Harvest Liver Tissue Harvest Treatment_vivo->Liver_Harvest RNA_Isolation Total RNA Isolation Liver_Harvest->RNA_Isolation Hepatocytes Primary Rat Hepatocytes Treatment_vitro This compound (20 or 100 µM) Hepatocytes->Treatment_vitro Cell_Lysis Cell Lysis Treatment_vitro->Cell_Lysis Cell_Lysis->RNA_Isolation Microarray Microarray Analysis RNA_Isolation->Microarray Data_Analysis Gene Expression Data Analysis Microarray->Data_Analysis Pathway_Analysis Pathway & Functional Analysis Data_Analysis->Pathway_Analysis

Figure 1. A generalized experimental workflow for studying this compound-induced gene expression changes.

Methapyrilene_Signaling_Pathways cluster_stress Cellular Stress & Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcomes This compound This compound ER_Stress ER Stress Response (Hspa5, Atf4 ↑) This compound->ER_Stress Oxidative_Stress Oxidative Stress (Glutathione Metabolism) This compound->Oxidative_Stress MAPK_Signaling MAPK Signaling Pathway ER_Stress->MAPK_Signaling Oxidative_Stress->MAPK_Signaling Apoptosis Apoptosis (Caspases, Bax ↑) MAPK_Signaling->Apoptosis Cell_Cycle Cell Cycle Dysregulation MAPK_Signaling->Cell_Cycle Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cell_Cycle->Hepatotoxicity

Figure 2. Key signaling pathways affected by this compound exposure.

Conclusion

The comparative analysis of in vivo and in vitro studies reveals a consistent pattern of this compound-induced gene expression changes centered around cellular stress responses, particularly ER stress, and the subsequent activation of apoptotic pathways. The data strongly suggest that these molecular events are key contributors to the observed hepatotoxicity. While in vivo studies provide a systemic context, in vitro models with primary hepatocytes have proven to be valuable for mechanistic investigations and demonstrate good concordance with the in vivo findings. Future research should focus on elucidating the specific roles of individual genes within these pathways to identify potential biomarkers of this compound-induced liver injury and to further refine our understanding of its toxicological profile.

References

Benchmarking New Non-Genotoxic Carcinogens Against the Established Hepatocarcinogen Methapyrilene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-genotoxic carcinogen methapyrilene with other notable non-genotoxic agents: phenobarbital, clofibrate, and WY-14,643. The focus is on their hepatocarcinogenic effects in rodents, underlying mechanisms of action, and key experimental data to serve as a benchmark for evaluating new chemical entities.

Executive Summary

This compound, a formerly used antihistamine, is a potent non-genotoxic hepatocarcinogen in rats. Its carcinogenic activity is not linked to direct DNA damage but rather to the promotion of cell proliferation and an increase in mitochondrial numbers in liver cells.[1] This guide benchmarks this compound against three other well-studied non-genotoxic carcinogens: phenobarbital, a classic enzyme inducer; and clofibrate and WY-14,643, both peroxisome proliferator-activated receptor alpha (PPARα) agonists. Understanding the similarities and differences in their carcinogenic profiles and mechanisms is crucial for the risk assessment of new non-genotoxic compounds.

Comparative Data on Carcinogenicity and Cellular Effects

The following tables summarize the key quantitative data from 2-year rodent bioassays and studies on cellular proliferation, providing a basis for direct comparison of the carcinogenic potency and cellular effects of these compounds.

Table 1: Comparative Hepatocellular Tumor Incidence in Rodents (2-Year Bioassay)

CompoundSpeciesSexDoseHepatocellular Adenoma IncidenceHepatocellular Carcinoma Incidence
This compound Rat (F344)Male1000 ppm (in feed)-100%
Phenobarbital Mouse (B6C3F1)Male500 ppm (in drinking water)Promoted developmentPromoted development
Rat-High dosesInduces adenomas-
Clofibrate RatMale0.5% (in diet)-Increased incidence
WY-14,643 Rat-0.1% (in diet)-100% (by 60 weeks)

Note: Data is compiled from various sources and study conditions may vary. "-" indicates data not specified in the reviewed sources.

Table 2: Comparative Effects on Hepatocellular Proliferation

CompoundSpeciesDoseMethodProliferation Index (e.g., % BrdU positive nuclei)Time Point
This compound Rat (F344)1000 ppmBrdU labelingSustained, significant increaseUp to 14 weeks
Phenobarbital Mouse0.05% (in diet)-Increased3 and 10 days
Clofibrate Rat0.8% (in diet)Morphometric analysisIncreased volume density and average diameter of peroxisomesDuring gestation
WY-14,643 Mouse0.1% (in diet)-IncreasedUp to 5 months
Rat50 ppm[3H]thymidine labeling13-fold increase over control1 week

Mechanisms of Action and Signaling Pathways

The carcinogenic mechanisms of these non-genotoxic agents differ significantly, primarily revolving around the activation of specific nuclear receptors and subsequent alterations in gene expression leading to increased cell proliferation and/or suppression of apoptosis.

This compound: The precise molecular initiating event for this compound-induced hepatocarcinogenesis is not fully elucidated. However, evidence suggests it involves sustained cell proliferation and mitochondrial proliferation.[1] It is also associated with oxidative stress and mitochondrial dysfunction.[2]

Phenobarbital: Phenobarbital is a classic CAR (Constitutive Androstane Receptor) activator. Its binding to the receptor leads to the transcription of genes involved in xenobiotic metabolism and cell proliferation.[3][4]

Clofibrate and WY-14,643: Both clofibrate and WY-14,643 are agonists of PPARα (Peroxisome Proliferator-Activated Receptor Alpha). Activation of PPARα leads to the expression of genes involved in fatty acid metabolism and peroxisome proliferation, which in rodents is linked to hepatocarcinogenesis.

Signaling Pathway Diagrams

Methapyrilene_Pathway This compound This compound Unknown_Receptor Unknown Receptor/ Initiating Event This compound->Unknown_Receptor Oxidative_Stress Oxidative Stress Unknown_Receptor->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Unknown_Receptor->Mitochondrial_Dysfunction Cell_Proliferation Sustained Cell Proliferation Unknown_Receptor->Cell_Proliferation Mitochondrial_Proliferation Mitochondrial Proliferation Mitochondrial_Dysfunction->Mitochondrial_Proliferation Hepatocellular_Carcinoma Hepatocellular Carcinoma Mitochondrial_Proliferation->Hepatocellular_Carcinoma Cell_Proliferation->Hepatocellular_Carcinoma

Proposed signaling for this compound.

Phenobarbital_Pathway Phenobarbital Phenobarbital CAR_Cytoplasm CAR (Cytoplasm) Phenobarbital->CAR_Cytoplasm Indirect Activation CAR_Nucleus CAR (Nucleus) CAR_Cytoplasm->CAR_Nucleus Translocation CAR_RXR_Complex CAR/RXR Heterodimer CAR_Nucleus->CAR_RXR_Complex RXR RXR RXR->CAR_RXR_Complex PBRE PBRE (DNA) CAR_RXR_Complex->PBRE Binding Gene_Expression Altered Gene Expression PBRE->Gene_Expression Transcription Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Hepatocellular_Tumors Hepatocellular Tumors Cell_Proliferation->Hepatocellular_Tumors

Phenobarbital CAR activation pathway.

PPARa_Pathway Ligand Clofibrate or WY-14,643 PPARa_Cytoplasm PPARα (Cytoplasm) Ligand->PPARa_Cytoplasm Activation PPARa_Nucleus PPARα (Nucleus) PPARa_Cytoplasm->PPARa_Nucleus Translocation PPARa_RXR_Complex PPARα/RXR Heterodimer PPARa_Nucleus->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Binding Gene_Expression Altered Gene Expression PPRE->Gene_Expression Transcription Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatocellular_Tumors Hepatocellular Tumors Peroxisome_Proliferation->Hepatocellular_Tumors

PPARα activation by Clofibrate/WY-14,643.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and comparison of studies.

Two-Year Rodent Carcinogenicity Bioassay

This protocol outlines the standard procedure for assessing the carcinogenic potential of a chemical in rodents over a two-year period.

Two_Year_Bioassay start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Chronic Dosing (e.g., in feed, drinking water) - Multiple dose levels - Concurrent control group randomization->dosing monitoring In-life Monitoring - Clinical signs - Body weight - Food/water consumption dosing->monitoring termination Terminal Sacrifice (~104 weeks) dosing->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Evaluation of Tissues necropsy->histopathology data_analysis Data Analysis - Tumor incidence - Statistical analysis histopathology->data_analysis end End data_analysis->end

Workflow for a 2-year rodent bioassay.

Protocol Steps:

  • Animal Selection and Acclimatization:

    • Select a rodent species and strain (e.g., F344 rats, B6C3F1 mice).

    • Acclimatize animals to laboratory conditions for at least one week before the start of the study.

  • Dose Selection and Administration:

    • Determine dose levels based on shorter-term toxicity studies (e.g., 90-day studies). Typically includes a high dose (e.g., maximum tolerated dose), a low dose, and a mid-dose.

    • Administer the test substance consistently throughout the study, usually mixed in the feed or drinking water. A concurrent control group receives the vehicle without the test substance.

  • In-life Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weights and food/water consumption weekly for the first 13 weeks and monthly thereafter.

  • Termination and Pathology:

    • At the end of the 2-year period, euthanize all surviving animals.

    • Perform a complete gross necropsy on all animals, including those that die or are euthanized moribund during the study.

    • Collect and preserve a comprehensive set of tissues in a fixative (e.g., 10% neutral buffered formalin).

    • Process tissues for histopathological examination by a qualified pathologist.

  • Data Analysis:

    • Analyze tumor incidence data using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test).

    • Evaluate non-neoplastic lesion data.

Hepatocellular Proliferation Assay (BrdU Labeling)

This protocol describes a method to quantify cell proliferation in the liver by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Protocol Steps:

  • BrdU Administration:

    • Administer BrdU to animals via intraperitoneal (i.p.) injection or through an osmotic minipump for continuous labeling. A typical i.p. dose is 50-100 mg/kg body weight.

  • Tissue Collection and Processing:

    • At the desired time point after BrdU administration, euthanize the animals and collect liver tissue.

    • Fix the liver tissue in 10% neutral buffered formalin and embed in paraffin.

  • Immunohistochemistry:

    • Cut 5 µm sections from the paraffin-embedded liver blocks.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to expose the BrdU epitope (e.g., by heat-induced epitope retrieval in citrate buffer).

    • Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU (e.g., using 2N HCl).

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against BrdU.

    • Incubate with a labeled secondary antibody (e.g., HRP-conjugated).

    • Develop the signal using a suitable substrate (e.g., DAB).

    • Counterstain the nuclei (e.g., with hematoxylin).

  • Quantification:

    • Count the number of BrdU-positive (stained) and total hepatocyte nuclei in multiple microscopic fields.

    • Calculate the BrdU labeling index as: (Number of BrdU-positive nuclei / Total number of nuclei) x 100%.

Assessment of Mitochondrial Proliferation

This protocol provides a method for quantifying changes in mitochondrial content in hepatocytes using transmission electron microscopy (TEM) and morphometric analysis.

Protocol Steps:

  • Tissue Preparation for TEM:

    • Perfuse the liver with a fixative solution (e.g., glutaraldehyde in cacodylate buffer).

    • Excise small pieces of liver tissue and immerse them in the same fixative.

    • Post-fix the tissue in osmium tetroxide.

    • Dehydrate the tissue in a graded series of ethanol.

    • Embed the tissue in an epoxy resin.

  • Ultrathin Sectioning and Imaging:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

    • Examine and capture images of hepatocytes using a transmission electron microscope.

  • Morphometric Analysis:

    • Use stereological methods to quantify mitochondrial volume density.

    • Overlay a point-counting grid on the electron micrographs.

    • Count the number of points falling on mitochondria and the number of points falling on the cytoplasm.

    • Calculate the mitochondrial volume density as: (Points on mitochondria / Points on cytoplasm).

Conclusion

This guide provides a comparative framework for benchmarking new non-genotoxic carcinogens against this compound. By examining key parameters such as tumor incidence, cell proliferation, and mechanisms of action, researchers can better characterize the potential carcinogenic risk of novel compounds. The provided experimental protocols offer a standardized approach for generating comparable data. A thorough understanding of the distinct and overlapping features of these non-genotoxic carcinogens is essential for advancing the field of toxicology and ensuring the safety of new pharmaceuticals and chemicals.

References

Inter-laboratory Validation of Methapyrilene Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of research findings on the antihistamine methapyrilene, a compound known for its hepatocarcinogenicity in rats. The focus is on inter-laboratory validation of its effects, particularly on gene expression, and a comparative analysis of its genotoxicity and hepatotoxicity from various studies. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support a comprehensive understanding of the existing research landscape.

Executive Summary

This compound, a potent rat hepatocarcinogen, has been the subject of numerous toxicological studies. Inter-laboratory efforts have been made to validate the reproducibility of research findings, especially in the field of toxicogenomics. Collaborative studies on gene expression in primary rat hepatocytes have shown that while there is some inter-laboratory variability, robust and consistent changes in gene expression related to this compound's mechanism of toxicity can be identified across different sites.[1][2] Key affected biological processes include glutathione metabolism, apoptosis, MAPK signaling, and the regulation of the cell cycle.

In contrast to its clear carcinogenic effect in rats, this compound generally shows a lack of genotoxic activity in many standard assays. However, some studies have reported positive findings in mammalian cell gene mutation and transformation assays. This guide presents a comparative overview of the varied results from genotoxicity and hepatotoxicity studies to provide a balanced perspective on the existing data.

Data Presentation: Comparative Tables

Inter-laboratory Comparison of this compound-Induced Cytotoxicity

A pilot study conducted by four pharmaceutical company laboratories assessed the cytotoxicity of this compound in primary rat hepatocytes by measuring lactate dehydrogenase (LDH) release. The results indicated a slight but significant increase in LDH release at a concentration of 100 μM.[1]

LaboratoryVehicle Control (LDH Release % of Total)This compound (20 µM) (LDH Release % of Total)This compound (100 µM) (LDH Release % of Total)
Lab 1 ~5%No significant increase~10-15%
Lab 2 ~7%No significant increase~12-18%
Lab 3 ~6%No significant increase~11-16%
Lab 4 ~8%No significant increaseNo significant increase

Note: Data is approximate, based on graphical representations in the source publication.[1]

Inter-laboratory Comparison of Gene Expression Analysis

Two notable inter-laboratory studies have evaluated the reproducibility of gene expression profiling in response to this compound.

  • Study 1: In Vitro Primary Rat Hepatocytes (4 Laboratories) : This study assessed gene expression patterns in cultured rat primary hepatocytes after a 24-hour incubation with this compound. Despite experimental and statistical variability between the labs, appropriate statistical tools allowed for the distinction of high-dose treated cells from controls.[1]

  • Study 2: In Vivo Rat Liver (5 Laboratories) : In this study, rats were treated at a single facility, and the liver RNA was distributed to five different sites for gene expression analysis. While the absolute number of modulated genes varied between sites, unsupervised and supervised analysis methods successfully classified the samples, indicating consistent and robust gene expression changes related to the mechanism of this compound-induced hepatotoxicity.

Study FeatureStudy 1: In Vitro HepatocytesStudy 2: In Vivo Liver
Number of Labs 45
Test System Primary rat hepatocytesMale Sprague-Dawley rats
This compound Doses 20 µM and 100 µM10 mg/kg/day and 100 mg/kg/day
Duration of Exposure 24 hours1, 3, or 7 days
Key Finding Reproducible identification of affected biological processes despite inter-lab variability.Consistent classification of samples based on gene expression profiles across different labs.
Comparative Overview of Genotoxicity and DNA Damage Assays

The genotoxicity of this compound has been evaluated in numerous assays with varied results. The following table summarizes key findings from different studies.

Assay TypeTest SystemKey FindingsReference
Unscheduled DNA Synthesis (UDS) Primary cultures of Fischer-344 rat hepatocytesThis compound failed to induce UDS at all doses tested.Budroe et al., 1984
Alkaline Comet Assay (in vitro) Freshly isolated male rat hepatocyte suspensionsSignificant increases in DNA damage were observed, which could be reduced by a P450 inhibitor. Male hepatocytes were more susceptible than female hepatocytes.Priestley et al., 2011
Alkaline Comet Assay (in vivo) Male Han Wistar ratsNo evidence of DNA damage in the liver following treatment for three consecutive days.Priestley et al., 2011
Bacterial Mutation Assay S. typhimurium strains TA98, TA100, TA1535, TA1537Negative for mutagenicity with and without metabolic activation.National Toxicology Program, 1992
Mouse Lymphoma Assay L5178Y mouse lymphoma cellsNegative for mutagenicity with and without metabolic activation.National Toxicology Program, 1992
Sister Chromatid Exchange Cultured Chinese hamster ovary cellsPositive for inducing sister chromatid exchanges with and without metabolic activation.National Toxicology Program, 1992
Chromosomal Aberrations Cultured Chinese hamster ovary cellsPositive for inducing chromosomal aberrations only in the presence of metabolic activation.National Toxicology Program, 1992

Experimental Protocols

In Vitro Cytotoxicity Assessment via LDH Release Assay

This protocol is a generalized representation based on the methodology described in the inter-laboratory study on gene expression.

  • Cell Culture : Primary hepatocytes are isolated from male rats (e.g., Wistar strain) using a two-step collagenase liver perfusion method. Cell viability is assessed by trypan blue exclusion. Cells are plated on collagen-coated plates in Williams' Medium E supplemented with fetal calf serum, glutamine, and hormones.

  • Treatment : After an attachment period and medium change to serum-free medium, hepatocytes are treated with this compound at various concentrations (e.g., 0, 20, and 100 µM) or vehicle control (e.g., 0.2% DMSO) for 24 hours.

  • LDH Measurement : At the end of the incubation period, the cell culture medium is collected. The activity of lactate dehydrogenase (LDH) released into the medium is determined spectrophotometrically using commercially available test kits.

  • Data Analysis : LDH activity in the medium from treated cells is expressed as a percentage of the LDH activity in the medium of vehicle-treated cells to determine the relative cytotoxicity.

In Vitro and In Vivo Alkaline Comet Assay for DNA Damage

The following is a summarized protocol based on the study by Priestley et al. (2011).

  • In Vitro Assay :

    • Hepatocyte Isolation : Hepatocytes are isolated from male and female rats (e.g., Han Wistar).

    • Treatment : Freshly isolated hepatocyte suspensions are incubated with various concentrations of this compound. In some experiments, cells are pre-incubated with a cytochrome P450 inhibitor like aminobenzotriazole (ABT).

    • Comet Assay Procedure :

      • A small volume of the cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

      • The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

      • The slides are then placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.

      • Electrophoresis is performed to allow the migration of damaged DNA fragments out of the nucleus, forming a "comet tail."

      • The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

    • Data Analysis : The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail using image analysis software.

  • In Vivo Assay :

    • Animal Treatment : Male rats are treated with this compound (e.g., 150 mg/kg, p.o.) for three consecutive days.

    • Liver Sample Collection : At the end of the treatment period, animals are euthanized, and the livers are excised.

    • Hepatocyte Isolation : A single-cell suspension of hepatocytes is prepared from a portion of the liver.

    • Comet Assay : The assay is then performed on the isolated hepatocytes as described for the in vitro protocol.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_assays_vitro Assays cluster_invivo In Vivo Studies cluster_assays_invivo Analyses Hepatocyte_Isolation Hepatocyte Isolation (Rat Liver Perfusion) Cell_Culture Primary Hepatocyte Culture Hepatocyte_Isolation->Cell_Culture MP_Treatment_vitro This compound Treatment Cell_Culture->MP_Treatment_vitro LDH_Assay LDH Release Assay (Cytotoxicity) MP_Treatment_vitro->LDH_Assay Gene_Expression Gene Expression Analysis (Toxicogenomics) MP_Treatment_vitro->Gene_Expression Comet_Assay_vitro Comet Assay (DNA Damage) MP_Treatment_vitro->Comet_Assay_vitro Rat_Treatment Rat Treatment (Oral Gavage) Tissue_Collection Liver & Serum Collection Rat_Treatment->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Serum_Enzymes Serum Enzyme Analysis Tissue_Collection->Serum_Enzymes Comet_Assay_invivo Comet Assay (DNA Damage) Tissue_Collection->Comet_Assay_invivo

Caption: Experimental workflow for in vitro and in vivo studies of this compound toxicity.

methapyrilene_toxicity_pathway cluster_metabolism Bioactivation cluster_cellular_stress Cellular Stress Responses cluster_mitochondrial_dysfunction Mitochondrial Dysfunction This compound This compound P450 Cytochrome P450 (e.g., CYP2C11) This compound->P450 Reactive_Metabolites Reactive Metabolites (e.g., Thiophene S-oxide) P450->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolites->GSH_Depletion ER_Stress Endoplasmic Reticulum (ER) Stress Reactive_Metabolites->ER_Stress Mito_Damage Mitochondrial Damage Oxidative_Stress->Mito_Damage ER_Stress->Mito_Damage ATP_Depletion ATP Depletion Mito_Damage->ATP_Depletion Ca_Homeostasis Loss of Ca2+ Homeostasis Mito_Damage->Ca_Homeostasis Hepatotoxicity Hepatotoxicity (Periportal Necrosis) ATP_Depletion->Hepatotoxicity Ca_Homeostasis->Hepatotoxicity

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

References

Evaluating the Relevance of Methapyrilene-Induced Rat Liver Tumors to Human Risk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The antihistamine methapyrilene, once a common component in over-the-counter sleep aids, was withdrawn from the market after studies revealed its potent hepatocarcinogenicity in rats.[1][2] This guide provides a comprehensive comparison of the data on this compound-induced liver tumors in rats with alternative models and evaluates the relevance of these findings to human cancer risk.

Summary of Carcinogenicity Data in Rats

This compound consistently induces liver tumors in rats, primarily hepatocellular carcinomas and cholangiocarcinomas, in a dose-dependent manner.[3][4] The following table summarizes the key findings from carcinogenicity studies in rats.

Strain Dose (ppm in diet) Duration of Treatment Tumor Incidence (Liver Neoplasms) Reference
Fischer 3441000Up to 89 weeks100% (19/19) in lifespan group[5]
Fischer 344250Not specifiedAlmost all rats
Fischer 344125Not specified40% (neoplastic nodules)
Sprague-DawleyNot specifiedNot specifiedDose-related increase

Mechanistic Insights: A Non-Genotoxic Carcinogen

Extensive testing has shown that this compound is not a direct-acting genotoxic carcinogen. It does not form significant DNA adducts in the liver of treated rats and has shown inconsistent or weak responses in a variety of in vitro and in vivo genotoxicity assays. This suggests that the mechanism of tumor induction is not through direct DNA damage.

The leading hypothesis for this compound's carcinogenicity in rats involves a non-genotoxic mechanism centered on chronic liver injury and regenerative cell proliferation. This proposed pathway is illustrated below.

non_genotoxic_mechanism MP This compound Administration Metabolism Hepatic Metabolism MP->Metabolism ReactiveMetabolite Reactive Metabolites Metabolism->ReactiveMetabolite Toxicity Hepatotoxicity (e.g., necrosis) ReactiveMetabolite->Toxicity Inflammation Chronic Inflammation Toxicity->Inflammation Proliferation Increased Cell Proliferation Toxicity->Proliferation Inflammation->Proliferation Tumor Liver Tumor Proliferation->Tumor

Proposed non-genotoxic mechanism of this compound.

Species-Specific Effects and Metabolic Differences

A critical factor in evaluating the human relevance of the rat liver tumors is the marked species specificity of this compound's carcinogenicity. Studies in other species, such as guinea pigs and hamsters, have not shown an increased incidence of liver tumors. This suggests that the rat may be a particularly sensitive species.

The observed species differences in carcinogenicity are likely linked to variations in the metabolic activation and detoxification of this compound. The following table summarizes some of the known metabolic differences between rats and other species, including humans.

Metabolic Pathway/Metabolite Rat Guinea Pig & Rabbit Human Significance Reference
N-oxidationPresentPresentNot explicitly quantifiedFormation of this compound-N-oxide
N-demethylationPresentPresentNot explicitly quantifiedFormation of northis compound
Thiophene ring oxidationPresentPresentNot explicitly quantifiedPotential for reactive metabolite formation
Pyridyl hydroxylationDetectedDetected in rabbit onlyNot explicitly quantifiedAromatic hydroxylation pathway
Formation of N-(2-pyridyl)-N',N'-dimethylethylenediamineQuantitatively more importantLess significantNot explicitly quantifiedCleavage of the thenyl group
Covalent protein modificationHighLowMinimalCorrelates with carcinogenic susceptibility

Experimental Protocols: Rat Carcinogenicity Bioassay

The standard protocol for a long-term carcinogenicity bioassay in rats, such as those conducted by the National Toxicology Program (NTP), involves the following key steps.

experimental_workflow start Dose Range-Finding Studies main Chronic Exposure (e.g., 2 years in feed) start->main obs In-life Observations (Clinical signs, body weight) main->obs necropsy Terminal Necropsy obs->necropsy histopath Histopathological Examination of Tissues necropsy->histopath end Data Analysis and Tumor Incidence Reporting histopath->end

Typical workflow for a rodent carcinogenicity bioassay.

Key Methodological Details from this compound Studies:

  • Animal Model: Fischer 344 or Sprague-Dawley rats are commonly used.

  • Administration: this compound hydrochloride is typically administered in the diet or drinking water.

  • Dose Levels: Doses in key studies ranged from 125 ppm to 1000 ppm in the diet.

  • Duration: Studies are typically long-term, often lasting for the majority of the animal's lifespan (e.g., up to 89 weeks).

  • Endpoints: The primary endpoint is the histopathological evaluation of tissues for the presence of neoplastic and non-neoplastic lesions.

Alternative Models and Human Relevance

The significant species-specific differences in this compound's carcinogenicity highlight the limitations of the rat model for direct human risk assessment. Modern approaches are moving towards the use of human-relevant in vitro models to better predict potential human hepatotoxicity and carcinogenicity.

In Vitro Human Hepatocyte Models:

Studies using primary human hepatocytes have shown that these cells exhibit minimal covalent protein modifications when exposed to this compound, in stark contrast to the high levels observed in rat hepatocytes. This suggests that the metabolic pathways leading to the formation of reactive intermediates and subsequent toxicity in rats may be less active in humans.

Genotoxicity Profile of this compound:

The following table summarizes the genotoxicity data for this compound, further supporting a non-genotoxic mode of action.

Assay Test System Result Reference
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumNegative
Mouse Lymphoma AssayL5178Y cellsPositive (small colony mutants)
Chromosome AberrationsChinese Hamster Ovary (CHO) cellsPositive
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsPositive
Unscheduled DNA SynthesisRat hepatocytesNegative
Unscheduled DNA SynthesisHuman hepatocytesNegative
In vivo DNA AdductsRat liverNegative

Extrapolating to Human Risk: A Weight of Evidence Approach

The extrapolation of carcinogenicity data from high-dose animal studies to low-dose human exposure is a complex process, particularly for non-genotoxic carcinogens where a threshold for effects may exist. The logical framework for this extrapolation is depicted below.

risk_extrapolation rat_data Rat Carcinogenicity Data (High Dose) moa Mode of Action Analysis (Non-genotoxic) rat_data->moa species_diff Species Differences (Metabolism, Toxicity) moa->species_diff human_risk Human Risk Assessment (Low Dose) species_diff->human_risk human_models Human-Relevant In Vitro Data (e.g., Hepatocytes) human_models->species_diff

Framework for extrapolating animal data to human risk.

Conclusion

  • Non-genotoxic mode of action: The absence of direct DNA reactivity suggests a threshold-based mechanism.

  • Marked species specificity: The lack of carcinogenicity in other rodent species points to the rat as a uniquely sensitive model.

  • Significant metabolic differences: The reduced capacity of human hepatocytes to form the covalent protein modifications seen in rats suggests a lower susceptibility to the proposed toxic mechanism.

Therefore, while the rat liver tumor data for this compound was crucial for its initial hazard identification, contemporary risk assessment practices, which incorporate mechanistic data and human-relevant models, indicate that the carcinogenic risk to humans at therapeutic exposure levels was likely overestimated by direct extrapolation from the rat data. This case highlights the importance of a comprehensive, data-driven approach to evaluating the human relevance of animal carcinogenicity findings.

References

"a comparative review of methapyrilene and thenyldiamine carcinogenicity"

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the contrasting carcinogenic profiles of two structurally similar antihistamines, methapyrilene and thenyldiamine, reveals critical differences in their interaction with biological systems. While this compound has been identified as a potent liver carcinogen in rats, its close analog, thenyldiamine, has consistently tested negative under similar experimental conditions. This review synthesizes the available experimental data to provide a comprehensive comparison of their carcinogenicity, genotoxicity, and underlying mechanisms.

Executive Summary

This compound, a formerly used antihistamine, was withdrawn from the market after studies demonstrated its potent hepatocarcinogenic effects in rats.[1][2] In stark contrast, thenyldiamine, a structurally related antihistamine, has not been found to be carcinogenic in long-term animal studies.[3][4][5] The primary mechanism of this compound-induced carcinogenicity is considered to be nongenotoxic, involving sustained cell proliferation in the liver. This review presents a detailed comparison of the carcinogenicity data, experimental protocols, and proposed mechanisms of action for these two compounds.

Carcinogenicity Data

The carcinogenic potential of this compound and thenyldiamine has been evaluated in multiple long-term studies, primarily in rat models. The data consistently demonstrates a significant carcinogenic response for this compound, while thenyldiamine shows no such effect.

CompoundSpecies/StrainRoute of AdministrationDoseDurationTumor IncidenceReference
This compound Hydrochloride F344 Rats (male & female)Drinking Water1000 ppm108 weeksLiver Neoplasms: 100%
F344 Rats (male & female)Drinking Water500 ppm108 weeksLiver Neoplasms: High Incidence
Sprague-Dawley RatsDrinking Water1000 mg/L104 weeksLiver Tumors: Dose-related increase
Sprague-Dawley RatsDrinking Water500 mg/L104 weeksLiver Tumors: Dose-related increase
Thenyldiamine Hydrochloride F344 Rats (male & female)Drinking Water1000 ppm108 weeksNo significant increase in liver neoplasms
F344 Rats (male & female)Drinking Water500 ppm108 weeksNo significant increase in liver neoplasms
Sprague-Dawley RatsDrinking Water1000 mg/L104 weeksNo neoplastic effects observed
Sprague-Dawley RatsDrinking Water500 mg/L104 weeksNo neoplastic effects observed

Genotoxicity Profile

The genotoxicity of both compounds has been assessed in various assays. This compound is largely considered a nongenotoxic carcinogen, while the data for thenyldiamine is more limited but also suggests a lack of significant genotoxic potential.

CompoundAssaySystemResultsReference
This compound Hydrochloride Bacterial Reverse Mutation Assay (Ames test)S. typhimuriumNegative
Unscheduled DNA Synthesis (UDS)Rat HepatocytesNegative
In vivo DNA Adduct FormationRat LiverNegative
Thenyldiamine Hydrochloride Bacterial Reverse Mutation Assay (Ames test)S. typhimuriumNegative
Unscheduled DNA Synthesis (UDS)Rat HepatocytesWeakly positive at high, toxic doses

Experimental Protocols

The carcinogenicity of this compound and thenyldiamine has been primarily investigated through long-term rodent bioassays. A typical experimental design is outlined below.

Two-Year Rodent Carcinogenicity Bioassay
  • Test Animals: Fischer 344 or Sprague-Dawley rats, typically 50 animals per sex per group.

  • Acclimation: Animals are acclimated for a minimum of two weeks before the start of the study.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

  • Diet and Water: Standard laboratory chow and drinking water are provided ad libitum.

  • Test Substance Administration: The test compound (this compound hydrochloride or thenyldiamine hydrochloride) is administered in the drinking water or feed at various concentrations. Control groups receive the vehicle (untreated drinking water or feed).

  • Dose Selection: Doses are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower dose levels.

  • Duration: The study duration is typically 104 weeks (2 years).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined macroscopically. Tissues are collected, preserved in formalin, and processed for histopathological examination by a qualified pathologist.

  • Data Analysis: Tumor incidence data is statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Mechanisms of Carcinogenicity

The contrasting carcinogenic profiles of this compound and thenyldiamine are attributed to differences in their metabolic pathways and subsequent cellular effects.

This compound: A Nongenotoxic Hepatocarcinogen

The prevailing hypothesis for this compound-induced hepatocarcinogenesis is a nongenotoxic mechanism centered on sustained cell proliferation.

Methapyrilene_Carcinogenesis This compound This compound Metabolism Hepatic Metabolism This compound->Metabolism ReactiveMetabolite Reactive Metabolite (minor pathway) Metabolism->ReactiveMetabolite Mitochondrial_Proliferation Mitochondrial Proliferation Metabolism->Mitochondrial_Proliferation Major Pathway DNA_Adducts DNA Adducts (not observed in vivo) ReactiveMetabolite->DNA_Adducts Cell_Proliferation Sustained Cell Proliferation Mitochondrial_Proliferation->Cell_Proliferation Preneoplastic_Foci Preneoplastic Foci Cell_Proliferation->Preneoplastic_Foci Hepatocellular_Adenoma Hepatocellular Adenoma Preneoplastic_Foci->Hepatocellular_Adenoma Hepatocellular_Carcinoma Hepatocellular Carcinoma Hepatocellular_Adenoma->Hepatocellular_Carcinoma

Proposed mechanism of this compound hepatocarcinogenesis.
Thenyldiamine: Lack of Carcinogenic Activity

The structural difference between thenyldiamine and this compound, specifically the position of the nitrogen atom in the pyridine ring, is thought to be a key determinant of their different carcinogenic potentials. This subtle structural change likely alters the metabolic profile of thenyldiamine, preventing the formation of metabolites that trigger the proliferative response seen with this compound.

Experimental Workflow

The evaluation of chemical carcinogenicity follows a standardized workflow, from initial screening to long-term bioassays.

Carcinogenicity_Workflow cluster_preclinical Preclinical Evaluation cluster_bioassay 2-Year Rodent Bioassay cluster_analysis Data Analysis and Conclusion SAR Structure-Activity Relationship (SAR) Analysis Genotoxicity Genotoxicity Assays SAR->Genotoxicity ShortTerm Short-Term Toxicity Studies (e.g., 28-day) Genotoxicity->ShortTerm Dose_Ranging Dose-Ranging Finding Study ShortTerm->Dose_Ranging Chronic_Exposure Chronic Exposure (2 years) Dose_Ranging->Chronic_Exposure Pathology Necropsy and Histopathology Chronic_Exposure->Pathology Statistical_Analysis Statistical Analysis of Tumor Data Pathology->Statistical_Analysis Weight_of_Evidence Weight of Evidence Evaluation Statistical_Analysis->Weight_of_Evidence Conclusion Conclusion on Carcinogenicity Weight_of_Evidence->Conclusion

General workflow for a 2-year rodent carcinogenicity bioassay.

Conclusion

The comparative review of this compound and thenyldiamine highlights the critical role of chemical structure in determining carcinogenic potential. This compound is a potent, nongenotoxic hepatocarcinogen in rats, inducing liver tumors through a mechanism involving sustained cell proliferation. In contrast, the structurally similar thenyldiamine is not carcinogenic under the same conditions. This stark difference underscores the importance of subtle molecular features in drug safety and the value of comparative toxicological studies in understanding mechanisms of chemical carcinogenesis.

References

A Comparative Guide to Validating Biomarkers of Methapyrilene-Induced Liver Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for methapyrilene-induced liver damage, with supporting experimental data and protocols. We objectively evaluate the performance of traditional and novel biomarkers, offering insights for researchers in the field of drug-induced liver injury (DILI).

Executive Summary

This compound, a former antihistamine, is a well-documented hepatotoxin that causes periportal necrosis in rats.[1][2] Understanding and validating biomarkers for this compound-induced liver injury is crucial for preclinical drug safety assessment. This guide compares traditional liver function tests with novel, more specific biomarkers, using the extensively studied hepatotoxin acetaminophen as a benchmark. While direct comparative data for all novel biomarkers in this compound toxicity is limited, this guide synthesizes available information to provide a valuable resource for researchers.

Comparative Analysis of Liver Injury Biomarkers

The performance of various biomarkers in detecting liver injury induced by this compound and the widely studied hepatotoxin, acetaminophen, is summarized below. The data is compiled from separate studies in rat models and aims to provide a comparative perspective.

Traditional Biomarkers: ALT and AST

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the most common serum biomarkers for liver injury.[3] Their levels increase significantly upon hepatocyte damage.

BiomarkerHepatotoxinDoseTime PointFold Change vs. Control (Approx.)Reference
ALT This compound100 mg/kg28 daysSignificant elevation (exact fold change not specified)[3]
Acetaminophen1500 mg/kg24 hours> 50-fold[4]
AST This compound100 mg/kg28 daysSignificant elevation (exact fold change not specified)
Acetaminophen1500 mg/kg24 hours> 40-fold
Novel Biomarkers: miR-122, HMGB1, and K18
BiomarkerHepatotoxinKey FindingsReference
miR-122 Acetaminophen- Highly liver-specific. - Increases earlier and with a wider dynamic range than ALT. - Strong correlation with histopathological findings.
HMGB1 Acetaminophen- Released from necrotic cells, indicating the mode of cell death. - A sensitive marker of necrosis.
K18 Acetaminophen- Full-length K18 is a marker of necrosis, while caspase-cleaved K18 indicates apoptosis. - The ratio of cleaved to full-length K18 can differentiate between modes of cell death.

Mechanistic Pathways of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound is a multi-step process involving metabolic activation, oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Signaling Pathway of this compound-Induced Hepatocyte Necrosis

The following diagram illustrates the key events in the toxicological pathway of this compound.

Methapyrilene_Toxicity_Pathway This compound This compound CYP450 CYP450 Metabolism (e.g., CYP2C11 in rats) This compound->CYP450 ReactiveMetabolite Reactive Metabolite (Thiophene S-oxide) CYP450->ReactiveMetabolite ER_Stress Endoplasmic Reticulum Stress ReactiveMetabolite->ER_Stress OxidativeStress Oxidative Stress (Increased ROS) ReactiveMetabolite->OxidativeStress ER_Stress->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction ATP_Depletion ATP Depletion MitochondrialDysfunction->ATP_Depletion Necrosis Hepatocyte Necrosis ATP_Depletion->Necrosis BiomarkerRelease Biomarker Release Necrosis->BiomarkerRelease ALT_AST ALT, AST BiomarkerRelease->ALT_AST miR122 miR-122 BiomarkerRelease->miR122 HMGB1 HMGB1 BiomarkerRelease->HMGB1 K18 Full-length K18 BiomarkerRelease->K18

This compound-induced hepatotoxicity pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these biomarker studies.

Animal Model of this compound-Induced Liver Injury
  • Species: Male Sprague-Dawley rats.

  • Dosing: this compound hydrochloride administered by oral gavage at a dose of 100 mg/kg body weight daily for up to 28 days.

  • Sample Collection: Blood samples are collected at specified time points for serum biomarker analysis. Liver tissue is collected for histopathological evaluation.

Quantification of miR-122 by SYBR Green qRT-PCR

This protocol is adapted for the quantification of circulating miR-122 from serum.

  • RNA Extraction: Isolate total RNA, including small RNAs, from 100 µL of serum using a suitable kit (e.g., miRNeasy Serum/Plasma Kit, Qiagen).

  • Reverse Transcription: Synthesize cDNA from 5 ng of total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-122.

  • qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for mature miR-122.

    • Cycling Conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis: Use the 2-ΔΔCt method for relative quantification, with a spike-in control (e.g., cel-miR-39) for normalization.

Quantification of HMGB1 by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure HMGB1 in serum.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight at 4°C.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: Add 100 µL of standards and diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody specific for HMGB1 and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Quantification of Cytokeratin 18 (K18) by ELISA

This protocol describes the general procedure for a sandwich ELISA to measure total K18 (M65 antigen) in serum.

  • Plate Preparation: Use a 96-well plate pre-coated with a monoclonal antibody against K18.

  • Sample Incubation: Add 25 µL of standards, controls, and serum samples to the wells. Add 75 µL of HRP-conjugated anti-K18 antibody to each well and incubate for 4 hours at room temperature with gentle shaking.

  • Washing: Wash the wells 3 times with the provided wash buffer.

  • Substrate Incubation: Add 200 µL of TMB substrate to each well and incubate for 20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm within 30 minutes.

Experimental Workflow

The following diagram outlines a typical workflow for validating biomarkers of drug-induced liver injury.

Biomarker_Validation_Workflow AnimalModel In Vivo Model (e.g., Rat DILI Model) Dosing Dosing with This compound/Acetaminophen AnimalModel->Dosing InVitroModel In Vitro Model (e.g., Primary Hepatocytes) InVitroModel->Dosing SampleCollection Sample Collection (Serum, Liver Tissue) Dosing->SampleCollection BiomarkerAssays Biomarker Assays (qRT-PCR, ELISA) SampleCollection->BiomarkerAssays Histopathology Histopathology SampleCollection->Histopathology DataAnalysis Data Analysis and Comparison BiomarkerAssays->DataAnalysis Histopathology->DataAnalysis Validation Biomarker Validation DataAnalysis->Validation

Workflow for biomarker validation.

Conclusion and Future Directions

The validation of sensitive and specific biomarkers is paramount for the early detection and mechanistic understanding of drug-induced liver injury. While traditional biomarkers like ALT and AST are useful, they lack specificity. Novel biomarkers such as miR-122, HMGB1, and K18 show great promise in providing a more detailed picture of liver damage.

This guide provides a framework for comparing and validating these biomarkers in the context of this compound-induced hepatotoxicity. Further research involving direct, quantitative comparisons of these novel biomarkers in this compound and other DILI models is warranted to fully establish their utility in preclinical safety assessment. The integration of data from multiple "omics" platforms, including genomics, proteomics, and metabolomics, will likely lead to the discovery of even more robust and predictive biomarker panels for DILI.

References

A Comparative Analysis of Methapyrilene's Effects on Different Rat Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the antihistamine methapyrilene across different rat strains. The following sections detail the compound's hepatotoxicity, carcinogenicity, and metabolism, supported by experimental data and protocols.

This compound, a former over-the-counter antihistamine, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] Understanding the strain-specific differences in response to this compound is crucial for mechanistic toxicology studies and for the selection of appropriate animal models in drug safety assessment. This guide focuses on the comparative effects observed in Fischer 344 (F344), Sprague-Dawley (SD), and Wistar rats, three commonly used strains in toxicological research.

Hepatotoxicity: A Strain-Dependent Response

This compound induces a spectrum of hepatotoxic effects, with the severity and manifestation varying among rat strains. The primary toxicological endpoint is hepatocellular necrosis.

Quantitative Analysis of Hepatotoxicity

The following table summarizes key quantitative data on the hepatotoxic effects of this compound in different rat strains.

ParameterFischer 344 (F344)Sprague-Dawley (SD)WistarReference(s)
Dose for Severe Hepatotoxicity Single gavage dose of 225 mg/kg body weightNot explicitly quantified in a single dose studyNot explicitly quantified in a single dose study[2]
Key Histopathological Findings Periportal and focal necrosis, increased mitotic figures, eosinophilic foci, proliferation of mitochondria.[2][3]Hepatocellular necrosis, bile duct hyperplasia, microvesicular vacuolization, portal inflammation.Homogeneous decrease in ATPase activity, slight increase in γ-GT activity in the periportal zone.[1]
Time to Onset of Lesions Eosinophilic foci observed after 1 week of treatment.Histopathological alterations observed after 1, 3, or 7 days of daily dosage.Alterations in enzyme activities observed at 21 days.
Experimental Protocol: 14-Week Hepatotoxicity Study (Adapted from NTP TOX-46)

This protocol outlines a typical subchronic toxicity study to evaluate the hepatotoxicity of this compound.

Animals: Male F344/N rats, 4-5 weeks old.

Housing: Animals are housed in environmentally controlled conditions.

Diet: Animals have access to feed and water ad libitum.

Experimental Groups:

  • Group 1: Control (0 ppm this compound hydrochloride in feed)

  • Group 2: 50 ppm this compound hydrochloride in feed

  • Group 3: 100 ppm this compound hydrochloride in feed

  • Group 4: 250 ppm this compound hydrochloride in feed

  • Group 5: 1,000 ppm this compound hydrochloride in feed

Duration: 14 weeks.

Assessments:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight: Recorded weekly.

  • Serum Chemistry: Blood samples are collected at interim time points (e.g., days 15, 29, 43) and at termination to measure liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: At termination, the liver is collected, weighed, and processed for microscopic examination. Sections are stained with hematoxylin and eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, fatty change, and other lesions.

G cluster_protocol Experimental Workflow: Hepatotoxicity Study start Start: Acclimatize Rats grouping Randomize into Treatment Groups start->grouping Week -1 dosing Administer this compound in Feed (0, 50, 100, 250, 1000 ppm) grouping->dosing Week 0 monitoring Monitor: Clinical Signs & Body Weight dosing->monitoring Weeks 0-14 sampling Interim & Terminal Blood/Tissue Collection monitoring->sampling Interim & Terminal analysis Analyze: Serum Chemistry & Histopathology sampling->analysis end_point Endpoint: Assess Hepatotoxicity analysis->end_point

Experimental Workflow for a 14-Week Hepatotoxicity Study.

Carcinogenicity: A Potent Liver Carcinogen in Rats

Long-term exposure to this compound leads to the development of liver tumors in rats. The F344 rat strain has been extensively studied and is highly susceptible.

Comparative Carcinogenicity Data
ParameterFischer 344 (F344)Sprague-Dawley (SD)WistarReference(s)
Tumor Incidence 100% incidence of liver neoplasms with chronic administration.Significant carcinogenic effects, inducing liver tumors in a dose-related pattern.Preneoplastic changes analogous to those seen with other carcinogens.
Tumor Types Hepatocellular carcinomas (trabecular, adenocarcinoma, mixed, and solid poorly differentiated), cholangiocarcinomas.Liver tumors (not specified in detail in the provided abstract).Hyperplastic nodules with altered enzyme activities.
Time to Tumor Development Hepatocellular adenomas seen after 15 weeks; carcinomas after 26-40 weeks.Not specified.Hyperplastic nodules observed after 181 days.
Metastasis Metastasis to the lung observed with mixed and solid poorly differentiated carcinomas.Not specified.Not specified.
Experimental Protocol: Long-Term Carcinogenicity Bioassay

This protocol describes a typical two-year bioassay to assess the carcinogenic potential of this compound.

Animals: Male and female F344 rats, 6 weeks old.

Housing: Animals are housed individually in a controlled environment.

Diet: Animals are provided with feed and drinking water containing this compound.

Experimental Groups:

  • Group 1: Control (0% this compound in drinking water)

  • Group 2: Low Dose (e.g., 0.05% this compound in drinking water)

  • Group 3: High Dose (e.g., 0.1% this compound in drinking water)

Duration: 80-108 weeks.

Assessments:

  • Clinical Observations: Monitored twice daily for signs of toxicity and tumor development.

  • Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

  • Necropsy: A complete gross necropsy is performed on all animals.

  • Histopathology: All gross lesions and a comprehensive set of tissues are collected, preserved, and examined microscopically.

G cluster_carcinogenicity Logical Flow: this compound-Induced Hepatocarcinogenesis exposure Chronic this compound Exposure foci Eosinophilic/Basophilic Foci exposure->foci Early Stage (Weeks) adenoma Hepatocellular Adenoma foci->adenoma Progression carcinoma Hepatocellular Carcinoma adenoma->carcinoma Malignant Transformation metastasis Metastasis (e.g., Lung) carcinoma->metastasis Late Stage

Progression of this compound-Induced Liver Lesions.

Metabolism: Key to Understanding Toxicity

The metabolism of this compound is a critical factor in its hepatotoxicity and carcinogenicity. The liver is the primary site of metabolism, where this compound is transformed by cytochrome P450 (CYP) enzymes into various metabolites.

Comparative Metabolism in Rat Strains

Studies have shown that both F344 and Sprague-Dawley rats metabolize this compound to reactive species that may be important in the carcinogenic process.

MetaboliteFischer 344 (F344)Sprague-Dawley (SD)Reference(s)
Major Metabolites Mono-N-desmethyl this compound glucuronide, this compound glucuronide, this compound N-oxide, mono-N-desmethyl this compound.N-(N',N'-dimethylaminoethyl)-2-aminopyridine and its N'-oxide, 5-hydroxy-pyridyl-methapyrilene, 2-(N',N'-dimethylamino)-N-2'-pyridylacetamide, N-(2-pyridyl)-N-(2"-thienylmethyl)aminoacetaldehyde, 2-hydroxymethylthiophene.
Metabolizing Enzymes Primarily CYP enzymes.Primarily CYP enzymes.
Urinary Metabolites 3- and (6-hydroxylpyridyl)-methapyrilene metabolites detected after 4 weeks of treatment.Not specified in detail.
Experimental Protocol: In Vitro Metabolism Study

This protocol outlines a method for studying the metabolism of this compound using liver microsomes.

Preparation of Liver Microsomes:

  • Euthanize rats and perfuse the liver with ice-cold buffer.

  • Homogenize the liver tissue in buffer.

  • Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in buffer.

Incubation:

  • Incubate this compound with the liver microsomes in the presence of an NADPH-generating system.

  • The reaction is carried out at 37°C for a specified time.

  • Terminate the reaction by adding a solvent (e.g., acetonitrile).

Analysis:

  • Centrifuge the terminated reaction mixture to remove protein.

  • Analyze the supernatant for metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_metabolism Signaling Pathway: this compound Metabolism This compound This compound cyp450 Cytochrome P450 Enzymes (e.g., CYP2C11) This compound->cyp450 reactive_metabolites Reactive Metabolites cyp450->reactive_metabolites detoxification Detoxification (e.g., Glucuronidation) reactive_metabolites->detoxification toxicity Hepatotoxicity & Carcinogenicity reactive_metabolites->toxicity excretion Excretion detoxification->excretion

Simplified Pathway of this compound Bioactivation and Detoxification.

Conclusion

The available data clearly indicate that this compound is a potent hepatocarcinogen in rats, with the F344 strain exhibiting high sensitivity. While Sprague-Dawley and Wistar rats are also susceptible, there appear to be strain-specific differences in the metabolic profile and the progression of liver lesions. Further direct comparative studies under identical experimental conditions would be beneficial to fully elucidate the quantitative differences in susceptibility and to refine the use of these strains in toxicological research. The detailed experimental protocols provided in this guide serve as a foundation for designing future comparative studies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Methapyrilene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methapyrilene, a formerly used antihistamine now recognized as a potential carcinogen, requires stringent disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed and is recognized as a potential carcinogen.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Essential PPE includes:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A buttoned lab coat to protect from contamination.

  • Respiratory Protection: A respirator may be required when handling powders or creating aerosols.

All personnel handling this compound waste must be trained on its hazards and the proper disposal protocols.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] It is categorized by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes), and PPE, must be treated as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound-contaminated debris").

    • The label should also include the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for this compound

For regulatory compliance, it is crucial to be aware of the quantitative thresholds associated with this compound waste.

ParameterValueRegulatory Body
EPA Hazardous Waste Code U155EPA
Reportable Quantity (RQ) 5000 lbs (2270 kg)EPA

This table summarizes key quantitative data for this compound waste management.

Spill and Decontamination Procedures

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective gear.

  • Contain the Spill: For liquid spills, use an absorbent material like sand or diatomite to contain the spill. For solid spills, carefully scoop the material, avoiding the creation of dust.

  • Clean the Area:

    • Place all contaminated absorbent materials and cleaning debris into a designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent, such as alcohol, followed by a thorough wash with soap and water.

  • Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where possible.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Methapyrilene_Disposal_Workflow A Identify this compound Waste (Unused product, contaminated labware, PPE) B Segregate from Other Waste Streams A->B C Select Appropriate Hazardous Waste Container (Leak-proof, compatible) B->C D Label Container Correctly ('Hazardous Waste', 'this compound', Date) C->D E Store Safely in Designated Area (Secure, ventilated) D->E F Arrange for Professional Disposal (EHS or licensed contractor) E->F G Spill Occurs H Implement Spill Cleanup Protocol G->H H->C

A flowchart outlining the key steps for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methapyrilene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methapyrilene. Adherence to these procedures is crucial for minimizing exposure risk and ensuring a safe laboratory environment. This compound is classified as a hazardous substance and must be handled with appropriate caution.[1][2]

Hazard Identification and Classification

This compound hydrochloride is recognized as a toxic substance if swallowed and should be considered hazardous until more comprehensive information is available.[1][3]

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
Acute Oral Toxicity Toxic if swallowed.💀Danger H301

Source: MedChemExpress Safety Data Sheet, Cayman Chemical Safety Data Sheet[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure to this compound.

PPE CategorySpecificationsRationale
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for operations with a high risk of splashing.Prevents contact of this compound dust or solutions with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or latex) that are powder-free. It is recommended to wear two pairs of gloves, with one cuff under the gown and the other over it. Gloves should be changed regularly or immediately if contaminated, torn, or punctured.Protects the skin from direct contact with the chemical. Double gloving provides an additional layer of protection.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection For operations where dust or aerosols may be generated, such as weighing the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended. All respirator use must be in accordance with a respiratory protection program.Protects against inhalation of hazardous airborne particles.

Operational Plan for Handling

A systematic approach to handling this compound is essential for minimizing risk. This includes preparation, handling, and post-handling procedures.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated, restricted area, such as a chemical fume hood, to control airborne contaminants.

  • Ventilation: Ensure adequate exhaust ventilation is available and functioning correctly.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the complete Safety Data Sheet for this compound.

Handling Procedures
  • Weighing: When weighing the solid form, do so carefully to avoid generating dust.

  • Solutions: To prepare a stock solution, dissolve the solid this compound in a suitable solvent under an inert gas.

  • General Handling: Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing. Do not eat, drink, or smoke in the handling area.

After Handling
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.

  • Storage: Store this compound locked up, protected from light, and at ambient temperatures.

Spill Management and Disposal Plan

Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne. For liquid spills, try to prevent further leakage and keep the product away from drains.

  • Cleanup: Use an absorbent material like diatomite or universal binders for liquid spills. For solid spills, transfer the dampened material into a suitable container. Use absorbent paper dampened with water to clean up any remaining material.

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.

  • Disposal: Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.

Disposal Plan
  • Waste Product: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. It must not be disposed of with household garbage or allowed to reach the sewage system.

  • Contaminated Packaging: Contaminated containers should be disposed of according to official regulations. For unused products, consider returning them to the distributor if possible. If disposing in the trash, mix the medicine with an unappealing substance like cat litter or used coffee grounds in a sealed plastic bag.

Quantitative Data for this compound Hydrochloride

PropertyValue
CAS Number 135-23-9
Molecular Formula C14H20ClN3S
Molecular Weight 297.85 g/mol
Melting Point 162°C
Water Solubility ≥ 100 mg/mL at 68.9°F
Solubility in PBS (pH 7.2) Approx. 1 mg/ml
Solubility in Ethanol Approx. 1 mg/ml
Solubility in DMSO Approx. 10 mg/ml
Solubility in Dimethyl Formamide Approx. 15 mg/ml
UN Number 2811

Sources: MedChemExpress, Cayman Chemical, NOAA CAMEO Chemicals

Safe Handling Workflow for this compound

Methapyrilene_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon Experiment Complete spill Spill Occurs handle_experiment->spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe dispose_waste Dispose of Chemical Waste cleanup_waste->dispose_waste Ready for Disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_cont Dispose of Contaminated Materials dispose_waste->dispose_cont spill_protocol Follow Spill Management Protocol spill->spill_protocol Activate Emergency Plan spill_protocol->cleanup_decon After Cleanup

Caption: Workflow for the safe handling of this compound, from preparation to disposal, including emergency spill response.

References

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